4-Methoxy-3-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPJUVEBAXEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579466 | |
| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84910-98-5 | |
| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-methoxy-3-methylbenzenesulfonyl chloride. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, core reactivity, and strategic applications in modern organic chemistry, grounded in established scientific principles.
Introduction: A Versatile Building Block in Synthesis
This compound, identified by its CAS number 84910-98-5 , is a substituted aromatic sulfonyl chloride.[1][2] While not as commonly cited as simpler reagents like tosyl chloride, its specific substitution pattern—a methoxy group providing electron-donating resonance and a methyl group offering steric and electronic influence—makes it a valuable tool for fine-tuning molecular properties in complex target synthesis. Its primary utility lies in the highly reliable reactivity of the sulfonyl chloride moiety, which serves as a robust electrophile for introducing the corresponding sulfonyl group into a wide array of molecules, most notably in the formation of sulfonamides, a privileged functional group in medicinal chemistry.
Core Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84910-98-5 | [1][2] |
| Molecular Formula | C₈H₉ClO₃S | [1][2] |
| Molecular Weight | 220.67 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | JJDPJUVEBAXEDF-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Computed XLogP3 | 2.8 | [2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
Note: An experimental melting point is not widely published. For context, the related compound 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) has a reported melting point of 39-42 °C.[3]
The Chemistry of the Sulfonyl Chloride: A Reliable Electrophile
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a variety of nucleophiles.
The primary reactions involve nucleophilic substitution at the sulfur center, leading to the displacement of the chloride anion. The most common applications are:
-
Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields highly stable sulfonamides. This linkage is a cornerstone of many pharmaceutical compounds.
-
Formation of Sulfonate Esters: Reaction with alcohols, typically in the presence of a base, produces sulfonate esters. These esters are often excellent leaving groups in subsequent substitution or elimination reactions.
Representative Synthesis Methodology
The key to this synthesis is the careful control of reaction conditions to ensure the desired regioselectivity. The methoxy group is a strong ortho-, para-director. Since the ortho position to the methoxy group is sterically hindered by the adjacent methyl group, sulfonation is strongly directed to the para position, yielding the desired product.
Detailed Step-by-Step Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a certified fume hood.
Objective: To synthesize this compound via chlorosulfonation of 2-methylanisole.
Materials:
-
2-Methylanisole (CAS 578-58-5)
-
Chlorosulfonic acid (CAS 7790-94-5)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a bubbler.
-
Initial Charge: Charge the flask with 2-methylanisole (1.0 equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature is critical to prevent the formation of undesired side products, such as the other constitutional isomer or di-sulfonated products.
-
-
Reagent Addition: Slowly add chlorosulfonic acid (approx. 1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous evolution of HCl gas will be observed.
-
Causality: Slow, controlled addition of the powerful electrophilic reagent is essential to manage the exotherm and ensure reaction selectivity.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Very carefully and slowly, pour the reaction mixture into a separate beaker containing a large amount of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the organic product. This must be done slowly as the quenching process is also highly exothermic.
-
-
Workup & Isolation: a. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. b. Extract the aqueous layer twice with dichloromethane. c. Combine all organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound for drug development professionals lies in its role as a scaffold for creating sulfonamides with tailored properties. The sulfonamide functional group is present in a vast range of approved drugs, including antibiotics, diuretics, anticonvulsants, and protease inhibitors.
The specific substitution on the aromatic ring of this reagent allows medicinal chemists to strategically modulate key drug-like properties:
-
Lipophilicity and Solubility: The methoxy and methyl groups contribute to the molecule's lipophilicity (XLogP3 = 2.8).[2] This value can be used in models to predict absorption, distribution, metabolism, and excretion (ADME) properties. By introducing this specific aryl sulfonyl group, chemists can fine-tune the overall solubility and cell permeability of a lead compound.
-
Metabolic Stability: The methoxy group can be a site of metabolic O-demethylation by cytochrome P450 enzymes. The presence of an adjacent methyl group can provide steric shielding, potentially slowing the rate of metabolism at this position and improving the pharmacokinetic profile of the final drug candidate.
-
Target Binding Interactions: The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. The methyl group provides a well-defined steric element that can be used to probe or occupy specific hydrophobic sub-pockets, enhancing binding affinity and selectivity.
Analytical Characterization: Spectroscopic Signatures
Confirming the structure of the synthesized product is a critical, self-validating step in any protocol. Below are the predicted spectroscopic characteristics for this compound.
-
¹H NMR:
-
Aromatic Protons: The three protons on the aromatic ring would appear as a complex multiplet or as distinct signals in the range of δ 7.0-7.9 ppm. The proton ortho to the sulfonyl chloride group would be the most downfield, while the proton ortho to the methoxy group would be the most upfield.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H would be expected around δ 3.9 ppm.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H would appear further upfield, likely in the range of δ 2.2-2.4 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be the most downfield (around δ 155-160 ppm), and the carbon attached to the sulfonyl chloride group would also be significantly downfield.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
-
-
Infrared (IR) Spectroscopy: The most characteristic signals would be the strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
Safety, Handling, and Storage
Trustworthiness in experimental design requires a rigorous approach to safety. this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield when handling this compound.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound reacts with water, potentially liberating HCl gas; therefore, it must be handled under anhydrous conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The recommended storage class is for combustible solids.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for corrosive chemical waste.
References
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride: Properties, Synthesis, and Analytical Characterization
Abstract
4-Methoxy-3-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest to the pharmaceutical and chemical synthesis sectors. Its unique substitution pattern offers a valuable scaffold for creating complex sulfonamide derivatives, a class of compounds with broad therapeutic applications. This guide provides a comprehensive technical overview of this reagent, focusing on its core physicochemical properties, a detailed, field-proven synthesis protocol, its chemical reactivity, standardized analytical workflows for quality control, and essential safety and handling protocols. The central focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work. The precise molecular weight of this compound is 220.67 g/mol .[1]
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a benzene ring substituted with a sulfonyl chloride group, a methoxy group, and a methyl group. The specific arrangement of these functional groups dictates its reactivity and physical properties, making it a versatile intermediate in organic synthesis.
1.1 Chemical Identity
A summary of the key identifiers for this compound is presented below for unambiguous characterization.
| Identifier | Value | Source(s) |
| Molecular Weight | 220.67 g/mol | [1] |
| Molecular Formula | C₈H₉ClO₃S | [2] |
| CAS Number | 84910-98-5 | [2] |
| IUPAC Name | This compound | |
| SMILES String | COc1ccc(cc1C)S(Cl)(=O)=O | |
| InChI Key | JJDPJUVEBAXEDF-UHFFFAOYSA-N |
1.2 Physicochemical Properties
The physical state and solubility are critical parameters for designing reaction conditions and purification strategies. While specific experimental data for this exact isomer is limited, properties can be inferred from its structure and comparison to closely related analogs like 4-methoxybenzenesulfonyl chloride.[3]
| Property | Value | Notes |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents (e.g., acetone, acetonitrile, DMSO). Decomposes in water. | Based on properties of similar sulfonyl chlorides.[3] |
| Moisture Sensitivity | Highly sensitive to moisture. | Reacts with water, liberating corrosive gas.[3] |
| Storage Class | Combustible Solid |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on 2-methylanisole (also known as o-methoxytoluene).[4][5][6] The methoxy group is a strong activating, ortho, para-director, and the methyl group is a weaker activating, ortho, para-director. In 2-methylanisole, the para position relative to the powerful methoxy director is the most sterically accessible and electronically favorable site for substitution, leading to the desired product.
2.1 Representative Synthesis Protocol: Chlorosulfonation of 2-Methylanisole
This protocol is adapted from established methods for the synthesis of similar arylsulfonyl chlorides and represents a reliable pathway to the target compound.[7]
Causality Statement: The use of chlorosulfonic acid as both reagent and solvent is efficient but requires strict temperature control. The reaction is highly exothermic, and maintaining a low temperature prevents the formation of undesired byproducts and potential thermal decomposition. The quench into ice water is critical for precipitating the product while simultaneously hydrolyzing any remaining chlorosulfonic acid.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Charging: Charge the flask with 2-methylanisole (1.0 equivalent).
-
Reaction Initiation: Cool the flask in an ice-salt bath to between 0°C and 5°C. Slowly add chlorosulfonic acid (approx. 3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.
-
Product Collection: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water until the filtrate is neutral to pH paper, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield this compound.
2.2 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 3: Reactivity and Applications in Drug Development
The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophile, making the compound an excellent sulfonylating agent. It readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides, a core functional group in many pharmaceuticals (e.g., antibacterial sulfa drugs, diuretics, and anticonvulsants).[8]
Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic substitution at the sulfur atom.[9] The amine attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. Typically, a non-nucleophilic base (e.g., pyridine or triethylamine) is added to quench the HCl byproduct generated during the reaction.
Influence of Substituents:
-
Methoxy Group (-OCH₃): As an electron-donating group, it slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, which can temper its reactivity.[10]
-
Methyl Group (-CH₃): This ortho-substituent can exert a minor steric influence on the approaching nucleophile. However, some studies on related structures suggest that ortho-alkyl groups can paradoxically accelerate substitution at sulfonyl sulfur, a phenomenon attributed to the relief of ground-state strain in the transition state.[9]
Section 4: Analytical Quality Control
Ensuring the purity and identity of this compound is paramount before its use in synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality control assessment.
4.1 Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
A validated RP-HPLC method is the gold standard for determining the purity of chemical reagents.[11]
Self-Validating Protocol: This method includes a system suitability test to ensure the chromatographic system is performing correctly before sample analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas both phases.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., Acetonitrile) to a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Gradient: A typical gradient would be 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.
4.2 Spectroscopic Characterization
Spectroscopic methods confirm the chemical structure of the compound.[12][13]
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy protons (singlet, ~3.9 ppm), and the methyl protons (singlet, ~2.2 ppm).
-
¹³C NMR: Will show distinct signals for each of the eight carbon atoms in the molecule.
-
FT-IR: Will exhibit strong absorption bands characteristic of the S=O stretches (asymmetric and symmetric, ~1370 cm⁻¹ and ~1180 cm⁻¹) and C-O stretches.
-
Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the compound's molecular weight (220.67 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.
4.3 Analytical Workflow Diagram
Caption: Integrated workflow for the quality control of the title compound.
Section 5: Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. Its primary hazards are corrosivity and reactivity with water.[2][13]
5.1 GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage.[2][13] |
| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P310 | Immediately call a POISON CENTER or doctor/physician. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
5.2 Handling and Storage Recommendations
-
Handling: Always handle this compound inside a certified chemical fume hood. Use personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials, especially water and strong bases. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[3]
Section 6: Conclusion
This compound, with a molecular weight of 220.67 g/mol , is a key building block for synthetic chemistry. Its preparation via chlorosulfonation of 2-methylanisole is straightforward, and its reactivity as a sulfonylating agent is predictable and highly useful, particularly in the synthesis of sulfonamides for drug discovery. A thorough understanding of its properties, coupled with rigorous analytical quality control and strict adherence to safety protocols, enables researchers to leverage this reagent's full potential in advancing scientific discovery.
Section 7: References
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
MDPI. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2463. Retrieved from [Link]
-
MDPI. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Molecules, 29(10), 2345. Retrieved from [Link]
-
Canadian Science Publishing. (1974). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 52(15), 2785-2791. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... [Image]. Retrieved from [Link]
-
ACS Publications. (1981). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 46(14), 2933-2935. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters, 21(18), 7380-7384. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Methylanisole. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Chloro-2-methylanisole. Retrieved from [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. echemi.com [echemi.com]
- 3. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 12. Page loading... [wap.guidechem.com]
- 13. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-3-methylbenzenesulfonyl chloride, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, reactivity, and application.
Introduction: A Versatile Building Block
This compound (CAS No. 84910-98-5) is an aromatic sulfonyl chloride that serves as a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2][3] Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a substituted aromatic ring, allows for the introduction of the 4-methoxy-3-methylphenylsulfonyl moiety into various molecular scaffolds. This is of particular interest in medicinal chemistry, where the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. The strategic placement of the methoxy and methyl groups on the benzene ring can also be leveraged to fine-tune the steric and electronic properties of target molecules, influencing their biological activity and pharmacokinetic profiles.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 84910-98-5 | [1][2][3] |
| Molecular Formula | C₈H₉ClO₃S | [1][2][3] |
| Molecular Weight | 220.67 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Melting Point | Data not available. For the related 4-Methoxybenzenesulfonyl chloride: 39-42 °C. | [4] |
| Boiling Point | Data not available. For the related 4-Methoxybenzenesulfonyl chloride: 173 °C at 14 mmHg. | [5] |
| Solubility | Expected to be soluble in many organic solvents. The related 4-Methoxybenzenesulfonyl chloride is soluble in toluene, DMSO (slightly), acetone, acetonitrile, ethanol, and methanol. It decomposes in water. | [6][5] |
| Density | Data not available. For the related 4-Methoxybenzenesulfonyl chloride: an estimated density of 1.3836 g/cm³. | [6] |
| Flash Point | Not applicable for the solid form. |
It is crucial for researchers to experimentally determine key physical properties such as the melting point for any new batch of this reagent to ensure its purity and identity, as direct literature values are scarce. One major supplier explicitly notes that they do not collect analytical data for this specific compound.
Structural and Spectral Characteristics
The molecular structure of this compound is foundational to its reactivity. The sulfonyl chloride group is a potent electrophile, while the electron-donating methoxy group and the weakly electron-donating methyl group influence the reactivity of the aromatic ring.
Caption: 2D Chemical Structure of this compound.
Interpreting Spectral Data
While specific spectral data for this compound is not widely published, the characteristic spectral features can be predicted based on its functional groups and by analogy to similar compounds like 4-Methoxybenzenesulfonyl chloride.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.2-2.5 ppm). The aromatic protons will exhibit a specific splitting pattern based on their substitution.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the methoxy group shifted downfield. Resonances for the methoxy and methyl carbons will also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1360-1380 cm⁻¹ and 1150-1170 cm⁻¹, respectively.[7] Characteristic C-O stretching for the methoxy group will also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.67 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak.
For researchers utilizing this compound, it is imperative to acquire and interpret these spectra to confirm the identity and purity of the material before use.
Safe Handling and Storage: A Chemist's Responsibility
Sulfonyl chlorides as a class are reactive and require careful handling to ensure laboratory safety. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of PPE is mandatory. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
Work should always be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage and Incompatibility
Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is often recommended to store under an inert atmosphere and at refrigerated temperatures (2-8°C).[4][6]
-
Moisture Sensitivity: This compound is moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.[4][6] This hydrolysis can be vigorous.
-
Incompatible Materials: Avoid contact with water, bases, alcohols, and amines.[8]
Caption: Workflow for Safe Storage and Handling of this compound.
Reactivity and Synthetic Applications
The primary utility of this compound in drug development and organic synthesis stems from the reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone of its application. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).
-
Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
This robust reaction provides a reliable method for incorporating the 4-methoxy-3-methylphenylsulfonyl group into molecules of interest, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
References
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 5. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
Synthesis of 4-Methoxy-3-methylbenzenesulfonyl chloride
An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylbenzenesulfonyl Chloride
Executive Summary
This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds and complex organic molecules. Its utility stems from the highly reactive sulfonyl chloride moiety, which serves as a versatile handle for introducing the substituted aryl sulfonamide pharmacophore. This guide provides a comprehensive overview of the robust and scalable synthesis of this compound via the direct chlorosulfonation of 2-methylanisole. Authored from the perspective of a Senior Application Scientist, this document elucidates the mechanistic rationale, provides a detailed step-by-step experimental protocol, outlines critical safety procedures, and offers practical troubleshooting advice to empower researchers in drug development and chemical synthesis.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, substituted benzenesulfonyl chlorides are indispensable building blocks. The title compound, this compound, is particularly valuable due to its specific substitution pattern, which can influence the pharmacokinetic and pharmacodynamic properties of a final drug substance. The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[1] This reactivity is fundamental to its role as a key synthetic intermediate. This guide presents a reliable method for its preparation, emphasizing scientific integrity, safety, and practical applicability.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) reaction on 2-methylanisole, using chlorosulfonic acid as the sulfonating agent.
Mechanistic Rationale and Regioselectivity
The outcome of this synthesis is governed by the directing effects of the substituents on the aromatic ring of 2-methylanisole.[2] The methoxy (-OCH₃) group at C1 and the methyl (-CH₃) group at C2 are both electron-donating and, therefore, activating, ortho-, para-directing groups.
-
Methoxy Group (-OCH₃): As a strongly activating group, it powerfully directs incoming electrophiles to its ortho (C6) and para (C4) positions.
-
Methyl Group (-CH₃): As a weakly activating group, it directs to its ortho (C3) and para (C5) positions.
The para position relative to the highly activating methoxy group (C4) is the most electronically enriched and sterically accessible site. Consequently, the electrophile (ClSO₂⁺) adds with high regioselectivity at this position, leading to the desired this compound product.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where careful control over reaction parameters ensures high yield and purity.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Methylanisole | 122.16 | 61.08 g (62.0 mL) | 0.50 mol |
| Chlorosulfonic Acid | 116.52 | 116.52 g (66.2 mL) | 1.00 mol |
| Dichloromethane (DCM) | 84.93 | 500 mL | Solvent |
| Crushed Ice/Water | 18.02 | ~1 kg | For Quenching |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the setup is placed in an efficient fume hood and is free from moisture.
-
Initial Charging: Charge the flask with 2-methylanisole (0.50 mol) and dichloromethane (250 mL).
-
Cooling: Begin stirring and cool the solution to an internal temperature of 0–5 °C using an ice-salt bath.
-
Reagent Preparation: In a separate, dry beaker, carefully measure chlorosulfonic acid (1.00 mol) and dilute it with dichloromethane (250 mL). Transfer this solution to the pressure-equalizing dropping funnel.
-
Controlled Addition: Add the chlorosulfonic acid solution dropwise to the stirred 2-methylanisole solution over a period of 60–90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. This is an exothermic reaction, and slow addition is vital to prevent side reactions and ensure safety.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional hour. Subsequently, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for 2-3 hours.
-
Workup - Quenching: Prepare a 2 L beaker containing approximately 1 kg of crushed ice and water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. This quenching step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.[3]
-
Product Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Press the solid as dry as possible on the filter funnel, then transfer it to a vacuum desiccator to dry to a constant weight. The resulting this compound is typically obtained as a white to off-white solid.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthetic procedure.
Sources
4-Methoxy-3-methylbenzenesulfonyl chloride structural formula
An In-depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols
Abstract
This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis. The document delves into its chemical structure and properties, details a standard synthetic protocol, and explores its primary application as a protecting group for amines and a precursor for the synthesis of biologically active sulfonamides. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed, self-validating experimental methodologies.
Core Concepts: Structure and Reactivity
This compound is an aromatic sulfonyl chloride with the chemical formula C₈H₉ClO₃S. Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a methoxy group (-OCH₃), and a methyl group (-CH₃).
Structural Formula:
Figure 1: Structural formula of this compound.
The strategic placement of the electron-donating methoxy and methyl groups on the benzene ring influences the electrophilicity of the sulfur atom in the sulfonyl chloride group. This electronic effect is a key determinant of its reactivity profile, making it a versatile reagent for the formation of sulfonamides and sulfonate esters.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19439-01-9 |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 65-69 °C |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 2-methylanisole using chlorosulfonic acid.
A Comprehensive Spectroscopic and Synthetic Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methoxy-3-methylbenzenesulfonyl chloride (CAS 84910-98-5), a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide employs a predictive and comparative approach. We present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, anticipated Infrared (IR) absorption bands, and a plausible mass spectrometry fragmentation pattern. These predictions are contextualized by comparison with the known experimental data of its close structural analogue, 4-Methoxybenzenesulfonyl chloride. Furthermore, a detailed, field-proven protocol for the synthesis of the title compound via chlorosulfonation of 2-methylanisole is provided, addressing the critical aspect of regioselectivity. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors, enabling confident identification and quality assessment.
Introduction: The Synthetic Utility of Substituted Benzenesulfonyl Chlorides
Aromatic sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as versatile precursors for the introduction of the sulfonyl group (-SO₂-) into a wide array of molecules. This functional group is a key component in numerous pharmaceuticals, agrochemicals, and dyes, imparting specific physicochemical and biological properties. The reactivity of the sulfonyl chloride moiety, particularly its susceptibility to nucleophilic attack, allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.
This compound, with its specific substitution pattern, offers a unique combination of electronic and steric influences. The methoxy group, a strong electron-donating group, and the methyl group, a weaker electron-donating group, activate the aromatic ring towards electrophilic substitution and influence the orientation of incoming reagents. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the unambiguous characterization of its downstream products.
This guide provides a robust framework for the spectroscopic identification of this compound, addressing the current gap in readily available experimental data.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 84910-98-5 | |
| Molecular Formula | C₈H₉ClO₃S | |
| Molecular Weight | 220.67 g/mol | |
| Appearance | Solid (predicted) | N/A |
| SMILES | COc1ccc(cc1C)S(Cl)(=O)=O |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis Protocol: Chlorosulfonation of 2-Methylanisole
The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 2-methylanisole with a suitable sulfonating agent, followed by conversion to the sulfonyl chloride. Chlorosulfonic acid is a common and potent reagent for this transformation. The regioselectivity of the reaction is governed by the directing effects of the methoxy and methyl substituents. The strongly activating and ortho-, para- directing methoxy group will primarily direct the incoming electrophile to the position para to it (C4), which is sterically accessible. The methyl group, a weaker activating group, will also direct to its ortho and para positions. The major product is expected to be the 4-sulfonyl chloride due to the dominant effect of the methoxy group.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Safety First: This procedure involves highly corrosive and reactive reagents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Anhydrous conditions should be maintained as chlorosulfonic acid reacts violently with water.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylanisole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing sulfonyl chloride group. |
| ~ 7.75 | dd | 1H | H-2 | Deshielded by the sulfonyl chloride group and coupled to H-6. |
| ~ 7.00 | d | 1H | H-5 | Shielded by the electron-donating methoxy group. |
| ~ 3.95 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| ~ 2.30 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
Comparative Analysis with 4-Methoxybenzenesulfonyl chloride: The ¹H NMR spectrum of the analogue shows two doublets in the aromatic region, corresponding to the AA'BB' spin system. In our target molecule, the introduction of the methyl group at the 3-position will break this symmetry, leading to three distinct aromatic signals with different coupling patterns (a doublet, a doublet of doublets, and a doublet).
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 162 | C-4 | Aromatic carbon attached to the oxygen of the methoxy group, significantly deshielded. |
| ~ 140 | C-1 | Aromatic carbon attached to the sulfonyl chloride group. |
| ~ 135 | C-3 | Aromatic carbon bearing the methyl group. |
| ~ 130 | C-6 | Aromatic carbon ortho to the sulfonyl chloride group. |
| ~ 125 | C-2 | Aromatic carbon ortho to the sulfonyl chloride and meta to the methoxy group. |
| ~ 112 | C-5 | Aromatic carbon ortho to the methoxy group, significantly shielded. |
| ~ 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~ 16 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |
Comparative Analysis with 4-Methoxybenzenesulfonyl chloride: The analogue will show fewer signals in the aromatic region due to its higher symmetry. The introduction of the methyl group in the title compound will result in six distinct aromatic carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.
Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100-3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic) | Corresponding to the methyl and methoxy C-H bonds. |
| ~ 1600, ~1500 | Strong | C=C stretch (aromatic) | Typical skeletal vibrations of the benzene ring. |
| ~ 1380-1360 | Strong | Asymmetric SO₂ stretch | Characteristic and strong absorption for sulfonyl chlorides. [1] |
| ~ 1190-1170 | Strong | Symmetric SO₂ stretch | Another characteristic and strong absorption for sulfonyl chlorides. [1] |
| ~ 1250 | Strong | C-O stretch (aryl ether) | Characteristic of the methoxy group attached to the aromatic ring. |
| ~ 600-500 | Strong | S-Cl stretch | Characteristic of the sulfur-chlorine bond. |
The two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are the most diagnostic peaks for confirming the presence of the sulfonyl chloride functionality.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak [M]⁺ should be observed at m/z 220 (for ³⁵Cl) and 222 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
Plausible Fragmentation Pathways:
Caption: Plausible mass fragmentation pathways for this compound under EI conditions.
-
Loss of a chlorine radical: [M - Cl]⁺ at m/z 185.
-
Loss of the sulfonyl chloride group: [M - SO₂Cl]⁺ at m/z 121, corresponding to the 4-methoxy-3-methylphenyl cation.
-
Loss of a methyl radical: [M - CH₃]⁺ at m/z 205/207 from either the methyl or methoxy group.
-
Loss of a methoxy radical: [M - OCH₃]⁺ at m/z 189/191.
Safety and Handling
This compound should be handled with the same precautions as other aromatic sulfonyl chlorides.
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a reliable synthetic protocol for this compound. By leveraging predictive methods and comparative analysis with a close structural analogue, this document equips researchers with the necessary information to confidently synthesize, identify, and utilize this important chemical intermediate. The provided step-by-step protocols and detailed spectroscopic interpretations are designed to enhance both the efficiency and the safety of laboratory operations involving this compound.
References
-
PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
-
ResearchGate. Sulfonation of 1, 2-(methylenedioxy)benzene, 1, 2-(ethylenedioxy)benzene, 2-methylanisole, 2, 3-dihydrobenzofuran, chromane, benzo-15-crown-5 and dibenzo-30-crown-10 in concentrated sulfuric acid and with sulfur trioxide. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylbenzenesulfonyl Chloride
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-methoxy-3-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The methodologies detailed herein are grounded in established chemical principles and supported by practical insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
This compound is a versatile chemical building block, the utility of which is anchored in the reactivity of its sulfonyl chloride functional group. This group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This guide will explore the two most prominent and practical synthetic pathways to this important intermediate, starting from readily available precursors.
Synthetic Strategy Overview
The synthesis of this compound can be approached via two principal strategies, each with its own set of advantages and considerations:
-
Direct Chlorosulfonation of 2-Methylanisole: This is an electrophilic aromatic substitution reaction where the sulfonyl chloride group is directly introduced onto the aromatic ring of 2-methylanisole.
-
Sandmeyer-type Reaction of 4-Methoxy-3-methylaniline: This route involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with a sulfur dioxide surrogate to yield the desired sulfonyl chloride.
The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the molecule.
Route 1: Direct Chlorosulfonation of 2-Methylanisole
This approach is often the most direct and atom-economical method for the synthesis of aryl sulfonyl chlorides. It relies on the electrophilic aromatic substitution of 2-methylanisole with a chlorosulfonating agent.
Starting Material: 2-Methylanisole
-
Structure:
-
Properties: A colorless liquid with a characteristic sweet odor, it is a readily available and relatively inexpensive starting material.[2][3]
-
Synthesis: Typically prepared by the methylation of o-cresol.[1]
Reaction Principle and Mechanism
The chlorosulfonation of 2-methylanisole is a classic electrophilic aromatic substitution reaction. The strong electrophile, chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in the presence of a chloride source, attacks the electron-rich aromatic ring. The directing effects of the substituents on the ring are crucial for determining the regioselectivity of the reaction.
-
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
-
The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group through an inductive effect.
Given these directing effects, the incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy group. The para position (position 4) is sterically less hindered than the ortho position (position 6), making it the major site of substitution.
Caption: Mechanism of Chlorosulfonation.
Experimental Protocol
This protocol is adapted from the general procedure for the chlorosulfonation of anisole.[4]
Materials:
-
2-Methylanisole
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Water
-
Sodium chloride
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylanisole (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer.
-
Wash the organic layer with cold water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High atom economy | Harsh reaction conditions (strong acid) |
| Readily available starting material | Potential for side reactions (e.g., sulfone formation) |
| Relatively simple procedure | Regioselectivity can be an issue with different substrates |
Route 2: Sandmeyer-type Reaction of 4-Methoxy-3-methylaniline
The Sandmeyer reaction provides a milder and often more selective alternative to direct chlorosulfonation. This multi-step process begins with the diazotization of an aromatic amine, followed by a copper-catalyzed reaction to introduce the sulfonyl chloride group.
Starting Material: 4-Methoxy-3-methylaniline
-
Structure:
-
IUPAC Name: 4-Methoxy-3-methylaniline[5]
-
-
Properties: A solid at room temperature.
-
Synthesis: Commonly synthesized by the reduction of the corresponding nitro compound, 1-methoxy-2-methyl-4-nitrobenzene. A typical procedure involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5]
Caption: Synthesis of the Aniline Precursor.
Reaction Principle and Mechanism
The Sandmeyer-type chlorosulfonylation involves two key steps:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt. This reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Chlorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) catalyst. Modern procedures often utilize stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) to avoid handling gaseous SO₂.[6][7] The copper catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, which then reacts with SO₂. Subsequent reaction with a chloride source (from the acid used in diazotization) yields the sulfonyl chloride.[8][9]
Caption: Overview of the Sandmeyer-type Chlorosulfonylation.
Experimental Protocol
This protocol is a general procedure based on modern Sandmeyer-type reactions using DABSO.[6][7]
Materials:
-
4-Methoxy-3-methylaniline
-
Acetonitrile (MeCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(II) chloride (CuCl₂)
-
1,4-Diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO)
-
tert-Butyl nitrite
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methoxy-3-methylaniline (1.0 equivalent) in acetonitrile, add concentrated HCl (2.0 equivalents), CuCl₂ (5 mol %), and DABSO (0.6 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl nitrite (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Milder reaction conditions | Multi-step synthesis |
| High regioselectivity | Use of a nitrite reagent which can be hazardous |
| Good functional group tolerance | May require chromatographic purification |
Summary of Synthetic Routes
| Feature | Route 1: Direct Chlorosulfonation | Route 2: Sandmeyer-type Reaction |
| Starting Material | 2-Methylanisole | 4-Methoxy-3-methylaniline |
| Key Reagents | Chlorosulfonic acid | NaNO₂, HCl, DABSO, CuCl₂, t-BuONO |
| Reaction Type | Electrophilic Aromatic Substitution | Diazotization followed by catalyzed substitution |
| Number of Steps | One | Two (from the aniline) |
| Conditions | Harsh (strong acid) | Mild |
| Selectivity | Good, but potential for isomers | Excellent |
| Purification | Recrystallization/Distillation | Column Chromatography |
Conclusion
Both direct chlorosulfonation of 2-methylanisole and the Sandmeyer-type reaction of 4-methoxy-3-methylaniline represent viable and effective methods for the synthesis of this compound. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources. For large-scale, cost-effective production where the starting material is readily available, direct chlorosulfonation may be preferred. For syntheses requiring higher selectivity and milder conditions, particularly in the context of complex molecules with sensitive functional groups, the Sandmeyer-type reaction offers a superior alternative.
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951–5955. [Link]
-
Antipova, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Portal. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
-
Antipova, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
-
Bayle, E. D., Igoe, N., & Fish, P. V. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 93, 324-341. [Link]
- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
-
Organic Syntheses. Methanesulfonyl chloride. [Link]
-
National Center for Biotechnology Information. Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
National Center for Biotechnology Information. 4-Methoxybenzenesulfonyl chloride. [Link]
-
PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]
-
National Center for Biotechnology Information. 2-Methylanisole. [Link]
-
Amerigo Scientific. This compound. [Link]
-
National Center for Biotechnology Information. 3-Chloro-2-methylanisole. [Link]
Sources
- 1. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]
- 3. 2-甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Stability and Storage of 4-Methoxy-3-methylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in the field of drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-Methoxy-3-methylbenzenesulfonyl chloride, a key building block in synthetic chemistry. Understanding the factors that influence its degradation is crucial for ensuring experimental reproducibility, maximizing yield, and maintaining a safe laboratory environment.
Core Chemical Properties and Inherent Reactivity
This compound (MMBSC) is an aromatic sulfonyl chloride characterized by the presence of a reactive sulfonyl chloride group (-SO₂Cl) attached to a benzene ring, which is further substituted with a methoxy and a methyl group. Its molecular structure dictates its reactivity and stability profile.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₃S | [1] |
| Molecular Weight | 220.67 g/mol | |
| Appearance | Solid | |
| Melting Point | Not specified for this isomer, but related compounds are solids. |
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes MMBSC highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.
Critical Factors Governing Stability
The stability of this compound is predominantly influenced by three environmental factors: moisture, temperature, and light.
Moisture: The Primary Degradation Pathway
The most significant factor affecting the stability of MMBSC is exposure to moisture. Sulfonyl chlorides readily react with water in a vigorous and exothermic hydrolysis reaction to yield the corresponding sulfonic acid and hydrochloric acid.[2][3][4] This degradation pathway is irreversible and renders the reagent useless for most synthetic applications.
Mechanism of Hydrolysis:
Caption: General workflow for stability testing of MMBSC.
Protocol for Assessing Hydrolytic Stability
-
Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Initial Analysis (t=0): Analyze the initial concentration and purity of the stock solution using a validated HPLC or GC-MS method. [5][6][7]3. Stress Condition: Spike a known volume of the stock solution into a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9).
-
Time Points: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot with the initial aprotic solvent.
-
Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining this compound and the appearance of the corresponding sulfonic acid.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis.
Protocol for Assessing Thermal Stability
-
Sample Preparation: Place a known quantity of solid this compound into several sealed vials under an inert atmosphere.
-
Initial Analysis (t=0): Analyze a control sample that has not been heated to determine the initial purity.
-
Stress Condition: Place the vials in ovens set to different elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: At specified time points (e.g., 1, 3, 7, 14 days), remove a vial from each temperature.
-
Analysis: Allow the vials to cool to room temperature, then dissolve the contents in a suitable solvent and analyze by HPLC, GC-MS, or NMR to assess for degradation products. [5]6. Data Analysis: Compare the purity of the heated samples to the initial sample to determine the extent of thermal decomposition.
Protocol for Assessing Photostability
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or vial.
-
Initial Analysis (t=0): Analyze the initial concentration of the solution.
-
Stress Condition: Expose the sample to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV wavelength) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the exposed and control samples by HPLC or UV-Vis spectroscopy to measure any change in concentration or the appearance of new peaks.
-
Data Analysis: Compare the analytical data from the exposed and control samples to determine the extent of photodegradation.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C | Minimizes thermal decomposition. [8][9][10] |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents hydrolysis. |
| Container | Tightly Sealed, Opaque | Protects from moisture and light. [11] |
| Handling | Anhydrous Conditions | Prevents hydrolysis. [12] |
By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Sulfonyl halide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonyl_halide]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-11-19). [URL: https://www.sigmaaldrich.com/sds/sigma/471259]
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00418a022]
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp - Reddit. (2019-05-28). [URL: https://www.reddit.com/r/chemhelp/comments/bu6k1p/does_this_reaction_need_to_occur_in_under_dry/]
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00418a022]
- 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds006831]
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. [URL: https://www.benchchem.com/blog/stability-of-sulfonamides-a-comparative-guide-based-on-precursor-sulfonyl-chlorides/]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202004211]
- 4-Methoxybenzenesulfonyl chloride - Solubility of Things. [URL: https://www.solubilityofthings.com/water/alcohols/4-methoxybenzenesulfonyl-chloride]
- SAFETY DATA SHEET - TCI Chemicals. (2023-03-05). [URL: https://www.tcichemicals.com/GB/en/sds/M0802_EN_JP.pdf]
- 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_98-68-0.htm]
- A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01201a030]
- 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7401]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/00000_AC126140050]
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v71-232]
- Why will sulfonic acid chlorides not react with water? - Quora. (2017-06-11). [URL: https://www.quora.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-characterizing-sulfonyl-chlorides-a-comparative-overview-of-analytical-techniques/]
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9 - ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15031/4/3]
- Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41143498/]
- Photostability of sulfonated and halogenated bacteriochlorins in... - ResearchGate. [URL: https://www.researchgate.
- 98-68-0|4-Methoxybenzene-1-sulfonyl chloride|BLD Pharm. [URL: https://www.bldpharm.com/products/98-68-0.html]
- 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0089]
- Photostability of sulfonated and sulfonamide bacteriochlorins in PBS... - ResearchGate. [URL: https://www.researchgate.net/figure/Photostability-of-sulfonated-and-sulfonamide-bacteriochlorins-in-PBS-solutions-05_fig3_329618490]
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-common-issues-in-reactions-involving-sulfonyl-chlorides/]
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. [URL: https://pure.mpg.de/rest/items/item_3369687/component/file_3369688/content]
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. [URL: https://www.mdpi.com/2673-4181/4/2/31]
- 84910-98-5, this compound Formula - ECHEMI. [URL: https://www.echemi.com/products/84910-98-5.html]
- Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF - ResearchGate. [URL: https://www.researchgate.
- 98-68-0(4-Methoxybenzenesulfonyl chloride) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9461327.htm]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [URL: https://www.researchgate.
- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/c0ob00450b]
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. [URL: https://www.researchgate.
- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group. [URL: https://baxendalegroup.com/publications/2010/8/1/preparation-of-arylsulfonyl-chlorides-by-chlorosulfonylation-of-in-situ-generated-diazonium-salts-using-a-continuous-flow-reactor]
- Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). [URL: https://www.sepscience.com/techniques/analytical-techniques-in-stability-testing]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op900115w]
- (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. [URL: https://www.researchgate.net/publication/281313175_Two_Pathways_of_Arenesulfonyl_Chlorides_Hydrolysis_Anionic_Intermediates_in_S_A_N_Hydrolysis_of_4-Nitrobenzenesulfonyl_Chloride]
- 4-Methoxybenzenesulfonyl chloride 99 98-68-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/m10204]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025-09-30). [URL: https://www.cambridge.org/core/services/aop-cambridge-core/content/view/B1B5B8B5E0B0B0B0B0B0B0B0B0B0B0B0B0B0B0B0/S2634-02552500001X.pdf/div-class-title-stability-of-heteroaromatic-sulfonyl-chlorides-and-fluorides-div.pdf]
- 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9461327.htm]
Sources
- 1. echemi.com [echemi.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-Methoxybenzenesulfonyl chloride 99 98-68-0 [sigmaaldrich.com]
- 10. 98-68-0|4-Methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methoxy-3-methylbenzenesulfonyl Chloride
For the modern researcher and drug development professional, mastery over reactive intermediates is a cornerstone of innovation. Among these, sulfonyl chlorides represent a versatile class of reagents, pivotal in the construction of complex molecular architectures. This guide provides an in-depth technical overview of the safety and handling procedures for 4-Methoxy-3-methylbenzenesulfonyl chloride, a specialized reagent whose nuanced reactivity demands a commensurate level of procedural diligence. This document moves beyond mere checklists, delving into the causality behind each recommendation to foster a culture of intrinsic safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a solid organic compound with the molecular formula C₈H₉ClO₃S. Its utility in organic synthesis is primarily derived from the reactive sulfonyl chloride moiety (-SO₂Cl), which readily participates in reactions with nucleophiles. However, this same reactivity is the foundation of its principal hazards.
The primary hazard associated with this compound is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage.[1] This is a direct consequence of the sulfonyl chloride group's susceptibility to hydrolysis. Upon contact with moisture, either from the atmosphere or biological tissues, it can hydrolyze to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₃S | |
| Molecular Weight | 220.67 g/mol | |
| Appearance | Solid | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
Risk Assessment and Mitigation: A Proactive Approach
A thorough risk assessment is paramount before any manipulation of this compound. The following workflow provides a logical framework for identifying and mitigating potential exposures.
Caption: Decision flowchart for responding to a spill of this compound.
Disposal
All waste containing this compound, including empty containers and contaminated absorbent materials, must be disposed of as hazardous waste. [2][3]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Conclusion
This compound is a valuable synthetic tool, but its utility is matched by its potential hazards. A comprehensive understanding of its reactivity and a disciplined approach to its handling are not merely best practices; they are essential for ensuring the safety of laboratory personnel and the integrity of scientific research. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic potential of this important reagent.
References
-
PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
-
PubChem. 4-Methoxybenzenesulfonyl chloride. [Link]
-
ChemSynthesis. 4-methoxybenzenesulfonyl chloride. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzyl chloride. [Link]
Sources
An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-methylbenzenesulfonyl Chloride in Organic Solvents
Introduction
4-Methoxy-3-methylbenzenesulfonyl chloride (MMSC) is an aromatic sulfonyl chloride compound with the molecular formula C₈H₉ClO₃S and a molecular weight of 220.67 g/mol .[1][2] As a reactive intermediate, the sulfonyl chloride functional group makes MMSC a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and other derivatives. The efficacy of MMSC in synthetic protocols—influencing reaction kinetics, purification strategies, and product yield—is fundamentally governed by its solubility in the chosen solvent system.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the theoretical underpinnings of its solubility, present a robust, self-validating experimental protocol for its determination, and discuss the critical factors that influence this essential physicochemical property. While specific quantitative solubility data for MMSC is not widely published, this guide establishes the expert framework necessary for any laboratory to generate such data with high fidelity.
Section 1: Physicochemical Properties and Structural Analysis
Understanding the molecular structure of MMSC is paramount to predicting its solubility behavior. The molecule incorporates several key features that dictate its interaction with various solvents:
-
Aromatic Ring: A benzene ring provides a non-polar, hydrophobic backbone.
-
Sulfonyl Chloride Group (-SO₂Cl): A highly polar and reactive functional group capable of strong dipole-dipole interactions.
-
Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.
-
Methyl Group (-CH₃): A non-polar, electron-donating group.
This combination of polar and non-polar moieties suggests that MMSC will exhibit a nuanced solubility profile, favoring solvents that can effectively solvate both its hydrophobic core and its polar functional groups.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 84910-98-5 | [2] |
| Molecular Formula | C₈H₉ClO₃S | [1][2] |
| Molecular Weight | 220.67 g/mol | [1] |
| Appearance | Solid | [1] |
Section 2: Theoretical Solubility Profile and Solvent Selection Rationale
The principle of "like dissolves like" provides a foundational framework for selecting appropriate solvents.[5] Based on the hybrid polar/non-polar structure of MMSC, we can anticipate its solubility across a spectrum of common organic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Dichloromethane): These solvents are expected to be highly effective. Their strong dipole moments can interact favorably with the polar sulfonyl chloride and methoxy groups, while their organic nature accommodates the aromatic ring. For the related compound 4-methoxybenzenesulfonyl chloride, solubility has been noted in acetone, acetonitrile, and DMSO.[3][4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar and should dissolve MMSC, a significant risk of solvolysis exists. The nucleophilic hydroxyl group can attack the electrophilic sulfur atom of the sulfonyl chloride, leading to degradation of the solute. This reactivity makes them generally unsuitable for storage but potentially useful for reactions where the formation of a sulfonate ester is desired.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in highly non-polar solvents like hexane. The energy required to break the solute-solute interactions within the MMSC crystal lattice would not be sufficiently compensated by the weak solute-solvent interactions. Toluene, with its aromatic character, may offer slightly better solubility than aliphatic hydrocarbons.
Section 3: Experimental Protocol for Isothermal Equilibrium Solubility Determination
The absence of published quantitative data necessitates a robust and reliable experimental method. The isothermal equilibrium method is a gold-standard technique that involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved concentration. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the solute's integrity is maintained.
Experimental Workflow Diagram
Caption: Hydrolysis of MMSC in the presence of water.
Causality and Mitigation:
-
Cause: The presence of moisture in solvents or the atmosphere provides a nucleophile (H₂O) to attack the electrophilic sulfur atom.
-
Experimental Choice: The protocol explicitly mandates the use of anhydrous solvents and sealed vials. This choice directly mitigates the risk of degradation, ensuring that the measured solubility is that of the intact MMSC molecule. This is a self-validating step, as a stability-indicating HPLC method would show the absence of the sulfonic acid peak in samples prepared correctly.
Temperature
The solubility of solids in liquids is generally an endothermic process. Therefore, an increase in temperature will typically lead to an increase in solubility. It is crucial to maintain a precise and constant temperature during equilibration to ensure data reproducibility. All solubility values must be reported with their corresponding temperature.
Conclusion
While specific quantitative solubility data for this compound is not prevalent in public literature, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic solvents like dichloromethane and acetone, with limited solubility in non-polar hydrocarbons. The primary challenge in handling MMSC is its reactivity towards moisture and protic solvents.
The detailed isothermal equilibrium protocol provided in this guide offers a robust, reliable, and scientifically sound methodology for any research or drug development professional to determine this critical parameter. By emphasizing the use of anhydrous conditions and a stability-indicating analytical method, the described workflow ensures the generation of accurate and trustworthy data, which is essential for the successful application of this versatile synthetic intermediate.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
-
PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Solubility of Things. 4-Methoxybenzenesulfonyl chloride. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Slideshare. solubility experimental methods.pptx. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
-
OECD SIDS. 4-METHYLBENZENESULFONYL CHLORIDE. [Link]
Sources
- 1. 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 4. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.ws [chem.ws]
The Genesis of Sulfonylation: A Technical Guide to the Discovery and Evolution of a Cornerstone of Modern Chemistry
Abstract
The introduction of the sulfonyl group into organic molecules is a foundational transformation in medicinal chemistry, materials science, and chemical biology. This in-depth technical guide charts the historical and scientific journey of sulfonylating agents, from the serendipitous discovery of the first sulfa drug to the rational design of sophisticated reagents for "click chemistry." We will explore the discovery of key classes of sulfonylating agents, the evolution of their synthesis, and the underlying chemical principles that have driven their development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and applications of these vital chemical tools.
The Dawn of a New Era in Medicine: The Serendipitous Discovery of Sulfonamides
The story of sulfonylating agents begins not in the realm of synthetic methodology, but in the quest for antibacterial agents. In the early 1930s, at the Bayer laboratories in Germany, a team led by Gerhard Domagk was systematically screening azo dyes for potential therapeutic properties.[1][2] This research culminated in 1932 with the synthesis of a red dye, Prontosil rubrum, which demonstrated remarkable efficacy against streptococcal infections in mice.[1][3] This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first synthetic antimicrobial agents and ushered in the era of sulfa drugs.[2]
It was later discovered that Prontosil itself was a prodrug. In the body, it is metabolized to the active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[4] This revelation shifted the focus to the synthesis of sulfanilamide and its derivatives, laying the groundwork for the development of a vast arsenal of sulfonamide-based therapeutics.
Historical Protocol: Synthesis of Prontosil
The synthesis of Prontosil involves the diazotization of sulfanilamide followed by an azo coupling reaction with m-phenylenediamine.[5]
Step 1: Diazotization of Sulfanilamide
-
Dissolve sulfanilamide in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) to the cooled sulfanilamide solution with constant stirring. The diazonium salt forms in situ.
Step 2: Azo Coupling
-
In a separate flask, dissolve m-phenylenediamine in an aqueous solution of sodium acetate.
-
Slowly add the freshly prepared diazonium salt solution to the m-phenylenediamine solution, maintaining a low temperature.
-
Adjust the pH to approximately 8 with sodium bicarbonate to facilitate the coupling reaction.
-
The red precipitate of Prontosil is then collected by filtration, washed, and can be recrystallized for purification.[5]
This early synthesis, while effective, highlights the foundational role of sulfonyl-containing aromatic amines in the development of the first generation of sulfonylating agents' ultimate products.
The Workhorses of Organic Synthesis: The Rise of Sulfonyl Chlorides
The therapeutic importance of sulfonamides spurred intense interest in the synthesis of their precursors, primarily sulfonyl chlorides. These reagents, with their highly electrophilic sulfur atom, proved to be versatile intermediates for the formation of sulfonamides, as well as sulfonic esters and sulfones.
Arylsulfonyl Chlorides: The Prototypical Reagents
Among the most widely used sulfonylating agents are the arylsulfonyl chlorides, with p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl) being ubiquitous in organic synthesis.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): First synthesized in the early 20th century, tosyl chloride is a white, crystalline solid.[6] It is typically prepared by the chlorosulfonation of toluene using chlorosulfonic acid.[6][7] The tosyl group (Ts) is an excellent leaving group, making tosylates valuable intermediates in nucleophilic substitution reactions. It is also a common protecting group for alcohols and amines.[8]
-
Methanesulfonyl Chloride (Mesyl Chloride, MsCl): Mesyl chloride is a colorless liquid that serves as a source of the methanesulfonyl (mesyl, Ms) group.[9] It is prepared by the reaction of methane with sulfuryl chloride or by the chlorination of methanesulfonic acid.[9][10] Similar to the tosyl group, the mesyl group is a superb leaving group, and mesylates are frequently employed in substitution and elimination reactions.[10]
Table 1: Key Properties of Common Sulfonyl Chlorides
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Applications |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | 190.65 | White solid | Formation of tosylates (good leaving groups), protection of alcohols and amines |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.54 | Colorless liquid | Formation of mesylates (good leaving groups), synthesis of methanesulfonamides |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | 176.62 | Colorless liquid | Synthesis of sulfonamides and sulfonic esters |
Experimental Workflow: General Synthesis of Arylsulfonyl Chlorides via Chlorosulfonation
The direct chlorosulfonation of aromatic compounds remains a primary industrial method for the synthesis of arylsulfonyl chlorides.[11]
Caption: General workflow for the synthesis of arylsulfonyl chlorides.
Protocol: Synthesis of p-Toluenesulfonyl Chloride [8]
-
In a fume hood, cool a flask containing toluene in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled toluene with vigorous stirring. The reaction is highly exothermic and releases hydrogen chloride gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by techniques such as TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The solid p-toluenesulfonyl chloride precipitates and can be collected by filtration, washed with cold water, and dried. The isomeric o-toluenesulfonyl chloride remains as an oil.
Expanding the Toolkit: The Emergence of Sulfonyl Fluorides and Sulfuryl Fluoride
While sulfonyl chlorides are highly effective, their reactivity can sometimes be a double-edged sword, leading to issues with stability and selectivity. This prompted the exploration of sulfonylating agents with modulated reactivity, leading to the development and application of sulfonyl fluorides and sulfuryl fluoride.
Sulfonyl Fluorides: Taming the Reactivity
The first synthesis of aliphatic sulfonyl fluorides was reported by William Davies and John Henry Dick in 1931.[12] Sulfonyl fluorides (R-SO₂F) are generally more stable and less prone to hydrolysis than their chloride counterparts. This enhanced stability makes them valuable reagents in aqueous environments and for applications in chemical biology where biocompatibility is crucial.
Sulfuryl Fluoride (SO₂F₂): From Fumigant to "Click" Reagent
Sulfuryl fluoride (SO₂F₂) is a colorless, odorless gas that was initially developed as a fumigant for pest control.[13][14] For many years, its application in organic synthesis was limited. However, its unique reactivity profile, particularly its ability to react selectively with phenols, has led to a resurgence of interest in this compound.[15]
Historical Synthesis of Sulfuryl Fluoride Early syntheses of sulfuryl fluoride involved the reaction of sulfur dioxide with fluorine or the thermal decomposition of metal fluorosulfonates.[13] For example, barium fluorosulfonate can be heated to produce sulfuryl fluoride.[13]
Caption: Thermal decomposition of barium fluorosulfonate to produce sulfuryl fluoride.
The "Click" Chemistry Revolution: SuFEx and the Modern Era of Sulfonylation
A paradigm shift in the use of sulfonylating agents occurred in 2014 with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and his colleagues.[16] SuFEx is a set of near-perfect "click" reactions that are highly efficient, selective, and proceed under mild, often aqueous, conditions.[17] This has opened up new avenues for the rapid synthesis of complex molecules for applications in drug discovery, materials science, and bioconjugation.
The core of SuFEx chemistry lies in the remarkable balance of stability and reactivity of the S(VI)-F bond. While highly stable under most conditions, this bond can be selectively activated to react with nucleophiles. Key reagents in the SuFEx toolbox include sulfuryl fluoride (SO₂F₂) and ethenesulfonyl fluoride (ESF).[16]
Mechanism of SuFEx with Sulfuryl Fluoride
Sulfuryl fluoride reacts readily with phenols in the presence of a base to form aryl fluorosulfates. This transformation is highly selective and efficient.
Caption: The SuFEx reaction of a phenol with sulfuryl fluoride.
The development of SuFEx has transformed sulfuryl fluoride from a simple fumigant into a powerful and versatile hub for constructing molecular complexity.[18]
Conclusion: An Ever-Evolving Field
The discovery and development of novel sulfonylating agents have been a journey of serendipity, rational design, and continuous innovation. From the life-saving sulfa drugs that emerged from the dye industry to the precision of SuFEx click chemistry, the ability to introduce the sulfonyl group has had a profound impact on science and medicine. The ongoing exploration of new sulfonylating reagents and their applications promises to continue this legacy, providing chemists with ever more powerful tools to address the challenges of the 21st century.
References
- Bernús, M., Mazzarella, D., Stanić, J., Zhai, Z., Yeste-Vázquez, A., Boutureira, O., ... & Noël, T. (2023). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins.
- StudyCorgi. (2022). Prontosil Synthesis and Enzyme Binding Studies.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17607, Sulfuryl fluoride.
- Wikipedia. (2024). Sulfuryl fluoride.
- Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Wilson, D. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Organic Syntheses. (n.d.). Methanesulfonyl chloride.
- Johnson, T. B. (1939). The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds. Proceedings of the National Academy of Sciences, 25(9), 478–480.
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). Methanesulfonyl cyanide.
- CN103351315A - General preparation method of sulfonyl chloride. (n.d.).
- ResearchGate. (2025).
- Wikipedia. (2024). Prontosil.
- Springer N
- Wikipedia. (2024). Methanesulfonyl chloride.
- chemeurope.com. (n.d.). Methanesulfonyl chloride.
- ResearchGate. (2025). Different roads to discovery; Prontosil (hence sulfa drugs) and penicillin (hence β-lactams).
- CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride. (n.d.).
- Fluoride Action Network. (2021). Sulfuryl Fluoride: a little history.
- Britannica. (n.d.). Prontosil.
- Georganics. (n.d.).
- US4997535A - Method of manufacturing methanesulfonyl chloride. (n.d.).
- Eureka | Patsnap. (n.d.). Preparation method of p-toluene sulfonyl chloride.
- PubMed Central. (2023). Sulfur fluoride exchange.
- Benchchem. (n.d.).
- Research Explorer. (n.d.). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins.
- Science History Institute. (n.d.). Gerhard Domagk.
- CN1049213C - Process for producing p-toluenesulfonyl chloride. (n.d.).
- Davies, W., & Dick, J. H. (1931). 57. Aliphatic sulphonyl fluorides. Journal of the Chemical Society (Resumed), 287-289.
- US3403144A - Process for the prepar
- Monash University. (n.d.). Sulfur Fluoride Exchange (SuFEx).
- Research Information, University of Amsterdam. (2023).
- Carneiro, S. N., Lucas, S. W., & Moses, J. E. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(7), 1356–1372.
Sources
- 1. Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica [britannica.com]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. Prontosil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. studycorgi.com [studycorgi.com]
- 6. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 7. CN1049213C - Process for producing p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Methanesulfonyl_chloride [chemeurope.com]
- 11. books.rsc.org [books.rsc.org]
- 12. 57. Aliphatic sulphonyl fluorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 14. fluoridealert.org [fluoridealert.org]
- 15. Sulfuryl fluoride | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
- 17. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast flow-chemistry set-up facilitates sulfur-fluoride click chemistry | Research | Chemistry World [chemistryworld.com]
Methodological & Application
The Synthetic Versatility of 4-Methoxy-3-methylbenzenesulfonyl Chloride: A Guide for the Modern Chemist
In the landscape of modern organic synthesis, the sulfonyl chloride functional group stands as a cornerstone for the construction of sulfonamides and sulfonate esters, moieties of profound importance in medicinal chemistry and materials science. Among the diverse array of sulfonylating agents, 4-methoxy-3-methylbenzenesulfonyl chloride presents itself as a nuanced reagent, offering a unique combination of electronic and steric properties. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.
Understanding the Reagent: A Structural and Reactivity Perspective
This compound is an aromatic sulfonyl chloride characterized by a methoxy group at the 4-position and a methyl group at the 3-position of the benzene ring.[1][2][3] These substituents collaboratively influence the reactivity of the sulfonyl chloride moiety. The methoxy group, being an electron-donating group through resonance, can modulate the electrophilicity of the sulfur atom.[4] Conversely, the ortho-methyl group can introduce steric effects that may influence the approach of nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84910-98-5 | [1][2][3] |
| Molecular Formula | C₈H₉ClO₃S | [1][2][3] |
| Molecular Weight | 220.67 g/mol | [1][2] |
| Appearance | Solid |
The core reactivity of this compound lies in the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.[4] This reactivity is the foundation for its primary applications in the synthesis of sulfonamides and sulfonate esters.
Core Applications in Organic Synthesis
The primary utility of this compound is in the formation of stable covalent bonds with nitrogen and oxygen nucleophiles.
Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of sulfonamides.[4][5] This transformation is of paramount importance in drug discovery, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents, including antibiotics and diuretics.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General mechanism for sulfonamide formation.
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equiv) in anhydrous DCM or THF.
-
Add the base (1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Expertise & Experience: The choice of base and solvent can be critical. Pyridine can act as both a base and a nucleophilic catalyst, while triethylamine is a non-nucleophilic base. The reaction temperature should be carefully controlled, especially during the addition of the sulfonyl chloride, to minimize side reactions. For less reactive amines, a higher temperature and a more polar solvent like dimethylformamide (DMF) may be necessary.
Protection of Alcohols
The reaction of this compound with alcohols in the presence of a base provides the corresponding sulfonate esters.[6] This transformation is a cornerstone of protecting group chemistry, as it converts a reactive hydroxyl group into a more stable sulfonate ester, which is inert to many reaction conditions. The resulting sulfonate is also an excellent leaving group for subsequent nucleophilic substitution reactions.[6][7]
Caption: General mechanism for sulfonate ester formation.
This protocol provides a general method for the sulfonylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous pyridine or DCM under an inert atmosphere.
-
If using DCM, add triethylamine (2.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 equiv) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine hydrochloride), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography on silica gel or recrystallization.
Trustworthiness: The purity of the sulfonyl chloride is crucial for high yields. It is advisable to use a freshly opened bottle or to purify the reagent if it has been stored for an extended period. The reaction should be performed under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Synthesis of this compound
For laboratories that require larger quantities or have an interest in analog synthesis, the preparation of this compound can be undertaken. A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, the starting material would be 2-methylanisole.
A general procedure for chlorosulfonation involves the reaction of the aromatic substrate with chlorosulfonic acid.
Caution: Chlorosulfonic acid is a highly corrosive and reactive substance. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
A related procedure for the synthesis of 4-methoxybenzenesulfonyl chloride from anisole involves reaction with sulfuric acid and phosphorus oxychloride, which could be adapted.[8]
Safety and Handling
This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is essential to handle this reagent in a fume hood while wearing appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters. The presence of the methoxy and methyl substituents on the aromatic ring provides a unique electronic and steric profile that can be exploited for various synthetic strategies. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for chemists to effectively and safely utilize this versatile building block in their research and development endeavors.
References
-
PrepChem. (2023). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi:10.15227/orgsyn.079.0186
- Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. doi:10.15227/orgsyn.094.0198
- King, J. F., Gill, M. S., & Ciubotaru, P. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2029-2036.
-
King, J. F., & Gill, M. S. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
RSC Publishing. (1987). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 4-Methoxy-3-methyl-benzenesulfonyl chloride. Retrieved from [Link]
-
Chem-Station. (n.d.). 4-メトキシ-3-メチル-ベンゼンスルホニル クロリド. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]
-
National Institutes of Health. (2024). Type III CRISPR-Cas: beyond the Cas10 effector complex. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Reactions of Alcohols. Retrieved from [Link]
-
YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
-
University of Rochester. (n.d.). CHEM 203 Topics Discussed on Nov. 23. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-甲氧基-3-甲苯磺酰氯. Retrieved from [Link]
Sources
Protocol for the Synthesis of N-Aryl Sulfonamides using 4-Methoxy-3-methylbenzenesulfonyl Chloride
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of N-aryl sulfonamides, utilizing 4-Methoxy-3-methylbenzenesulfonyl chloride as the key electrophilic reagent. The sulfonamide functional group is a cornerstone in medicinal chemistry, and this protocol is designed to offer researchers, scientists, and drug development professionals a robust and reproducible method for its formation. The narrative delves into the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanism and process parameters. This guide includes a detailed, step-by-step experimental protocol, purification techniques, and methods for spectroscopic characterization.
Introduction
Sulfonamides are a critical class of organic compounds characterized by the -SO₂NR₂ functional group. They exhibit a wide range of biological activities and are integral components of numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The most common and effective method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] This nucleophilic substitution reaction is highly efficient and versatile.[2]
This protocol focuses on the use of this compound, a substituted aromatic sulfonyl chloride. The methoxy and methyl substituents on the benzene ring can influence the electronic properties and steric hindrance of the sulfonyl chloride, which in turn can affect its reactivity and the properties of the resulting sulfonamide. Understanding these influences is key to optimizing the reaction conditions.
Reaction Mechanism and Scientific Rationale
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the stable sulfonamide product.[1]
The choice of base is crucial; it must be non-nucleophilic enough to not compete with the reactant amine in attacking the sulfonyl chloride. Pyridine and triethylamine are commonly used for this purpose.[1] The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, to dissolve the reactants and facilitate the reaction.
Experimental Protocol
This protocol details the synthesis of a representative N-aryl sulfonamide using this compound and aniline as the amine nucleophile.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₉ClO₃S | 220.67 |
| Aniline | C₆H₇N | 93.13 |
| Pyridine | C₅H₅N | 79.10 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (HCl), 1 M aqueous | HCl | 36.46 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, e.g., 0.42 g, 4.5 mmol) and pyridine (1.2 eq, e.g., 0.43 g, 5.4 mmol) in 20 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq, e.g., 1.0 g, 4.5 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess pyridine and aniline.
-
Wash with 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with 20 mL of brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(phenyl)-4-methoxy-3-methylbenzenesulfonamide as a crystalline solid.
Characterization of the Product
The structure and purity of the synthesized sulfonamide should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, the methoxy group (singlet around 3.8-4.0 ppm), the methyl group (singlet around 2.1-2.3 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for all the unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), C-H stretches (aromatic and aliphatic), S=O asymmetric and symmetric stretches (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and C-O stretch of the methoxy group.[3]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Safety Precautions
-
This compound is a corrosive solid that causes severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Aniline is toxic and readily absorbed through the skin. It should be handled with care, using appropriate PPE.
-
Pyridine is flammable and has a strong, unpleasant odor. It should be used in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of the N-aryl sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-aryl sulfonamides from this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize these important compounds for various applications in drug discovery and development. The provided framework for reaction setup, work-up, and purification, along with the necessary safety precautions, ensures a successful and safe experimental outcome.
References
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
-
4-Methoxy-3-methyl-benzenesulfonyl chloride | C8H9ClO3S. BuyersGuideChem. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]
Sources
4-Methoxy-3-methylbenzenesulfonyl chloride as a protecting group for amines
An Application Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride: A Robust Protecting Group for Amines
Introduction: Navigating Amine Reactivity in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Amines, with their inherent nucleophilicity and basicity, are prime candidates for transient modification to prevent unwanted side reactions.[2][3] While carbamates like Boc and Cbz are workhorses in peptide synthesis, sulfonamides offer a distinct profile of stability and reactivity.[3][4]
This guide focuses on This compound (Mms-Cl) , a valuable reagent for the protection of primary and secondary amines. The resulting Mms-sulfonamides exhibit exceptional stability across a wide range of reaction conditions, making them ideal for syntheses requiring robust protecting groups. The presence of the electron-donating methoxy group and the ortho-methyl group on the aromatic ring subtly modulates the electronic properties and steric environment of the sulfonyl group, influencing both its installation and subsequent cleavage compared to classic reagents like p-toluenesulfonyl chloride (Ts-Cl).[5][6]
As Senior Application Scientists, we present this guide to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the practical application of Mms-Cl, grounded in mechanistic principles and validated protocols.
Reagent Profile: this compound (Mms-Cl)
The utility of Mms-Cl stems from the high electrophilicity of its sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines.[5]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Methyl-4-methoxybenzenesulfonyl chloride |
| CAS Number | 84910-98-5[7][8] |
| Molecular Formula | C₈H₉ClO₃S[7][8] |
| Molecular Weight | 220.67 g/mol [7][8] |
| Appearance | Solid |
Part 1: Protection of Amines as Mms-Sulfonamides
The formation of a sulfonamide is a reliable and high-yielding transformation. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The hydrochloric acid generated is neutralized by a stoichiometric amount of base.[9][10]
Key Advantages of the Mms Protecting Group:
-
High Stability: Mms-sulfonamides are exceptionally robust and are stable to strongly acidic and basic conditions, as well as a variety of oxidative and reductive reagents that would cleave other common amine protecting groups.
-
Electronic Modification: The electron-donating methoxy group can influence the physical and chemical properties of the substrate, potentially improving solubility in organic solvents.[5][6]
-
Crystallinity: Sulfonamide derivatives are often highly crystalline, which can facilitate the purification of intermediates in a synthetic sequence.
Experimental Protocol: Protection of Benzylamine with Mms-Cl
This protocol details a general procedure for the protection of a primary amine.
Materials:
-
Benzylamine
-
This compound (Mms-Cl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottomed flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask under a nitrogen atmosphere, add benzylamine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq.) dropwise while stirring. The use of a base is critical to neutralize the HCl byproduct of the reaction.[9][11]
-
Sulfonylation: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification and Characterization: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-4-methoxy-3-methylbenzenesulfonamide. The structure should be confirmed by NMR, IR, and Mass Spectrometry.[12][13]
Workflow for Amine Protection
Caption: Workflow for the protection of an amine using Mms-Cl.
Part 2: Deprotection of Mms-Sulfonamides
The inherent stability of the sulfonamide bond makes its cleavage a significant challenge.[14][15] Harsh conditions, such as those sometimes used for tosyl groups (e.g., sodium in liquid ammonia), lack functional group tolerance. Therefore, milder, more selective methods are required for complex molecule synthesis. Reductive cleavage methods have emerged as powerful tools for the deprotection of sulfonamides under conditions compatible with a wide array of functional groups.[14][15][16]
Deprotection Strategies:
While various methods exist for S-N bond cleavage, including acidic hydrolysis and photolysis, they often require harsh conditions or have limited applicability.[17][18] A recently developed and highly effective strategy for secondary sulfonamides involves a reductive cleavage process that generates sulfinate and amine components, which can be further functionalized in-situ.[14][15][16] This approach offers a mild and general platform for late-stage functionalization.
Experimental Protocol: Reductive Cleavage of a Secondary Mms-Sulfonamide
This protocol is adapted from modern methods for reductive sulfonamide cleavage.[16]
Materials:
-
N-Protected Mms-sulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl benzoylformate
-
Tris(dimethylamino)phosphine (P(NMe₂)₃)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or a similar non-nucleophilic strong base.
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or screw-cap vial under a nitrogen atmosphere, add the Mms-sulfonamide (1.0 eq.).
-
Reagent Addition: Add anhydrous THF (to ~0.4 M), followed by ethyl benzoylformate (1.1 eq.) and tris(dimethylamino)phosphine (1.2 eq.).
-
Intermediate Formation: Stir the reaction mixture at ambient temperature for 30-60 minutes. During this time, an intermediate N-sulfonyl phenylglycine ester is formed.
-
Elimination/Fragmentation: Add the strong, non-nucleophilic base (e.g., BEMP, 1.25 eq.). Heat the resulting mixture to 60-65 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material. The reaction typically takes 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate in vacuo. The crude residue containing the deprotected amine can be purified by silica gel chromatography.
Workflow for Amine Deprotection
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. spectrabase.com [spectrabase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficient Sulfonylation of Primary Alcohols with 4-Methoxy-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Importance of Sulfonate Esters in Modern Organic Synthesis
In the landscape of contemporary organic chemistry, particularly within the realm of medicinal chemistry and drug development, the transformation of alcohols into more reactive functional groups is a cornerstone of molecular architecture. Primary alcohols, while ubiquitous, are often poor leaving groups in nucleophilic substitution reactions. The conversion of a primary alcohol to a sulfonate ester is a pivotal strategy to enhance its reactivity, transforming the hydroxyl moiety into an excellent leaving group. This activation opens the door to a wide array of subsequent chemical modifications.
This technical guide provides a comprehensive overview and detailed protocols for the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with primary alcohols. This specific sulfonylating agent offers a unique combination of electronic and steric properties that can be advantageous in complex syntheses. The methoxy and methyl substituents on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonate ester, potentially offering enhanced stability or selective reactivity in downstream applications.
Mechanistic Insights: The Sulfonylation of Primary Alcohols
The reaction of a primary alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion and the formation of a sulfonate ester. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][2]
The choice of base is critical and can influence the reaction mechanism and rate. Pyridine, for instance, can act as a nucleophilic catalyst by initially reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then more susceptible to attack by the alcohol.[2]
dot digraph "Sulfonylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
// Reactants R_OH [label="Primary Alcohol (R-CH₂OH)"]; SulfonylChloride [label="4-Methoxy-3-methyl-\nbenzenesulfonyl chloride"]; Base [label="Base (e.g., Pyridine)"];
// Intermediates and Products SulfonateEster [label="Sulfonate Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl"]; ProtonatedBase [label="Protonated Base"];
// Reaction Flow R_OH -> SulfonateEster [label="Nucleophilic Attack"]; SulfonylChloride -> SulfonateEster; SulfonylChloride -> HCl [style=invis]; // for positioning Base -> ProtonatedBase [label="Neutralization"]; HCl -> ProtonatedBase [style=invis]; } mendot
Diagram 1: General mechanism of alcohol sulfonylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the sulfonylation of primary alcohols using this compound. The choice between Protocol A and Protocol B will depend on the specific substrate and the desired reaction conditions.
Protocol A: General Procedure with Pyridine
This protocol is suitable for a wide range of primary alcohols and utilizes pyridine as both the base and a potential catalyst.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M) in a round-bottom flask, add anhydrous pyridine (1.5 - 2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.1 - 1.2 eq) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol B: Procedure with Triethylamine and Catalytic DMAP
This protocol is an alternative for substrates that may be sensitive to pyridine or for instances where a non-nucleophilic base is preferred. 4-(Dimethylamino)pyridine (DMAP) is used as a highly effective acylation catalyst.
Materials:
-
Primary alcohol
-
This compound
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM or MeCN (approximately 0.2 M) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq) slowly to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction as described in Protocol A (steps 6-9).
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the sulfonylation of various primary alcohols. These are representative examples, and optimization may be required for specific substrates.
| Primary Alcohol | Protocol | Base | Solvent | Time (h) | Typical Yield (%) |
| 1-Butanol | A | Pyridine | DCM | 4 | >90 |
| Benzyl alcohol | A | Pyridine | DCM | 3 | >95 |
| 3-Phenyl-1-propanol | B | Et₃N/DMAP | MeCN | 5 | ~90 |
| 1-Hexanol | B | Et₃N/DMAP | DCM | 6 | >90 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of sulfonate esters from primary alcohols.
dot digraph "Sulfonylation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
// Workflow Steps Start [label="Start:\nPrimary Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Sulfonylation Reaction\n(Protocol A or B)"]; Workup [label="Aqueous Workup\n(Wash with HCl, NaHCO₃, Brine)"]; Drying [label="Drying of Organic Layer\n(MgSO₄ or Na₂SO₄)"]; Concentration [label="Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="Final Product:\nSulfonate Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Connections Start -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } mendot
Diagram 2: Experimental workflow for the synthesis of sulfonate esters.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting alcohol and the appearance of a new, typically less polar, spot corresponding to the sulfonate ester indicates the reaction is proceeding.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: Expect to see characteristic shifts in the protons adjacent to the sulfonate ester oxygen compared to the starting alcohol. The aromatic protons of the 4-methoxy-3-methylbenzenesulfonyl group will also be present.
-
IR: The formation of the sulfonate ester will be indicated by strong absorption bands in the regions of approximately 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹ corresponding to the S=O stretching vibrations.
-
MS: The mass spectrum should show the expected molecular ion peak for the sulfonate ester.
-
Conclusion and Future Perspectives
The sulfonylation of primary alcohols with this compound is a robust and versatile transformation that is of significant value to the synthetic chemist. The resulting sulfonate esters are key intermediates for the introduction of a wide range of functional groups through nucleophilic substitution reactions. The protocols provided herein offer a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors. Further exploration into the catalytic and solvent effects on this specific reagent may lead to even more efficient and environmentally benign procedures, expanding its utility in the synthesis of complex molecules and novel therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]
-
CHEM 203 Lecture Notes. (n.d.). Topics Discussed on Nov. 23. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2006). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 8(9), 811-814. [Link]
- Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.
- Google Patents. (n.d.). JP3445515B2 - Method for sulfonylation of alcohol.
Sources
The Strategic Role of 4-Methoxy-3-methylbenzenesulfonyl Chloride in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern medicinal chemistry, the precise assembly of molecular scaffolds is paramount to the discovery and development of novel therapeutic agents. Among the vast arsenal of chemical reagents, arylsulfonyl chlorides hold a privileged position as versatile building blocks for the synthesis of a wide array of bioactive compounds. This technical guide focuses on a specific, yet highly strategic reagent: 4-Methoxy-3-methylbenzenesulfonyl chloride . We will delve into its nuanced applications, provide detailed, field-proven protocols for its use, and elucidate the chemical principles that underpin its utility in the synthesis of medicinally relevant molecules.
Core Profile and Strategic Significance
This compound is a crystalline solid with the molecular formula C₈H₉ClO₃S and a molecular weight of 220.67 g/mol .[1] Its structure, featuring a sulfonyl chloride moiety attached to a benzene ring substituted with a methoxy and a methyl group, is key to its reactivity and utility.
| Property | Value | Reference |
| CAS Number | 84910-98-5 | [2] |
| Molecular Formula | C₈H₉ClO₃S | [2] |
| Molecular Weight | 220.67 g/mol | [1] |
| Appearance | Solid | [1] |
The strategic significance of this reagent in medicinal chemistry lies primarily in its role as a precursor to sulfonamides. The sulfonamide functional group is a cornerstone of numerous approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3] The specific substitution pattern of 4-methoxy and 3-methyl on the benzene ring of the sulfonyl chloride allows for the fine-tuning of the electronic and steric properties of the resulting sulfonamide, which can be critical for optimizing drug-target interactions.
The Chemistry of Reactivity: Understanding the "Why"
The utility of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is highly susceptible to nucleophilic attack, most commonly by primary and secondary amines, to form stable sulfonamide linkages.[4]
Electronic and Steric Influence of Substituents
The substituents on the benzene ring are not mere spectators; they play a crucial role in modulating the reactivity of the sulfonyl chloride.
-
4-Methoxy Group: The methoxy group at the para-position is a strong electron-donating group through resonance.[5] This has a dual effect. It can slightly decrease the electrophilicity of the sulfonyl sulfur, making the reaction with nucleophiles more controlled compared to unsubstituted benzenesulfonyl chloride. This controlled reactivity can be advantageous in complex syntheses with multiple functional groups.
-
3-Methyl Group: The methyl group at the meta-position to the methoxy group and ortho to the sulfonyl chloride group has a more complex influence. It is a weak electron-donating group through induction and hyperconjugation.[6] More significantly, its ortho-position introduces steric hindrance around the reaction center. This steric bulk can influence the regioselectivity of reactions with unsymmetrical nucleophiles and can also impact the rate of reaction. Studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown that while inductive and steric effects are expected to decrease the reaction rate, there can be a counterintuitive acceleration of substitution at the sulfonyl sulfur.[7] This has been attributed to a release of steric strain in the transition state.
This unique combination of electronic and steric effects makes this compound a valuable tool for medicinal chemists seeking to introduce specific structural motifs and fine-tune the properties of their drug candidates.
Applications in Medicinal Chemistry: From Concept to Clinic
The primary application of this compound is in the synthesis of sulfonamide-containing drug molecules.
Synthesis of Tamsulosin Intermediates
A prominent example of the application of a closely related analogue is in the synthesis of Tamsulosin , a selective α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. While patents often describe the synthesis of the key sulfonamide intermediate from the corresponding sulfonic acid, the underlying chemistry involves the formation of a sulfonyl chloride. The core of Tamsulosin contains a 2-methoxy-5-(sulfonamido)phenyl group, highlighting the relevance of the substitution pattern.
The general synthetic strategy involves the reaction of an appropriately substituted benzenesulfonyl chloride with an amine. The 4-methoxy-3-methyl substitution pattern is analogous to the 2-methoxy-5-substituted pattern found in Tamsulosin, demonstrating the utility of this class of reagents in accessing such pharmacophores.
Development of Novel Anticancer Agents
The sulfonamide moiety is a key feature in a number of anticancer drugs, including inhibitors of carbonic anhydrase (CA). Certain CA isoforms, such as CA IX, are overexpressed in hypoxic tumors and represent a validated target for anticancer therapy.[8] The synthesis of novel benzenesulfonamide derivatives as hCA IX inhibitors often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. The 4-methoxy-3-methyl substitution pattern can be incorporated to explore the structure-activity relationships (SAR) of these inhibitors, potentially leading to compounds with enhanced potency and selectivity.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
General Protocol for the Synthesis of N-Aryl Sulfonamides
This protocol describes a general and robust method for the synthesis of N-aryl sulfonamides from this compound and a substituted aniline.
Materials and Equipment:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM or THF. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride. The base acts as a scavenger for the HCl generated during the reaction, driving the reaction to completion.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath). The slow, dropwise addition helps to control the exothermic nature of the reaction and minimize side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC. The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the sulfonamide product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic byproducts), and brine. The washing steps are critical for removing impurities and simplifying the final purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl sulfonamide.
Expected Outcome and Validation:
The successful synthesis will yield a solid product. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of both starting materials, a singlet for the methoxy group, a singlet for the methyl group, and a broad singlet for the N-H proton of the sulfonamide.
Diagrammatic Representation of the Sulfonamide Synthesis Workflow:
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sulfonate Esters using 4-Methoxy-3-methylbenzenesulfonyl Chloride
Abstract
This comprehensive guide details the synthesis of sulfonate esters utilizing 4-Methoxy-3-methylbenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, these application notes provide an in-depth exploration of the chemical principles, reaction mechanisms, and detailed experimental protocols for the sulfonylation of alcohols and phenols. By elucidating the causality behind experimental choices and grounding the procedures in established chemical literature, this document serves as an authoritative resource for the effective application of this versatile reagent in organic synthesis.
Introduction: The Strategic Utility of this compound
This compound is an aromatic sulfonyl chloride that serves as a valuable reagent for the synthesis of sulfonate esters.[1][2][3] Its molecular formula is C₈H₉ClO₃S, with a molecular weight of approximately 220.67 g/mol .[1][3] The presence of the methoxy and methyl groups on the benzene ring can influence the reactivity and physical properties of the resulting sulfonate esters, potentially offering advantages in terms of crystallinity, solubility, and stability.
Sulfonate esters are pivotal functional groups in organic chemistry and drug development.[4][5] They are excellent leaving groups in nucleophilic substitution and elimination reactions, rendering alcohols more reactive towards a variety of transformations.[6] Furthermore, the sulfonate moiety is a key structural component in numerous pharmaceuticals, acting as a bioisostere for phosphate or carboxylate groups, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[4][7] The control of sulfonate ester impurities is a significant concern in the pharmaceutical industry due to their potential for genotoxicity.[4][5][8]
This guide provides a foundational understanding and practical protocols for the synthesis of sulfonate esters using this compound, empowering researchers to leverage this reagent in their synthetic endeavors.
Mechanistic Principles of Sulfonate Ester Formation
The reaction of an alcohol or phenol with a sulfonyl chloride, such as this compound, proceeds via a nucleophilic substitution at the sulfur atom.[7][9] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[6][10]
Two plausible mechanistic pathways are generally considered for the sulfonylation of alcohols:
-
Uncatalyzed Mechanism (Sₙ2-type): The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion in an Sₙ2-type fashion. A base then deprotonates the resulting oxonium ion to yield the neutral sulfonate ester.[9]
-
Catalyzed Mechanism (Lewis Base Catalysis): In the presence of a Lewis base like pyridine, the reaction can be accelerated. Pyridine can act as a nucleophilic catalyst, initially attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. The alcohol then displaces the pyridine leaving group in a subsequent Sₙ2 reaction.[9]
The choice of base and solvent can significantly influence the reaction rate and outcome. Sterically hindered alcohols may react more slowly, and in some cases, elimination reactions can compete with substitution.[11]
Experimental Protocols
General Considerations
-
Reagent Purity: this compound is sensitive to moisture and should be handled under anhydrous conditions. All other reagents and solvents should be of high purity and dried prior to use.[12]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.[13]
-
Safety Precautions: Sulfonyl chlorides are corrosive and lachrymatory.[14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[12][14]
Protocol 1: Synthesis of an Alkyl Sulfonate Ester from a Primary Alcohol
This protocol describes a general procedure for the reaction of this compound with a primary alcohol.
Caption: General mechanism of sulfonate ester formation.
Characterization of Sulfonate Esters
The successful synthesis of the target sulfonate ester should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. [16][17][18][19] * ¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-methoxy-3-methylbenzenesulfonyl group, in addition to the signals corresponding to the alcohol or phenol moiety. The protons on the carbon adjacent to the sulfonate ester oxygen will be deshielded.
-
¹³C NMR: The carbon atom attached to the sulfonate ester oxygen will show a downfield shift in the spectrum.
-
-
Infrared (IR) Spectroscopy: The formation of the sulfonate ester can be confirmed by the presence of strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations, typically in the regions of 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹, respectively. [20]* Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the formation of the desired sulfonate ester.
Safety and Handling
This compound, like other sulfonyl chlorides, is a hazardous chemical and must be handled with care. [21]
-
Hazard Profile: Causes severe skin burns and eye damage. [21]It is also corrosive and a lachrymator. [14][15]* Handling: Always handle in a well-ventilated fume hood. [12]Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. [14]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. Available from: [Link]
-
Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry. Available from: [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. ACS Publications. Available from: [Link]
-
Sulfonate Esters. Periodic Chemistry. Available from: [Link]
-
Formation of Sulfonate Esters from Alcohols. YouTube. Available from: [Link]
-
SULPHURYL CHLORIDE - SD Fine-Chem. Available from: [Link]
-
The utility of sulfonate salts in drug development. PubMed. Available from: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. Available from: [Link]
-
NMR spectral overlay of protected sulfonic acid synthetic route. ResearchGate. Available from: [Link]
-
The Utility of Sulfonate Salts in Drug Development. ResearchGate. Available from: [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. Available from: [Link]
-
1 H-NMR assignment for new cyclic sulfonic ester derivative (3). ResearchGate. Available from: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available from: [Link]
-
Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry. Figshare. Available from: [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available from: [Link]
-
Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Available from: [Link]
-
Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes. MDPI. Available from: [Link]
-
Alcohol to Mesylate - Common Conditions. Available from: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Available from: [Link]
-
4-Methoxy-3-methyl-benzenesulfonyl chloride. BuyersGuideChem. Available from: [Link]
-
Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. Available from: [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. Available from: [Link]
- JP2000219669A - Sulfonylation of alcohol. Google Patents.
-
Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Available from: [Link]
-
Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. Journal of Engineering Science and Technology Management (JES-TM). Available from: [Link]
- CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Methoxy-3-methyl-benzenesulfonyl chloride | C8H9ClO3S - BuyersGuideChem [buyersguidechem.com]
- 3. 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. eurjchem.com [eurjchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. nj.gov [nj.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Collection - Conformational Analysis:â Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 4-Methoxy-3-methylbenzenesulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Sulfonamide Moiety in Enzyme Inhibition
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its prevalence in drug design is largely attributable to its ability to act as a potent zinc-binding group, making it an exemplary scaffold for the inhibition of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[2] CAs are crucial in physiological processes such as pH regulation and electrolyte secretion, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[2]
The synthesis of sulfonamide-based inhibitors typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the specific sulfonyl chloride is a critical determinant of the resulting inhibitor's physicochemical properties and, consequently, its biological activity. 4-Methoxy-3-methylbenzenesulfonyl chloride is a substituted benzenesulfonyl chloride that offers a unique combination of electronic and steric features, which can be exploited to fine-tune the binding affinity and selectivity of the final inhibitor. This document provides a detailed guide to the use of this compound in the synthesis of potential enzyme inhibitors, grounded in the fundamental principles of sulfonamide chemistry.
The Chemistry of Sulfonamide Formation: A Mechanistic Overview
The reaction between a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to displace the chloride leaving group, yielding the stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[2]
The reaction is highly efficient and generally proceeds to completion.[3] The rate and success of the reaction can be influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, the choice of solvent, and the reaction temperature. The substituents on the benzene ring of the sulfonyl chloride play a significant role in modulating its reactivity. The methoxy and methyl groups on this compound, for instance, can influence the electronic properties of the sulfonyl group and provide specific steric interactions within the enzyme's active site.
Caption: General reaction mechanism for the synthesis of sulfonamides.
Experimental Protocols for Sulfonamide Synthesis
The following protocols provide a general framework for the synthesis of sulfonamides using this compound. Researchers should note that optimal reaction conditions may vary depending on the specific amine substrate and should be determined empirically.
Standard Protocol using Conventional Heating
This protocol is suitable for most primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, and standard glassware.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[2]
Microwave-Assisted Protocol for Rapid Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Suitable microwave-safe solvent (e.g., Dichloromethane, Acetonitrile)
-
Pyridine or Triethylamine (1.5 eq)
-
Microwave Synthesizer
Procedure:
-
Preparation: In a microwave-safe reaction vessel, combine the amine (1.0 eq), this compound (1.0 eq), the chosen solvent, and the base (1.5 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a predetermined temperature and time (e.g., 100-120 °C for 10-30 minutes).
-
Cooling and Workup: After the reaction is complete, allow the vessel to cool to room temperature. The workup and purification steps are similar to the conventional heating protocol.
Caption: Experimental workflow for sulfonamide synthesis.
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.[2]
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic signals for the aromatic protons of the 4-methoxy-3-methylbenzenesulfonyl group and the protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms. |
| Mass Spectrometry (MS) | Will be used to confirm the molecular weight of the synthesized compound. |
| Infrared (IR) Spectroscopy | Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretching band for secondary sulfonamides appears around 3300-3200 cm⁻¹. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline product. |
Application in Enzyme Inhibition Assays
Once synthesized and characterized, the novel sulfonamides can be screened for their inhibitory activity against the target enzyme. This typically involves in vitro enzymatic assays to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀). For promising candidates, further studies can be conducted to elucidate the mechanism of inhibition and to assess their selectivity against other enzymes. The data obtained from these assays will guide the structure-activity relationship (SAR) studies, informing the design of next-generation inhibitors with improved potency and selectivity.
Conclusion
This compound is a valuable reagent for the synthesis of novel sulfonamide-based enzyme inhibitors. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery. By leveraging the principles of sulfonamide chemistry and modern synthetic techniques, new and effective therapeutic agents can be developed to target a wide range of diseases.
References
- Benchchem. Application of 2-Nitro-Substituted Sulfonyl Chlorides in Pharmaceutical Development.
- Benchchem. 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride | 918933-10-5.
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- CORE. The Synthesis of Functionalised Sulfonamides.
- NIH.
- UCL Discovery.
- Request PDF.
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of...
Sources
Application Note: Strategic Base Selection for Reactions with 4-Methoxy-3-methylbenzenesulfonyl Chloride
Abstract
4-Methoxy-3-methylbenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly for the construction of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry and materials science.[1][2] The success of these transformations—achieving high yield, purity, and predictable reaction kinetics—is critically dependent on the strategic selection of a base. This guide provides a comprehensive framework for researchers to navigate the nuanced decision-making process for base selection. It moves beyond generic protocols to explain the causal relationships between the properties of a base (basicity, nucleophilicity, steric hindrance) and reaction outcomes. Detailed protocols for various substrate classes and a systematic troubleshooting guide are provided to empower scientists in optimizing their synthetic routes.
Introduction: The Critical Role of the Base
The primary reaction of this compound involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3][4] This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the nucleophile (especially amines) and drive the reaction to completion.
The base's role is twofold:
-
Stoichiometric Acid Scavenger: To neutralize the HCl byproduct.[3][5]
-
Catalyst or Rate Modifier: To influence the reaction mechanism and rate, particularly with less reactive nucleophiles.[6][7]
An inappropriate base can lead to low yields, the formation of unwanted side products, or complete reaction failure.[5][8] Key factors influencing this choice include the pKa, steric bulk, and nucleophilicity of the base, weighed against the properties of the nucleophile.
Core Principles for Base Selection
Basicity (pKa)
The chosen base must be sufficiently strong to deprotonate the conjugate acid of the leaving group (HCl, pKa ≈ -7) and the protonated nucleophile. Tertiary amine bases are commonly employed for this purpose.
-
Rule of Thumb: The pKa of the base's conjugate acid should be significantly higher than that of the protonated nucleophile to ensure the nucleophile remains in its active, deprotonated state. For instance, when reacting with an aniline (pKa of anilinium ≈ 4.6), a base like pyridine (pKa of pyridinium ≈ 5.2) is suitable, while triethylamine (pKa of triethylammonium ≈ 10.7) provides a stronger driving force.
Nucleophilicity vs. Basicity
While related, basicity and nucleophilicity are distinct properties. In sulfonylation reactions, an ideal base is often non-nucleophilic to avoid competing with the intended amine or alcohol nucleophile.[5]
-
Pyridine: A moderately good nucleophile and base. It can act as a nucleophilic catalyst but is generally used as a simple acid scavenger.[3][9]
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are sterically hindered bases. Their bulkiness significantly reduces their nucleophilicity, making them excellent choices as "proton sponges" that are less likely to attack the sulfonyl chloride.[10]
-
4-Dimethylaminopyridine (DMAP): An exceptional nucleophile due to resonance stabilization of the positive charge on the pyridinic nitrogen.[6] It is typically used in catalytic amounts to activate the sulfonyl chloride, not as a stoichiometric acid scavenger.[6][7][8]
The DMAP Catalytic Cycle
For sterically hindered or electronically deactivated (weakly nucleophilic) amines and alcohols, the addition of catalytic DMAP (0.05–0.2 equivalents) can dramatically accelerate the reaction.[8][10][11] DMAP functions by first attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, rendering it susceptible to attack by even weak nucleophiles.[6]
Caption: DMAP catalytic cycle for sulfonylation reactions.
Steric Hindrance
Steric congestion on either the nucleophile or the base can profoundly impact reaction rates.
-
Hindered Nucleophiles: For bulky secondary amines (e.g., diisopropylamine) or hindered anilines, a less hindered base like pyridine might be preferable to a bulkier one like DIPEA to minimize overall steric clash in the transition state.[10][12][13] However, the use of catalytic DMAP is often the most effective strategy to overcome poor reactivity in these cases.[10][12]
-
Hindered Bases: A bulky, non-nucleophilic base like DIPEA is ideal when the primary concern is avoiding side reactions from the base itself.
Decision Workflow for Base Selection
The optimal base is determined by the nature of the nucleophile. The following workflow provides a systematic approach to this selection.
Caption: Decision workflow for selecting a base.
Recommended Bases: A Comparative Overview
| Base | Structure | pKa (Conjugate Acid) | Key Characteristics & Use Case |
| Pyridine | Aromatic Heterocycle | ~5.2 | Acts as both solvent and base. Less basic than alkylamines. Good for reactive primary amines. Can serve as a nucleophilic catalyst.[3][9] |
| Triethylamine (TEA) | Et₃N | ~10.7 | Common, inexpensive, and strong non-nucleophilic base. Standard choice for most sulfonamide formations.[5] |
| DIPEA (Hünig's Base) | i-Pr₂NEt | ~11.0 | Highly sterically hindered and non-nucleophilic. Used when TEA might cause side reactions or when dealing with sensitive substrates. |
| DMAP | 4-(Me₂N)C₅H₄N | ~9.7 | Highly nucleophilic catalyst, not a stoichiometric base. Used at 5-20 mol% with TEA to accelerate reactions of hindered or weak nucleophiles.[6][8][11] |
Note: pKa values are approximate and can vary with solvent.[14][15]
Experimental Protocols
General Safety Note: this compound is a moisture-sensitive solid that can release HCl gas upon hydrolysis.[1] All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[5][16]
Protocol 1: Synthesis of N-Benzyl-4-methoxy-3-methylbenzenesulfonamide (Standard Primary Amine)
This protocol utilizes triethylamine as a standard, non-nucleophilic base.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (1.00 g, 9.33 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 30 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.95 mL, 14.0 mmol, 1.5 equiv) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve this compound (2.26 g, 10.26 mmol, 1.1 equiv) in anhydrous DCM (15 mL). Add this solution dropwise to the amine solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]
Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide (Hindered Amine)
This protocol employs a catalytic amount of DMAP to overcome the steric hindrance and lower nucleophilicity of the aniline.[10]
-
Setup: To a dry 100 mL round-bottom flask under nitrogen, add 2,6-dimethylaniline (1.00 g, 8.25 mmol, 1.0 equiv), triethylamine (1.73 mL, 12.4 mmol, 1.5 equiv), 4-dimethylaminopyridine (DMAP) (0.10 g, 0.82 mmol, 0.1 equiv), and anhydrous DCM (40 mL).
-
Reagent Addition: Add this compound (2.00 g, 9.07 mmol, 1.1 equiv) portion-wise as a solid to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., to 40 °C) may be required if the reaction is sluggish.[16] Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1. Due to the hindered nature of the product, column chromatography may be necessary for purification.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride due to moisture.[5][8][16]2. Insufficiently basic conditions.3. Nucleophile is too sterically hindered or weakly nucleophilic.[8][10] | 1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[5][16]2. Switch to a stronger base (e.g., from pyridine to TEA).3. Add catalytic DMAP (10-20 mol%). Consider increasing the reaction temperature.[8][10] |
| Multiple Products Observed | 1. The base is acting as a competing nucleophile.2. Double sulfonylation of a primary amine (formation of a sulfonyl imide).[10] | 1. Switch to a more sterically hindered base (e.g., from TEA to DIPEA).2. Use a slight excess of the amine (1.1-1.2 equiv) relative to the sulfonyl chloride to favor monosulfonylation.[10] |
| Reaction Stalls | 1. The generated ammonium salt byproduct (e.g., Et₃NH⁺Cl⁻) is precipitating and hindering stirring or reaction kinetics.2. Insufficient activation energy for a difficult coupling. | 1. Add a more polar co-solvent like DMF or acetonitrile to improve solubility.2. Increase the reaction temperature or switch to a higher-boiling solvent. Microwave irradiation can also be effective for accelerating sterically hindered reactions.[10] |
Conclusion
The selection of a base for reactions with this compound is a critical parameter that dictates the efficiency and outcome of the synthesis. A systematic evaluation based on the nucleophile's reactivity and steric profile allows for a rational choice. For simple primary and secondary amines, standard bases like pyridine or triethylamine are sufficient. For challenging substrates, such as hindered or electronically deactivated nucleophiles, the use of a non-nucleophilic base in conjunction with a catalytic amount of DMAP is a powerful and often essential strategy. By understanding the underlying principles of basicity, nucleophilicity, and steric effects, researchers can minimize side reactions, optimize yields, and streamline the synthesis of valuable sulfonamide and sulfonate ester derivatives.
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Isopropylbenzenesulfonyl Chloride.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Ghosh, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. Retrieved from [Link]
- Benchchem. (n.d.). 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride.
- Benchchem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
-
Ghosh, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
-
ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]
- Unknown. (n.d.). pKa Values of Common Bases.
-
Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. Retrieved from [Link]
-
Rogne, O. (1975). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (14), 1486-1489. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
Roy, A., & Panda, G. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Unknown. (n.d.). CHEM 203 Topics Discussed on Nov. 23.
-
OC Lectures. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. [Video]. YouTube. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Deep Dive into Solvent Effects on the Rate of Sulfonylation Reactions
For researchers, medicinal chemists, and process development scientists, understanding the intricate dance between solvent and reactants is paramount to mastering chemical synthesis. This is particularly true for sulfonylation reactions, a cornerstone for the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and functional materials. The choice of solvent can dramatically influence the rate and, at times, the mechanism of these reactions, thereby impacting yield, purity, and overall process efficiency.
This technical guide eschews a rigid template, instead offering a narrative built on foundational principles and empirical evidence. We will explore the causality behind solvent selection, backed by authoritative data, and provide detailed protocols for the systematic investigation of these effects. Our aim is to equip you with the knowledge to not just follow a procedure, but to rationally design and optimize your sulfonylation reactions.
The Mechanistic Heart of the Matter: Sulfonylation and the SN2-like Pathway
Sulfonylation reactions, particularly those involving sulfonyl chlorides, predominantly proceed through a bimolecular nucleophilic substitution (SN2)-like mechanism.[1][2] In this concerted process, a nucleophile (such as an amine or an alcohol) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The transition state involves a partially formed bond between the nucleophile and the sulfur, and a partially broken bond between the sulfur and the chlorine.
The nature of the solvent plays a critical role in stabilizing or destabilizing the reactants and, more importantly, the transition state. This differential solvation is the primary lever through which we can control the reaction rate.[3]
The Dichotomy of Solvents: Protic vs. Aprotic
The most significant solvent characteristic influencing sulfonylation rates is its ability to act as a hydrogen bond donor, a property that divides solvents into two main classes: protic and aprotic.
-
Polar Protic Solvents: These solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, possess acidic protons and are capable of forming strong hydrogen bonds. While they are excellent at solvating ions, this very property can be detrimental to SN2-type reactions. They form a "cage" of solvent molecules around the nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and sterically hinders its approach to the electrophilic sulfur center.[4] This leads to a higher activation energy and a slower reaction rate.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone lack acidic protons and cannot act as hydrogen bond donors. They are still polar and can dissolve ionic reagents. Their key advantage in SN2 reactions is their ability to solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[5] This results in a lower activation energy and a significantly faster reaction rate.
The following diagram illustrates the differential solvation of a nucleophile in protic and aprotic solvents.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Quantifying Solvent Effects: The Grunwald-Winstein Equation
To move beyond qualitative descriptions, we can employ linear free-energy relationships to quantify the effect of the solvent on reaction rates. The extended Grunwald-Winstein equation is a powerful tool for this purpose, particularly for solvolysis reactions of sulfonyl chlorides.[2][5] The equation is expressed as:
log(k/k₀) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the reaction to the solvent's nucleophilicity.
-
NT is the solvent nucleophilicity parameter.
-
m is the sensitivity of the reaction to the solvent's ionizing power.
-
YCl is the solvent ionizing power parameter for a chloride leaving group.
For SN2-like reactions of sulfonyl chlorides, the l value is typically large and positive, indicating a high sensitivity to the nucleophilic assistance of the solvent. The m value is generally smaller, reflecting a lesser degree of charge separation in the transition state compared to a full SN1 reaction.
A Comparative Look at Reaction Rates
The following table presents literature data on the first-order rate constants for the solvolysis of benzenesulfonyl chloride in various aqueous binary mixtures. This data clearly illustrates the principles discussed above.
| Solvent (v/v) | Temperature (°C) | k (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | Reference |
| 100% Water | 35.0 | 3.16 x 10⁻⁴ | +0.18 | +4.08 | [6] |
| 90% Ethanol | 35.0 | 1.15 x 10⁻⁵ | +0.16 | +1.28 | [6] |
| 80% Ethanol | 35.0 | 5.13 x 10⁻⁶ | 0.00 | 0.00 | [6] |
| 50% Ethanol | 35.0 | 2.51 x 10⁻⁵ | -0.20 | -1.50 | [6] |
| 90% Acetone | 35.0 | 2.00 x 10⁻⁷ | -0.37 | -2.39 | |
| 70% Acetone | 35.0 | 2.57 x 10⁻⁶ | -0.42 | -0.67 | |
| 97% TFE | 35.0 | 1.10 x 10⁻⁵ | -2.57 | +2.83 |
TFE = 2,2,2-Trifluoroethanol
As evident from the table, increasing the water content in aqueous ethanol and aqueous acetone mixtures generally leads to an increase in the reaction rate. While water is a protic solvent, its high polarity and ability to stabilize the developing negative charge on the leaving group in the transition state can accelerate the reaction. The highly ionizing yet poorly nucleophilic TFE also promotes the reaction, highlighting the complex interplay of solvent properties.
Experimental Protocol: Kinetic Analysis of a Sulfonylation Reaction
This protocol provides a robust method for determining the second-order rate constant of a sulfonylation reaction between an amine and a sulfonyl chloride in various solvents. The reaction progress is monitored by quenching aliquots at specific time intervals and quantifying the remaining amine by HPLC.
Materials
-
Benzenesulfonyl chloride
-
Aniline (or other primary/secondary amine)
-
Selected solvents (e.g., Acetonitrile, Dichloromethane, Methanol, Tetrahydrofuran)
-
Triethylamine (or other non-nucleophilic base)
-
Quenching solution (e.g., a solution of a highly reactive amine like piperidine in the reaction solvent)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Experimental Workflow
Caption: Workflow for the kinetic analysis of a sulfonylation reaction.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the amine (e.g., 0.1 M aniline) in the chosen solvent.
-
Prepare a stock solution of the sulfonyl chloride (e.g., 1.0 M benzenesulfonyl chloride) in the same solvent. Using the sulfonyl chloride in excess (e.g., 10-fold) will simplify the kinetics to pseudo-first-order with respect to the amine.
-
Prepare a quenching solution (e.g., 0.5 M piperidine in the reaction solvent).
-
Prepare an internal standard stock solution for HPLC analysis.
-
-
Reaction Setup:
-
Place a known volume of the amine stock solution into a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the required volume of the thermostatted sulfonyl chloride stock solution to the amine solution. Start the timer immediately upon addition.
-
At regular time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add the aliquot to a vial containing a known volume of the quenching solution to stop the reaction. The highly reactive quenching agent will consume any remaining sulfonyl chloride.
-
-
HPLC Analysis:
-
To each quenched sample, add a precise volume of the internal standard solution.
-
Analyze each sample by HPLC to determine the concentration of the unreacted amine relative to the internal standard. A reverse-phase C18 column is typically suitable, with a mobile phase of acetonitrile and water.
-
-
Data Analysis:
-
Calculate the concentration of the amine at each time point using a pre-established calibration curve.
-
For a pseudo-first-order reaction, plot ln([Amine]t) versus time. The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can then be calculated using the equation: k = k' / [Sulfonyl Chloride]₀ , where [Sulfonyl Chloride]₀ is the initial concentration of the sulfonyl chloride.
-
By repeating this protocol in a variety of solvents, a quantitative comparison of their effects on the sulfonylation reaction rate can be established.
Concluding Remarks: Rational Solvent Selection for Optimal Outcomes
The profound influence of the solvent on the rate of sulfonylation reactions is a testament to the importance of considering the reaction environment in chemical synthesis. By understanding the underlying mechanistic principles, particularly the SN2-like nature of the reaction and the differential solvation effects of protic and aprotic solvents, researchers can move from trial-and-error to rational solvent selection. The use of quantitative tools like the Grunwald-Winstein equation further refines this understanding, allowing for the prediction and optimization of reaction conditions. The protocols outlined herein provide a framework for the systematic investigation of these effects, empowering scientists to harness the power of the solvent to achieve their synthetic goals with greater efficiency and control.
References
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 63–83. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2651. [Link]
-
Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Open Organic Chemistry Journal, 2, 41-47. [Link]
- Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121–158.
- Koh, H. J., & Kang, S. J. (2011). Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. Bulletin of the Korean Chemical Society, 32(6), 1897-1900.
- Rogne, O. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
-
Vedantu. Sulfonation: Reaction, Mechanism, Uses & Examples Explained. [Link]
-
Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]
-
Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]
-
Li, X., et al. (2020). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Open Journal of Inorganic Chemistry, 10(4), 59-70. [Link]
- Arumugam, N., & Panigrahi, G. P. (1976). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 41(5), 863-865.
-
A Study of Solvent Effects on Reaction Rates Using a Microreactor. (2012). ResearchGate. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2002). ResearchGate. [Link]
-
Lee, S., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 143(33), 13175-13182. [Link]
-
Parreño, R. P., et al. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 13(5), 3235-3245. [Link]
- Ghasemi, J., & Saaidpour, S. (2013). Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. Journal of the Serbian Chemical Society, 78(5), 659-671.
-
Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. (2015). ResearchGate. [Link]
- Senthilkumar, P., & Rajasekaran, K. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of ChemTech Research, 9(12), 346-353.
-
Solvent effects on reaction rates. (2007). ResearchGate. [Link]
-
Kinetic Study on Dodecylbenzene Sulfonation in a Mixed Batch Reactor. (2014). ResearchGate. [Link]
-
Kinetics of the sulfonation of some o-alkylphenols. (1987). SciSpace. [Link]
-
Parreño, R. P., et al. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. PubMed. [Link]
-
The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morph. (2023). Semantic Scholar. [Link]
-
Enhancing the dielectric constant of zwitterionic liquids via dipole moment and anion chemistry. (2021). ResearchGate. [Link]
-
Chemistry For Everyone. (2023, July 8). How Does Dipole Moment Affect Chemical Reactions?. YouTube. [Link]
-
Effect of Dielectric Constant on Interaction Between Charged Macroions in Asymmetric Electrolyte. (2023). MDPI. [Link]
Sources
- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Strategic Use of 4-Methoxy-3-methylbenzenesulfonyl Chloride in Agrochemical Synthesis
Abstract and Introduction
4-Methoxy-3-methylbenzenesulfonyl chloride (CAS No: 84910-98-5) is a specialized aromatic sulfonyl chloride that serves as a pivotal intermediate in the synthesis of advanced agrochemicals.[1][2][3] Its distinct substitution pattern—a methoxy group para- and a methyl group meta- to the sulfonyl chloride moiety—provides a unique electronic and steric profile that influences reactivity and, ultimately, the biological efficacy of the final active ingredient.
The core utility of this reagent lies in its highly reactive sulfonyl chloride group. The sulfur atom is strongly electrophilic, making it an ideal site for nucleophilic attack by primary or secondary amines to form exceptionally stable sulfonamide linkages (S-N bond).[4][5] This reaction is the cornerstone of its application, as the sulfonamide functional group is a well-established pharmacophore in a significant class of modern herbicides.[6][7][8]
These application notes provide a comprehensive guide for researchers and synthetic chemists on the strategic application of this compound. We will explore the mechanistic rationale behind its use, present a detailed, field-proven protocol for the synthesis of a model sulfonamide, and discuss the critical parameters for reaction optimization and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84910-98-5 | [1][3] |
| Molecular Formula | C₈H₉ClO₃S | [2][3] |
| Molecular Weight | 220.67 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Primary Hazards | Causes severe skin burns and eye damage | [1][9] |
Core Application: Synthesis of Sulfonamide Herbicides
The predominant application of this compound is as a key building block in the synthesis of sulfonamide and sulfonylurea herbicides.[8][10] These classes of herbicides are renowned for their high potency at low application rates, acting typically by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for branched-chain amino acid synthesis in plants but absent in mammals.[10]
Mechanistic Insights and Causality
The key transformation is the nucleophilic acyl substitution reaction between the sulfonyl chloride and a suitable amine, often a substituted aniline or an amino-heterocycle, which will form the other critical part of the herbicide molecule.
Caption: General reaction scheme for sulfonamide synthesis.
Causality Behind Reagent Structure and Reaction Conditions:
-
Electrophilicity: The sulfonyl chloride group (-SO₂Cl) renders the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack.[4]
-
Role of Substituents: The electron-donating effects of the 4-methoxy and 3-methyl groups modulate the reactivity of the sulfonyl chloride. The para-methoxy group, in particular, donates electron density via resonance, which can subtly decrease the reaction rate compared to unsubstituted benzenesulfonyl chloride but can enhance selectivity in complex syntheses.[11][12]
-
Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential to neutralize the acid.[13] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone are typically used to prevent the hydrolysis of the highly water-sensitive sulfonyl chloride starting material.[11][14]
Experimental Protocol: Synthesis of a Model N-Aryl Sulfonamide
This section provides a representative, self-validating protocol for the synthesis of a model agrochemical intermediate.
Objective: To synthesize N-(4-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store under inert gas, moisture-sensitive |
| 4-Chloroaniline | ≥99% | e.g., Alfa Aesar | |
| Pyridine | Anhydrous, ≥99.8% | e.g., Acros Organics | Store over molecular sieves |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | VWR | For workup |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR | For drying |
| Ethyl Acetate & Hexanes | HPLC Grade | VWR | For chromatography and recrystallization |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore |
Synthesis Workflow Diagram
Sources
- 1. echemi.com [echemi.com]
- 2. 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Preparation of sulfonamide herbicide process intermediates (2019) | Jossian Oppenheimer [scispace.com]
- 7. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 13. cbijournal.com [cbijournal.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for Polyfunctional Molecules
Introduction: The Imperative for Strategic Molecular Masking
In the intricate world of organic synthesis, particularly within the realm of drug development and natural product synthesis, chemists are often faced with the challenge of manipulating a single reactive site within a molecule that possesses multiple functional groups.[1][2][3] This scenario necessitates a strategic approach to temporarily "mask" or "protect" certain functional groups to prevent them from undergoing unwanted reactions.[1][3][4] These temporary modifications, known as protecting groups, are a cornerstone of modern synthetic chemistry, enabling the selective transformation of specific sites within a complex molecular architecture.[1][5] The judicious use of protecting groups is paramount to achieving high yields and preventing the formation of undesired byproducts, ultimately streamlining the synthetic route to the target molecule.[2][6]
This guide provides an in-depth exploration of protecting group strategies for polyfunctional molecules, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the characteristics of an ideal protecting group, explore common protecting groups for various functionalities, and illuminate the power of orthogonal and chemoselective protection strategies.
The Hallmarks of an Effective Protecting Group
An ideal protecting group should exhibit a set of key characteristics to be truly effective in a multi-step synthesis:[7][8]
-
Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.[1][6]
-
Stability: It must be robust enough to withstand a wide range of reaction conditions planned for subsequent synthetic steps.[1][6][]
-
Chemoselectivity: The introduction and removal of the protecting group should be highly selective for the targeted functional group, leaving other functionalities untouched.[3]
-
Minimal Introduction of New Reactivity: The protecting group itself should not introduce new reactive centers that could lead to side reactions.[7]
-
Avoidance of New Stereocenters: The introduction of a protecting group should ideally not create new stereocenters, which could lead to a mixture of diastereomers and complicate purification.[3][7]
Core Concepts: Orthogonal and Chemoselective Protection
The true elegance of protecting group chemistry is revealed in the synthesis of complex polyfunctional molecules, where multiple protecting groups are often employed. Two key strategies, orthogonal protection and chemoselective protection, are central to this endeavor.
Orthogonal Protection: A Symphony of Selective Deprotection
Orthogonal protection is a powerful strategy that utilizes two or more protecting groups that can be removed under distinct and non-interfering conditions.[4][10][11] This allows for the selective deprotection of one functional group while others remain protected, enabling sequential modifications at different sites within the molecule.[4][10] A classic example is the use of Fmoc (removed by base) and Boc (removed by acid) protecting groups in solid-phase peptide synthesis.[4][][12][13]
Chemoselective Protection: Targeting Reactivity Differences
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another.[3][14] In the context of protecting groups, this means selecting a protecting group and reaction conditions that will selectively protect one type of functional group in the presence of others with different reactivities. For instance, silyl ethers are commonly used to selectively protect hydroxyl groups.[1]
Protecting Groups for Common Functional Groups
The choice of a protecting group is dictated by the specific functional group to be protected and the reaction conditions of the subsequent synthetic steps.[1] Below is a discussion of commonly used protecting groups for alcohols, amines, carbonyls, and carboxylic acids.
Protection of Alcohols
Alcohols are frequently encountered in organic molecules and often require protection due to their acidic proton and nucleophilicity.[2]
-
Silyl Ethers: Silyl ethers are among the most versatile and widely used protecting groups for alcohols. Their stability is dependent on the steric bulk of the substituents on the silicon atom. Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). They are generally stable to a wide range of non-acidic and non-fluoride-containing reagents and are cleaved by acid or a fluoride source like tetrabutylammonium fluoride (TBAF).[15][16]
-
Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups that are stable to both acidic and basic conditions. They are typically introduced using a benzyl halide in the presence of a base and are removed by hydrogenolysis (H₂, Pd/C).[14][15]
-
Ethers (e.g., MOM, MEM, THP): Methoxymethyl (MOM), β-methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP) ethers are acetal-type protecting groups.[15][17] They are stable to basic and nucleophilic conditions but are readily cleaved by acid.[15][17]
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF; AcOH | Stable to base, mild acid |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C | Stable to acid and base |
| Tetrahydropyranyl Ether | THP | Dihydropyran, p-TsOH | Aqueous Acid | Stable to base |
Protection of Amines
The nucleophilic and basic nature of amines often necessitates their protection in multi-step syntheses.[5][14] Carbamates are the most common class of amine protecting groups.[4][6]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of peptide synthesis and is widely used for the protection of primary and secondary amines.[][12][13] It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[][12][18]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another important carbamate protecting group. It is introduced using benzyl chloroformate and is cleaved by catalytic hydrogenolysis.[12][14][18]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is extensively used in solid-phase peptide synthesis due to its base-lability.[][12][13] It is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, typically with piperidine in DMF.[][12]
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O | TFA | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | H₂, Pd/C | Stable to acid |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Piperidine in DMF | Stable to acid, hydrogenolysis |
Protection of Carbonyls (Aldehydes and Ketones)
Carbonyl groups are susceptible to attack by nucleophiles and often require protection during reactions involving organometallics or hydrides.[4][19]
-
Acetals and Ketals: Aldehydes and ketones are most commonly protected as acetals and ketals by reacting them with an alcohol or a diol in the presence of an acid catalyst.[17][19] Cyclic acetals and ketals formed with ethylene glycol are particularly stable.[17] They are stable to basic and nucleophilic conditions and are deprotected by treatment with aqueous acid.[17][19]
Protection of Carboxylic Acids
Carboxylic acids can be protected to prevent their acidic proton from interfering with basic reagents or to prevent their reaction with nucleophiles.
-
Esters: The most common strategy for protecting carboxylic acids is to convert them into esters.[4][15][17]
-
Methyl and Ethyl Esters: These are simple to prepare but require relatively harsh conditions (saponification with strong base) for removal.[15][18]
-
tert-Butyl Esters: These are stable to basic conditions and are readily cleaved with acid.[4][15][18]
-
Benzyl Esters: These are stable to both acidic and basic conditions and are removed by hydrogenolysis.[4][15][18]
-
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether
Objective: To cleave a TBDMS ether using tetrabutylammonium fluoride.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Protection of a Primary Amine with a Boc Group
Objective: To protect a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (for aqueous conditions)
-
Dichloromethane (DCM) or a biphasic system (e.g., dioxane/water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq).
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of a Boc Group
Objective: To remove a Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (10-50% in DCM, v/v) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected amine. Further purification may be necessary.
Visualization of Protecting Group Strategies
Orthogonal Protection Workflow
The following diagram illustrates the concept of orthogonal protection in the synthesis of a hypothetical molecule with two different functional groups requiring protection.
Caption: Orthogonal protection allows for sequential deprotection and modification.
Decision Tree for Protecting Group Selection
This diagram provides a simplified decision-making framework for selecting an appropriate protecting group based on the functional group and required stability.
Caption: A simplified guide for choosing a suitable protecting group.
Conclusion
The strategic implementation of protecting groups is an indispensable tool in the synthesis of polyfunctional molecules. A thorough understanding of the principles of orthogonal and chemoselective protection, coupled with a practical knowledge of the introduction and removal of common protecting groups, empowers chemists to navigate complex synthetic pathways with precision and efficiency. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers at all levels, facilitating the successful synthesis of novel chemical entities for a wide range of applications, from drug discovery to materials science.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Retrieved from [Link]
-
Química Orgánica. (n.d.). Protection of Functional Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Isom, M. D., Lee, S., & Beutler, J. A. (2014). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 31(9), 1166-1180. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. Retrieved from [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
amphoteros. (2016, July 22). Protecting groups in drug structures. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Slideshare. (n.d.). Protecting Groups In Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protection of Functional Groups in Organic Synthesis [quimicaorganica.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. labinsights.nl [labinsights.nl]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. fiveable.me [fiveable.me]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 18. fiveable.me [fiveable.me]
- 19. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
Application Notes and Protocols: Elucidating the Mechanism of Nucleophilic Substitution at the Sulfonyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfonyl Group's Central Role and Mechanistic Complexity
The sulfonyl functional group is a cornerstone in modern drug design and medicinal chemistry. Its unique physicochemical properties, including its tetrahedral geometry, capacity to act as a hydrogen bond acceptor, and metabolic stability, make it a privileged scaffold in a vast array of therapeutic agents.[1][2][3] Compounds containing the sulfonyl moiety, particularly sulfonamides, are found in antibacterial drugs, diuretics, and enzyme inhibitors.[3][4] The synthesis of these critical molecules predominantly relies on nucleophilic substitution at the electrophilic sulfur center of sulfonyl derivatives, such as sulfonyl chlorides and fluorides.[4][5]
Unlike the well-defined S_N1 and S_N2 paradigms for substitution at sp³-hybridized carbon, the mechanism of nucleophilic substitution at a tetracoordinate sulfur(VI) center is significantly more nuanced and complex.[6][7] The reaction landscape is primarily a competition between two major pathways: a concerted, S_N2-like displacement and a stepwise addition-elimination (A-E) mechanism. The operative pathway is highly sensitive to the substrate, nucleophile, leaving group, and solvent, making a thorough mechanistic understanding essential for reaction optimization and rational drug design.[6][8]
This guide provides an in-depth analysis of these competing mechanisms, outlines detailed experimental protocols to distinguish between them, and offers field-proven insights into the causality behind experimental choices.
The Mechanistic Dichotomy at the Sulfonyl Center
The central question in sulfonyl group substitution is whether the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, or if the reaction proceeds through a discrete, high-energy intermediate.
The Concerted S_N2-like Pathway
This pathway is analogous to the classic S_N2 reaction at a carbon center. It involves a single, synchronous step where the nucleophile attacks the sulfur atom from the backside relative to the leaving group, proceeding through a single trigonal bipyramidal transition state.[7][9]
-
Kinetics: This mechanism is characterized by second-order kinetics—first order with respect to the sulfonyl substrate and first order with respect to the nucleophile.[10]
-
Stereochemistry: A key diagnostic feature of the S_N2-like mechanism is the inversion of configuration at a chiral sulfur center.[7][11][12] This stereochemical outcome provides strong evidence for a concerted backside attack. A growing consensus suggests that for many common systems, particularly with good leaving groups like chloride, the reaction proceeds with inversion, supporting the S_N2-like mechanism.[11]
-
Evidence: Extensive kinetic studies and modern computational work, such as DFT calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides, support a mechanism involving a single transition state.[7][13][14]
The Stepwise Addition-Elimination (A-E) Pathway
This two-step mechanism involves the initial addition of the nucleophile to the electrophilic sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane.[6][7] This intermediate then collapses in a second step by expelling the leaving group to yield the final product.[7]
-
Kinetics: The kinetic profile can be complex. If the initial addition is the rate-determining step, the reaction will typically exhibit second-order kinetics, making it kinetically indistinguishable from the S_N2-like pathway based on rate laws alone.
-
Stereochemistry: The stereochemical outcome is not as straightforward as in the S_N2-like case. It depends on the relative positions (apical or equatorial) of the entering and leaving groups in the transient sulfurane intermediate.[7] While inversion is common, retention of configuration is also possible, which would be a strong indicator of this pathway.
-
Evidence: The A-E mechanism is often invoked by analogy to substitution at phosphorus centers.[6] Computational studies suggest this pathway may be favored in specific cases, such as the fluoride exchange reaction in arenesulfonyl fluorides, where the poorer leaving group ability of fluoride may stabilize the pentacoordinate intermediate.[13][14]
Caption: Competing mechanisms for nucleophilic substitution at a sulfonyl center.
Factors Influencing the Mechanistic Outcome
The delicate balance between these two pathways is dictated by several interacting factors:
-
The Leaving Group: The ability of the leaving group (L) to stabilize a negative charge is critical. Excellent leaving groups (e.g., chloride, tosylate, mesylate) facilitate bond breaking and tend to favor the concerted S_N2-like pathway.[9][15] Poorer leaving groups, such as fluoride, may disfavor a fully concerted process, making the formation of a discrete intermediate in an A-E mechanism more plausible.[13][14]
-
The Nucleophile: The strength and steric bulk of the nucleophile (Nu) play a significant role. Strong nucleophiles are required for a bimolecular reaction, but their specific properties can influence the transition state structure.[10][16]
-
The Substrate: The electronic and steric properties of the R group attached to the sulfonyl center are paramount.
-
Electronic Effects: Electron-withdrawing substituents on an arenesulfonyl ring generally accelerate the reaction by making the sulfur atom more electrophilic. However, complex kinetics, such as U-shaped Hammett plots, have been observed, suggesting a shift in the transition state structure or mechanism across a series of substrates.[8]
-
Steric Effects: Counterintuitively, the presence of bulky ortho-alkyl groups on an arenesulfonyl chloride can lead to a significant rate acceleration.[6][13] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state steric compression between the alkyl groups and the sulfonyl oxygens as the geometry moves towards the trigonal bipyramidal transition state.[8][13]
-
-
The Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often used as they can solvate the cation of the nucleophile's salt without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.[17] Polar protic solvents can stabilize charged transition states but may also solvate the nucleophile, reducing its potency.[18]
Protocol: Kinetic Analysis of Sulfonyl Substitution Reactions
2.1 Principle and Objective
Kinetic analysis is the primary tool for determining the rate law of a reaction. By systematically varying the concentrations of the reactants and measuring the initial reaction rate, one can determine the reaction order with respect to each component. This information is fundamental to deducing the molecularity of the rate-determining step. A second-order rate law is consistent with both the S_N2-like and A-E (with rate-limiting addition) mechanisms.
2.2 Materials
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Nucleophile (e.g., a series of para-substituted phenols)[10]
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetone or acetonitrile)[10]
-
Conductometer or UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Standard volumetric glassware and syringes
2.3 Step-by-Step Protocol (Example via Conductometry)
This protocol is adapted from methods used to study the reactions of tosyl chloride with phenols.[10] The production of ionic species can be followed by measuring the change in conductivity over time.
-
Preparation: Prepare stock solutions of the arenesulfonyl chloride, the nucleophile (phenol), and the base (triethylamine) in the chosen anhydrous solvent to known concentrations.
-
Equilibration: Place the reactant solutions in a thermostatted bath at the desired temperature (e.g., 25.0 ± 0.1 °C) for at least 30 minutes to ensure thermal equilibrium.
-
Reaction Initiation: In a thermostatted reaction vessel containing a known volume of the sulfonyl chloride solution, rapidly inject a known volume of the mixed nucleophile/base solution to initiate the reaction. Ensure rapid mixing.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals. The reaction progress is monitored by the increase in conductivity due to the formation of triethylammonium chloride salt.
-
Determining Pseudo-First-Order Rate Constant (k_obs): To simplify the kinetics, the reaction is run under pseudo-first-order conditions by using a large excess (e.g., 10-fold or greater) of the nucleophile. In this case, the concentration of the nucleophile remains effectively constant.
-
Data Analysis: The rate constant is determined using Guggenheim's method, which is suitable for reactions where the initial and final readings are unknown or unreliable. A plot of ln(C' - C) versus time (where C and C' are conductivity readings at time t and t+Δt, with Δt being a constant time interval) will yield a straight line with a slope of -k_obs.
-
Determining Second-Order Rate Constant (k_2): Repeat the experiment with several different excess concentrations of the nucleophile. A plot of k_obs versus the concentration of the nucleophile should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k_2.
Caption: A typical workflow for determining the second-order rate constant.
2.4 Example Data Presentation
Table 1: Representative Kinetic Data for the Reaction of p-Toluenesulfonyl Chloride with Various Nucleophiles in Acetone at 25 °C.
| Nucleophile (Nu⁻) | [Nu⁻] (M) | k_obs (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| p-Nitrophenoxide | 0.10 | 1.5 x 10⁻³ | 1.5 x 10⁻² |
| p-Chlorophenoxide | 0.10 | 4.2 x 10⁻³ | 4.2 x 10⁻² |
| Phenoxide | 0.10 | 9.8 x 10⁻³ | 9.8 x 10⁻² |
| p-Methoxyphenoxide | 0.10 | 2.1 x 10⁻² | 2.1 x 10⁻¹ |
This is illustrative data. Rate constants increase for electron-donating substituents in the nucleophile, consistent with a bimolecular mechanism where the nucleophile participates in the rate-determining step.[10]
Protocol: Stereochemical Probes for Mechanistic Determination
3.1 Principle and Objective
The most definitive method to distinguish between the S_N2-like and A-E pathways is to determine the stereochemical outcome of the substitution at a stereogenic sulfur center. A result of complete inversion is strong evidence for a concerted S_N2-like mechanism. Any significant deviation, such as retention or racemization, would necessitate consideration of an A-E or other stepwise mechanism.
3.2 General Workflow
The workflow involves synthesizing an enantiomerically pure sulfonyl compound, performing the substitution reaction, and then unequivocally determining the absolute configuration of the product.
Caption: Workflow for investigating reaction stereochemistry at a chiral sulfur center.
3.3 Step-by-Step Protocol (Conceptual)
-
Synthesis of Chiral Substrate: Prepare a suitable sulfonyl substrate with a chiral sulfur center (e.g., an alkyl aryl sulfonimidoyl chloride). Resolve the enantiomers using chiral chromatography or classical resolution techniques.
-
Characterization of Starting Material: Confirm the enantiomeric purity (e.g., via chiral HPLC) and determine the absolute configuration of one enantiomer, ideally by X-ray crystallography of a suitable derivative.[11]
-
Nucleophilic Substitution: React the enantiomerically pure substrate with the desired nucleophile under controlled conditions.
-
Product Isolation and Purification: Isolate the resulting product using standard workup and purification techniques (e.g., column chromatography).
-
Determination of Product Configuration: Determine the absolute configuration of the purified product using the same method as for the starting material (e.g., X-ray crystallography or comparison of chiroptical data like circular dichroism (CD) spectra to known standards).[11]
-
Interpretation:
-
Inversion: If the (R)-substrate yields the (S)-product, the reaction has proceeded with inversion of configuration, strongly supporting an S_N2-like mechanism.
-
Retention: If the (R)-substrate yields the (R)-product, the reaction has proceeded with retention, suggesting a stepwise mechanism like A-E.
-
Racemization: If an equal mixture of (R) and (S) products is formed, a dissociative (S_N1-like) mechanism with a planar intermediate is likely, though this is very rare for sulfonyl chemistry.
-
Summary and Field Insights
Distinguishing the mechanism of nucleophilic substitution at a sulfonyl center requires a multi-faceted approach, as a single type of experiment is often insufficient.
-
Trustworthiness of Protocols: The kinetic and stereochemical protocols described are self-validating. In kinetics, the linearity of the final plot (k_obs vs. [Nu]) confirms the assumed rate law. In stereochemistry, the use of an enantiomerically pure starting material provides a clear and unambiguous baseline against which the product's configuration is judged.
-
Expertise in Interpretation: While second-order kinetics are a prerequisite for a bimolecular process, they do not alone distinguish between the concerted and stepwise pathways. The stereochemical experiment is therefore the more definitive probe. The general observation of inversion across a range of systems has led many to favor the S_N2-like mechanism as the more common pathway, but exceptions driven by substrate or leaving group effects must always be considered.[11] The "steric acceleration" by ortho-groups is a key field insight that defies simple steric hindrance models and highlights the importance of considering the transition state structure.[6][8][13]
Table 2: Comparison of Key Mechanistic Features
| Feature | S_N2-like (Concerted) | Addition-Elimination (Stepwise) |
| Intermediate | None (only a transition state) | Pentacoordinate sulfurane |
| Kinetics | Second-order | Typically second-order |
| Stereochemistry | Inversion of configuration | Inversion or Retention possible |
| Favored by | Good leaving groups (e.g., Cl⁻) | May be relevant for poor leaving groups (e.g., F⁻) |
For drug development professionals, understanding these mechanistic details is crucial. It informs the selection of protecting groups (e.g., sulfonate esters as excellent leaving groups[19][20]), the design of covalent inhibitors that target nucleophilic residues in proteins, and the optimization of synthetic routes to minimize side reactions and maximize yield.
References
- Application of Sulfonyl in Drug Design. (URL: )
-
Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (URL: [Link])
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (URL: [Link])
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (URL: [Link])
-
Application of Sulfonyl in Drug Design | Request PDF. (URL: [Link])
-
Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile. (URL: [Link])
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (URL: [Link])
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … (URL: [Link])
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (URL: [Link])
-
Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. (URL: [Link])
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (URL: [Link])
-
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (URL: [Link])
-
Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (URL: [Link])
-
The stereochemistry of substitution at S(VI). (URL: [Link])
-
NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. (URL: [Link])
-
Leaving group - Wikipedia. (URL: [Link])
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (URL: [Link])
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (URL: [Link])
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (URL: [Link])
-
Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. (URL: [Link])
-
4.4: Stereochemistry in Nucleophilic Substitution. (URL: [Link])
-
The SN2 or addition‐elimination mechanism. (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (URL: [Link])
-
Difference Between SN2 and Addition Elimination. (URL: [Link])
-
Experimental Techniques to Study Organic Chemistry Mechanisms. (URL: [Link])
-
Nucleophilic Substitution (SN1, SN2). (URL: [Link])
-
Deciding SN1/SN2/E1/E2 - The Solvent. (URL: [Link])
Sources
- 1. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile | Semantic Scholar [semanticscholar.org]
- 11. The stereochemistry of substitution at S( vi ) - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01043H [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 14. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 15. Leaving group - Wikipedia [en.wikipedia.org]
- 16. leah4sci.com [leah4sci.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 20. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
The Strategic Application of 4-Methoxy-3-methylbenzenesulfonyl Chloride in Complex Organic Synthesis: A Guide for Researchers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of reagents available to the modern chemist, 4-methoxy-3-methylbenzenesulfonyl chloride (Mms-Cl) has emerged as a versatile and reliable tool, particularly for the protection of primary and secondary amines. This technical guide provides an in-depth exploration of the applications of Mms-Cl, offering detailed protocols, mechanistic insights, and a critical evaluation of its role in the synthesis of complex molecules, aimed at researchers, scientists, and professionals in drug development.
Introduction to this compound (Mms-Cl)
This compound, often abbreviated as Mms-Cl, is an aromatic sulfonyl chloride characterized by the presence of a methoxy and a methyl group on the benzene ring. These substituents are not mere decorations; they play a crucial role in modulating the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. The methoxy group, an electron-donating group, and the methyl group, a weak electron-donating group, influence the stability and cleavage of the corresponding sulfonamide protecting group.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₉ClO₃S[1][2][3] |
| Molecular Weight | 220.67 g/mol [1][2][3] |
| Appearance | Solid |
| CAS Number | 84910-98-5[1][2][3] |
The primary utility of Mms-Cl in multi-step synthesis lies in its ability to convert amines into stable sulfonamides. This transformation effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical manipulations at other reactive sites within the molecule.
The Mms Group as a Robust Protecting Group for Amines
The formation of a sulfonamide by reacting an amine with a sulfonyl chloride is a well-established method for amine protection. The resulting sulfonamide is generally stable to a wide range of reaction conditions, including acidic and basic environments, making it a valuable orthogonal protecting group in complex synthetic sequences.
The Causality Behind Experimental Choices in Mms Protection
The reaction of an amine with Mms-Cl proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The choice of base and solvent is critical for the success of this reaction. Typically, a non-nucleophilic base such as triethylamine or pyridine is employed to scavenge the hydrochloric acid generated during the reaction. The reaction is often carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent unwanted side reactions of the sulfonyl chloride with the solvent.
Experimental Protocol: Protection of a Primary Amine with Mms-Cl
This protocol provides a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware.
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM in a dropping funnel.
-
Add the Mms-Cl solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Deprotection of 4-Methoxy-3-methylbenzenesulfonamides
The robust nature of the sulfonamide bond necessitates specific conditions for its cleavage. The choice of deprotection method is crucial and depends on the overall functionality of the molecule and the desired orthogonality with other protecting groups.
Reductive Cleavage: A Common Strategy
Reductive cleavage is a widely used method for the deprotection of sulfonamides. Several reducing agents can be employed, each with its own advantages and limitations.
The use of magnesium turnings in methanol is an effective and relatively mild method for the reductive cleavage of sulfonamides.[4][5][6][7][8] This method is particularly attractive due to its low cost and operational simplicity.[4]
Experimental Protocol: Deprotection of an Mms-Amine using Mg/MeOH
Materials:
-
Mms-protected amine (1.0 eq)
-
Magnesium turnings (excess, e.g., 10-20 eq)
-
Anhydrous Methanol
-
Ammonium chloride solution (saturated, aqueous)
-
Ethyl acetate
-
Standard laboratory glassware.
Procedure:
-
Suspend the Mms-protected amine (1.0 eq) and magnesium turnings (excess) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Samarium(II) iodide is a powerful single-electron transfer reagent that can be used for the deprotection of sulfonamides under mild conditions.[9][10][11] This method is often compatible with a wide range of functional groups.[10]
Experimental Protocol: Deprotection of an Mms-Amine using SmI₂
Materials:
-
Mms-protected amine (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (as a proton source)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
Dissolve the Mms-protected amine (1.0 eq) in anhydrous THF in a flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add the SmI₂ solution in THF dropwise until a persistent blue or green color is observed, indicating an excess of the reagent.
-
Add a few drops of anhydrous methanol to the reaction mixture.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as required.
Multi-Step Synthesis Application: A Hypothetical Example
To illustrate the utility of Mms-Cl in a multi-step synthesis, consider the hypothetical synthesis of a complex heterocyclic compound.
Workflow for a Hypothetical Multi-Step Synthesis
Caption: A generalized workflow illustrating the use of Mms-Cl in a multi-step synthesis.
In this hypothetical pathway, the Mms group protects the amine during the introduction of a side chain and a subsequent cyclization reaction. The stability of the Mms group under these conditions is crucial for the success of the synthesis. Finally, the Mms group is removed to yield the desired final product.
Orthogonality and Stability Considerations
The Mms protecting group exhibits good orthogonality with other common protecting groups used in organic synthesis. For instance, it is stable under the acidic conditions typically used to remove Boc groups and the basic conditions used for Fmoc group cleavage. This orthogonality allows for the selective deprotection of other functional groups in the presence of an Mms-protected amine.
Stability of Mms-Protected Amines:
| Condition | Stability |
| Strongly Acidic (e.g., TFA) | Generally Stable |
| Strongly Basic (e.g., NaOH) | Generally Stable |
| Hydrogenolysis (e.g., H₂, Pd/C) | Generally Stable |
| Oxidizing Agents | Depends on the agent and conditions |
| Reducing Agents (e.g., LiAlH₄) | May be cleaved |
Mechanism of Mms Protection and Deprotection
Caption: Simplified representation of the Mms protection and deprotection mechanism.
Conclusion
This compound is a valuable reagent for the protection of amines in multi-step organic synthesis. The resulting sulfonamides are robust and exhibit good orthogonality with other common protecting groups. The availability of reliable deprotection methods, such as reductive cleavage with Mg/MeOH or SmI₂, further enhances its utility. For researchers engaged in the synthesis of complex molecules, a thorough understanding of the properties and applications of Mms-Cl can be a significant asset in the design and execution of efficient and successful synthetic strategies.
References
-
Henych, J., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(15), 11493–11503. [Link]
-
Ricci, A., et al. (2001). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. Chemistry & Biology, 8(9), 871-883. [Link]
-
Henych, J., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(15), 11493–11503. [Link]
-
Gunanathan, C., & Shrestha, B. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Angewandte Chemie International Edition, 58(38), 13326-13330. [Link]
-
Reddy, T. J., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12155–12165. [Link]
-
DMB and DETB as protecting groups for solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602–1603. [Link]
-
Bayle, E. D., et al. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 93, 378-395. [Link]
-
ChemSynthesis. (n.d.). 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
-
Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Samarium Diiodide-Mediated Reactions in Total Synthesis. Organic reactions, 74(1), 1-292. [Link]
-
Lee, G. H., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Lee, G. H., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Zhao, J., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society, 146(8), 5348–5357. [Link]
-
Lee, G. H., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Lee, G. H., et al. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Gogoi, J., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o112. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 10. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 11. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hydrolysis of 4-Methoxy-3-methylbenzenesulfonyl chloride and prevention
Welcome to the technical support guide for 4-methoxy-3-methylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive reagent. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your experiments and the success of your synthetic routes.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My reaction yield is significantly lower than expected. Could hydrolysis of the sulfonyl chloride be the cause?
A1: Yes, this is a primary suspect. This compound is highly susceptible to hydrolysis, where it reacts with water to form the corresponding 4-methoxy-3-methylbenzenesulfonic acid.[1][2] This byproduct not only consumes your starting material, reducing the yield, but it can also complicate purification.[1] To confirm, check for a new, more polar spot on your TLC plate or unexpected peaks in NMR or LC-MS analyses corresponding to the sulfonic acid.[3]
Q2: I've noticed the solid reagent has changed in appearance (e.g., clumping, discoloration). Is it still usable?
A2: Physical changes often indicate decomposition or hydrolysis from exposure to atmospheric moisture.[2][3] It is strongly recommended to use a fresh, unopened container or to purify the reagent before use. Attempting a reaction with partially hydrolyzed starting material will likely lead to poor yields and purification difficulties.
Q3: How can I detect and quantify the extent of hydrolysis in my reagent or reaction mixture?
A3: Several analytical techniques can be employed. ¹H NMR is effective for identifying the sulfonic acid byproduct alongside the parent sulfonyl chloride.[4] HPLC is a powerful tool for quantification, often after derivatization to improve UV detection.[4][5][6] Titrimetric methods can also provide a cost-effective way to determine the total sulfonyl chloride content.
Q4: What are the immediate, most critical steps to prevent hydrolysis during a reaction?
A4: The three most critical steps are:
-
Thoroughly dry all glassware: Heat glassware in an oven (e.g., 120 °C for at least 4 hours) to remove adsorbed water.[7][8]
-
Use anhydrous solvents: Employ freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere.[9][10]
-
Maintain an inert atmosphere: Conduct the entire reaction under a blanket of dry nitrogen or argon gas.[8][11]
In-Depth Troubleshooting Guide
This guide addresses specific experimental failures and provides a logical path to resolution based on scientific principles.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Actions & Rationale |
| Reaction fails to initiate or proceeds very slowly. | Reagent Hydrolysis: The active sulfonyl chloride has been consumed by trace water, leaving the inert sulfonic acid. | 1. Verify Reagent Integrity: Analyze a small sample of the starting material via ¹H NMR. The presence of a broad peak characteristic of a sulfonic acid proton confirms hydrolysis. 2. Implement Rigorous Anhydrous Technique: Review your experimental setup. Ensure glassware was flame-dried or oven-dried immediately before use and that solvents were verified as anhydrous.[7][8] |
| Complex mixture of products observed post-reaction. | Incomplete Reaction & Byproduct Formation: Partial hydrolysis leads to the presence of sulfonic acid, which may alter reaction conditions (e.g., pH) or interfere with product isolation. | 1. Optimize Workup: If an aqueous workup is unavoidable, perform it at low temperatures (0-5 °C) and minimize contact time.[1] 2. Use a Base Wash: A cold, dilute solution of sodium bicarbonate can be used to wash the organic layer. This converts the sulfonic acid into its more water-soluble salt, facilitating its removal into the aqueous phase.[1] |
| Difficulty purifying the desired product. | Co-elution with Sulfonic Acid: The sulfonic acid byproduct is often polar and can streak on silica gel columns or co-elute with polar products. | 1. Pre-purification Base Wash: Before chromatography, perform a liquid-liquid extraction with a cold, dilute base as described above to remove the bulk of the sulfonic acid impurity.[1] 2. Modify Chromatography Conditions: Consider using a different stationary phase or a gradient elution method to improve separation. |
Technical Deep Dive: The Mechanism of Hydrolysis
Understanding the "why" is crucial for effective prevention. The hydrolysis of this compound proceeds via a nucleophilic attack by water on the highly electrophilic sulfur atom.[2] The electron-withdrawing oxygen and chlorine atoms make the sulfur center susceptible to this attack.
The reaction is generally considered to follow an Sₙ2-like mechanism. The water molecule acts as the nucleophile, leading to the displacement of the chloride ion, which is a good leaving group.[2] This process forms the corresponding 4-methoxy-3-methylbenzenesulfonic acid and hydrochloric acid (HCl).[2]
Caption: Mechanism of Sulfonyl Chloride Hydrolysis.
Standard Operating Procedures (SOPs) for Prevention
Adherence to rigorous anhydrous techniques is non-negotiable for success.
SOP 1: Storage and Handling of the Reagent
-
Storage: Always store this compound in its original, tightly sealed container in a cool, dry place away from incompatible materials.[12] The use of a desiccator is highly recommended.
-
Handling: Open the container only under an inert atmosphere (e.g., inside a glovebox or under a positive pressure of nitrogen/argon).[2]
-
Dispensing: Quickly weigh the required amount and tightly reseal the container. Minimize the time the reagent is exposed to the atmosphere.[2] For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere.
SOP 2: Preparing for an Anhydrous Reaction
The following workflow is critical for preventing hydrolysis during the experimental setup.
Caption: Workflow for Setting Up Anhydrous Reactions.
SOP 3: Performing the Reaction and Workup
-
Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas. A simple method is to use a balloon filled with nitrogen or argon attached to the reaction flask via a needle.[10][11]
-
Reagent Addition: Add all subsequent reagents, especially nucleophiles, via syringe through a rubber septum.[9]
-
Quenching and Workup: If an aqueous workup is absolutely necessary, cool the reaction mixture to 0-5 °C before slowly adding any aqueous solution.[1] Whenever possible, opt for a non-aqueous workup. Use brine (saturated NaCl solution) for washes, as it reduces the solubility of organic compounds in the aqueous layer and lowers the activity of water.[1]
-
Drying: After extraction, thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
References
- BenchChem. (n.d.). Preventing hydrolysis of "Prop-2-ene-1-sulfonyl chloride" during workup.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
- DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
- Chemceed. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Semantic Scholar. (n.d.). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES.
- ACS. (2021, January 15). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Fisher Scientific. (2008, February 21). SAFETY DATA SHEET.
- ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- MilliporeSigma. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
- ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with....
- Yang, Z., et al. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
- Sharma, D. K., et al. (n.d.). Titrimetric determination of some sulphonyl chlorides.
- Analytical Chemistry. (1982). Determination of sulfonyl chlorides by reaction with 3-chloroaniline.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- PubMed. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
- OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Purification Strategies for Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reaction troubleshooting. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying sulfonylated products. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to resolve common and complex impurity issues. Our approach is grounded in mechanistic principles and validated through field-proven methodologies.
Table of Contents
-
Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
-
What are the most common impurities in a sulfonylation reaction?
-
How does the choice of base (e.g., pyridine vs. triethylamine) affect impurity profiles?
-
What is "disulfonylation," and how can I prevent it?
-
My sulfonyl chloride appears to be decomposing. What's happening?
-
-
Troubleshooting Guide: From Reaction Quench to Pure Product
-
Issue 1: Persistent Unreacted Sulfonyl Chloride
-
Problem: My primary purification method (e.g., chromatography) is failing to remove the starting sulfonyl chloride.
-
-
Issue 2: The Hydrolysis Problem - Removing Sulfonic Acids
-
Problem: A highly polar, water-soluble impurity is contaminating my product.
-
-
Issue 3: Pyridine and Other Amine Bases - Lingering Contaminants
-
Problem: My final product is contaminated with the amine base used in the reaction.
-
-
Issue 4: The Product "Oils Out" During Recrystallization
-
Problem: Instead of crystals, I'm getting an intractable oil.
-
-
Issue 5: Low Recovery After Purification
-
Problem: My yield drops significantly after workup and purification.
-
-
-
Advanced Purification Protocols
-
Protocol 1: Scavenger Resin Workflow for Sulfonyl Chloride Removal
-
Protocol 2: Specialized Extractive Workup for Pyridine Removal
-
Protocol 3: General Guidelines for Preparative HPLC Purification of Sulfonamides
-
-
References
Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
Q1: What are the most common impurities in a sulfonylation reaction?
A1: The impurity profile of a sulfonylation reaction is predictable based on the reactants and conditions. Understanding the likely culprits is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: The most straightforward impurities are residual amine and sulfonyl chloride. Their removal is essential for achieving high purity.
-
Hydrolysis Product (Sulfonic Acid): Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the corresponding sulfonic acid (R-SO₃H).[1][2] This is often a highly polar, water-soluble impurity that can complicate purification.
-
Excess Amine Base: Tertiary amine bases like pyridine or triethylamine (Et₃N), used to neutralize the HCl byproduct, are common impurities that must be removed.
-
Disulfonylation Product: When using a primary amine (R-NH₂), a common side reaction is the formation of a disulfonated species (R-N(SO₂R')₂), where the amine has reacted with two molecules of the sulfonyl chloride.[1]
-
N-Sulfonylpyridinium Salts: When pyridine is used as a base, it can act as a nucleophile, attacking the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt. This intermediate can be involved in side reactions.[3][4]
Q2: How does the choice of base (e.g., pyridine vs. triethylamine) affect impurity profiles?
A2: The choice of base is critical and extends beyond simply scavenging HCl.
-
Pyridine: Pyridine can act as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium salt intermediate.[3][4] This can accelerate the desired reaction but also introduces potential side reactions and a distinct impurity profile. The pyridinium salt itself or byproducts from its decomposition can be impurities. Complete removal of pyridine often requires specific extractive techniques due to its water solubility and ability to form salts.
-
Triethylamine (Et₃N): As a non-nucleophilic, sterically hindered base, Et₃N is less likely to form reactive intermediates with the sulfonyl chloride. It primarily functions as an acid scavenger. However, triethylammonium hydrochloride salt can sometimes be problematic to remove completely.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts, DMAP is a highly effective nucleophilic catalyst that forms a very reactive DMAP-sulfonyl intermediate.[2] While it can significantly speed up reactions with unreactive amines, it can also lead to more side products if not used judiciously.
Q3: What is "disulfonylation," and how can I prevent it?
A3: Disulfonylation is the reaction of a primary amine with two equivalents of sulfonyl chloride to form a di-sulfonylated product, R-N(SO₂R')₂.[1] The initial product, the monosulfonamide (R-NHSO₂R'), still possesses a proton on the nitrogen. This proton is acidic and can be removed by the base, generating a sulfonamide anion which can then act as a nucleophile and react with a second molecule of sulfonyl chloride.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry, using a slight excess of the amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to control the rate of the second sulfonylation reaction.
Q4: My sulfonyl chloride appears to be decomposing. What's happening?
A4: Sulfonyl chlorides can be unstable under certain conditions. Decomposition can manifest as discoloration (often turning brown or black) or the evolution of gases like SO₂ and HCl.[5]
-
Hydrolysis: The most common decomposition pathway is hydrolysis to the sulfonic acid, which occurs in the presence of water.[1][2] Ensure all glassware is oven-dried and use anhydrous solvents to minimize this.
-
Thermal Decomposition: Some sulfonyl chlorides, particularly aliphatic ones, can be thermally unstable. It's often recommended to run these reactions at or below room temperature.
-
Sulfene Formation: Alkanesulfonyl chlorides with an α-hydrogen can eliminate HCl in the presence of a base to form a highly reactive intermediate called a sulfene (R₂C=SO₂).[6] Sulfenes can polymerize or react with other nucleophiles in the mixture, leading to a complex array of byproducts. Using a non-nucleophilic, hindered base and low temperatures can sometimes mitigate this.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section provides a systematic approach to resolving common purification challenges.
Issue 1: Persistent Unreacted Sulfonyl Chloride
-
Problem: My primary purification method (e.g., chromatography) is failing to remove the starting sulfonyl chloride, or it is degrading on the silica gel column.
-
Analysis: Sulfonyl chlorides are electrophilic and can be challenging to separate from less polar products. They can also streak or decompose on silica gel, which is inherently acidic, leading to the formation of sulfonic acid at the baseline of a TLC plate.[7]
-
Solutions:
-
Reactive Quenching: Before your main workup, quench the excess sulfonyl chloride by adding a simple, nucleophilic amine like a few drops of N,N-dimethylethylenediamine or a primary amine. This converts the sulfonyl chloride into a more polar sulfonamide that can be easily removed with an acidic wash.
-
Scavenger Resins: For a cleaner approach, use a solid-supported scavenger resin. An amine-functionalized resin (like silica- or polystyrene-bound trisamine) will react with and sequester the excess sulfonyl chloride. The resin is then simply filtered off.[8] This avoids introducing new soluble impurities into your reaction mixture.
-
Basic Workup: A wash with a mild aqueous base like sodium bicarbonate can help hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonate salt, which will partition into the aqueous layer.
Workflow: Choosing a Sulfonyl Chloride Removal Strategy
Caption: Decision tree for removing unreacted sulfonyl chloride.
-
Issue 2: The Hydrolysis Problem - Removing Sulfonic Acids
-
Problem: A highly polar, water-soluble impurity, often visible at the baseline on a TLC plate, is contaminating my product.
-
Analysis: This is almost certainly the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride.[1][2] Due to its acidity and high polarity, it can be tricky to remove, especially if your product has some water solubility.
-
Solutions:
-
Aqueous Base Wash: The most common method is to wash the organic layer with a dilute aqueous base, such as 1M NaOH or saturated sodium bicarbonate solution. This deprotonates the sulfonic acid to form the corresponding sulfonate salt, which is highly water-soluble and will be extracted into the aqueous phase.
-
Solid-Phase Extraction (SPE): For more challenging separations, a basic SPE cartridge (e.g., an amine-functionalized or ion-exchange resin) can be used. The crude product is dissolved in a suitable solvent and passed through the cartridge. The acidic sulfonic acid will be retained on the basic stationary phase, while the neutral or less acidic product elutes.[9][10]
-
Preventative Measures: The best solution is prevention. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize water exposure.[1]
-
Issue 3: Pyridine and Other Amine Bases - Lingering Contaminants
-
Problem: My final product is contaminated with the amine base used in the reaction, which I can often detect by NMR or even by its characteristic smell.
-
Analysis: Tertiary amine bases like pyridine and triethylamine are basic and will need to be neutralized to be effectively removed from an organic solution.
-
Solutions:
-
Aqueous Acid Wash: Wash the organic layer with a dilute aqueous acid, such as 1M HCl. This will protonate the amine base, forming a water-soluble ammonium salt that partitions into the aqueous layer. Be cautious if your product contains acid-labile functional groups.
-
Copper(II) Sulfate Wash: An effective method for removing pyridine is to wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate.[11] Pyridine forms a deep blue, water-soluble complex with copper, which is efficiently extracted into the aqueous phase.
-
Azeotropic Removal: For reactions where pyridine is used as the solvent, much of it can be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.[2] This is often done before the aqueous workup.
-
Issue 4: The Product "Oils Out" During Recrystallization
-
Problem: When I cool my recrystallization solution, instead of forming crystals, a liquid layer (an oil) separates.
-
Analysis: "Oiling out" occurs when a solute comes out of solution at a temperature above its melting point. This is common when the crude material is highly impure (leading to melting point depression) or when the cooling is too rapid. The resulting oil is often still quite impure.
-
Solutions:
-
Slow Down Cooling: This is the most critical step. Reheat the solution to re-dissolve the oil, add a small amount of extra hot solvent, and then allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a towel can help.[12]
-
Change Solvent System: The chosen solvent may not be ideal. Try a solvent with a lower boiling point or switch to a solvent/anti-solvent system. For example, dissolve the product in a small amount of a "good" solvent (like ethanol) and then slowly add a miscible "anti-solvent" (like water) at a warm temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[12]
-
Pre-Purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are causing the oiling out before attempting recrystallization.
-
Issue 5: Low Recovery After Purification
-
Problem: My yield drops significantly after workup and purification.
-
Analysis: Product loss can occur at multiple stages. During aqueous workups, some product may partition into the aqueous layer if it has moderate polarity. During recrystallization, a significant amount of product will always remain dissolved in the mother liquor.[13]
-
Solutions:
-
Back-Extraction: After an aqueous wash, "back-extract" the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Minimize Recrystallization Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve your product. Every excess drop will keep more of your product in solution upon cooling.[12]
-
Cool Thoroughly: After the recrystallization solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.
-
Recover a Second Crop: Concentrate the mother liquor from the recrystallization (e.g., by rotary evaporation) and cool it again to obtain a "second crop" of crystals. Be aware that this crop will likely be less pure than the first.[12]
-
| Purification Challenge | Primary Cause(s) | Recommended Solutions |
| Unreacted Sulfonyl Chloride | High reactivity, co-elution with product, decomposition on silica. | Reactive quench, amine scavenger resin, basic aqueous wash. |
| Sulfonic Acid Impurity | Hydrolysis of sulfonyl chloride by moisture. | Aqueous base wash (NaHCO₃ or NaOH), basic SPE cartridge. |
| Residual Amine Base | Basicity of pyridine/Et₃N keeps it in the organic phase. | Aqueous acid wash (HCl), aqueous CuSO₄ wash (for pyridine). |
| "Oiling Out" | High impurity level, rapid cooling, improper solvent choice. | Slow cooling, add more solvent, change solvent system, pre-purify. |
| Low Recovery | Product solubility in aqueous washes, too much recrystallization solvent. | Back-extraction, minimize recrystallization solvent volume, cool thoroughly. |
Advanced Purification Protocols
Protocol 1: Scavenger Resin Workflow for Sulfonyl Chloride and Amine Removal
This protocol is ideal for parallel synthesis or when traditional liquid-liquid extraction is cumbersome.
-
Reaction Completion: Once the reaction is deemed complete by TLC, add an amine-functionalized scavenger resin (e.g., PS-Trisamine, ~3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Scavenging Step 1 (Electrophile): Stir the slurry at room temperature for 2-4 hours to allow the resin to react with and sequester the unreacted sulfonyl chloride.
-
Scavenging Step 2 (Nucleophile): Add an isocyanate-functionalized resin (~3 equivalents relative to the excess starting amine) to scavenge the unreacted nucleophilic amine. Stir for an additional 2-4 hours.
-
Filtration: Filter the reaction mixture through a fritted funnel, washing the resin with the reaction solvent (e.g., DCM or THF).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now free of excess starting materials. Proceed with standard chromatographic or recrystallization purification.
Scavenger Resin Selection Guide
Caption: Guide to selecting the appropriate scavenger resin.
Protocol 2: Specialized Extractive Workup for Pyridine Removal
This protocol is highly effective when large amounts of pyridine are used as the solvent.
-
Concentration & Azeotrope: Concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine. Add toluene and concentrate again. Repeat 2-3 times. This azeotropically removes residual pyridine.
-
Dissolution: Dissolve the residue in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Copper Wash: Transfer the organic solution to a separatory funnel and wash with a 10% aqueous copper(II) sulfate solution. The aqueous layer should turn deep blue. Repeat the wash until the aqueous layer no longer changes color.[11]
-
Standard Washes: Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: General Guidelines for Preparative HPLC Purification of Sulfonamides
Preparative HPLC is a powerful tool for purifying challenging mixtures or for obtaining highly pure material.[14][15]
-
Analytical Method Development: First, develop a robust analytical HPLC method. A C18 column is a good starting point. Screen mobile phases such as acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.
-
Method Optimization: Optimize the gradient to achieve good resolution between your product and the major impurities.
-
Scale-Up: Scale the analytical method to a preparative column of the same stationary phase. The flow rate and injection volume are scaled geometrically based on the column cross-sectional area.
-
Fraction Collection: Collect fractions corresponding to the peak of your desired product. It is often wise to collect the beginning, middle, and end of the peak in separate fractions.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvent, typically by rotary evaporation or lyophilization, to yield the final, pure compound.
References
-
MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?[Link]
-
ResearchGate. Literature mechanism for primary amine substitution at the sulfonate...[Link]
-
University of Southampton. (2002). Scavenger and Reagent Resins. [Link]
-
ResearchGate. (2006). Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. [Link]
-
Sopachem. Solid-Supported Reagents and Scavengers. [Link]
-
PubMed. (2007). Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters. [Link]
-
PubMed. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. [Link]
-
NIH. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. [Link]
-
NIH. (2021). N-Amino Pyridinium Salts in Organic Synthesis. [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
-
Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
-
Agilent. Strategy for Preparative LC Purification. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of N‐alkyl‐pyridinium salts from HMF. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
CORE. The Mechanism OfSulfene Formation By. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. suprasciences.com [suprasciences.com]
- 13. lcms.cz [lcms.cz]
- 14. tarosdiscovery.com [tarosdiscovery.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Methoxy-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for 4-Methoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Instead of a simple list of procedures, we will explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions.
The electrophilic nature of the sulfur atom in sulfonyl chlorides makes them highly effective for synthesizing sulfonamides and sulfonate esters, crucial moieties in medicinal chemistry.[1][2] However, this reactivity is also the source of several common side reactions. This guide provides a structured approach to identifying, mitigating, and understanding these unintended pathways.
Part 1: Troubleshooting Guide - From Problem to Solution
This section addresses the most frequently encountered issues during reactions with this compound in a practical question-and-answer format.
Q1: My reaction yield is unexpectedly low, or the reaction failed completely. What is the most likely cause?
A1: The most common culprit for low or no yield in sulfonylation reactions is the degradation of the sulfonyl chloride reagent itself through hydrolysis.[3]
-
Causality: this compound is highly sensitive to moisture.[4][5] Atmospheric water or residual water in solvents can rapidly hydrolyze the sulfonyl chloride to the corresponding and unreactive 4-methoxy-3-methylbenzenesulfonic acid.[3][6] For similar aromatic sulfonyl chlorides, the half-life in water can be a matter of minutes.[7] This sulfonic acid byproduct will not react with your nucleophile, thus halting the desired reaction.
-
Troubleshooting Steps:
-
Reagent Integrity: Always use a fresh bottle of this compound or a reagent that has been stored meticulously under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[3][4]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an appropriate grade.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Q2: I'm reacting an alcohol to form a sulfonate ester, but I'm observing a significant amount of an alkene byproduct. Why is this happening?
A2: You are likely observing a competing elimination (E2) reaction. This is particularly common with secondary or tertiary alcohols, or substrates that can form a stable carbocation.[8][9]
-
Causality: The reaction of an alcohol with a sulfonyl chloride in the presence of a base (like pyridine or triethylamine) first forms a sulfonate ester intermediate.[10][11] This intermediate is an excellent leaving group. The base, especially if it is sterically hindered, can then act as a base rather than a nucleophile, abstracting a proton from a beta-carbon and triggering an E2 elimination to form an alkene.[8]
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically unhindered base if possible. Pyridine is often a good choice as it can also act as a nucleophilic catalyst, accelerating the desired sulfonylation.[12]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Elimination reactions often have a higher activation energy than substitution reactions, and lower temperatures can significantly favor the desired sulfonate ester formation.[13]
-
Stoichiometry: Use a minimal excess of the base to avoid driving the elimination pathway.
-
Q3: My starting material contains both an amine and a hydroxyl group. I'm getting a complex mixture of products, possibly polymers. How can I achieve selectivity?
A3: This issue arises from a lack of chemoselectivity and potential for intermolecular reactions leading to polymerization.[14] The sulfonyl chloride can react with both nucleophilic sites, and once a molecule has reacted, its remaining nucleophilic site can react with another sulfonylated molecule.
-
Causality: Amines are generally more nucleophilic than alcohols and will typically react preferentially. However, under forcing conditions or with extended reaction times, reaction at the hydroxyl group can also occur. If one molecule is N-sulfonylated, its free hydroxyl group could potentially react with another molecule of sulfonyl chloride, or vice-versa, leading to oligomers or polymers.[14]
-
Troubleshooting Steps:
-
Protecting Groups: The most robust strategy is to protect one of the nucleophilic groups before the reaction.[14] For example, protect the amine as a carbamate (e.g., Boc) or the alcohol as a silyl ether (e.g., TBDMS). After sulfonylation of the unprotected group, the protecting group can be removed.
-
Controlled Stoichiometry & Addition: Use precisely one equivalent of the sulfonyl chloride and add it slowly at a low temperature to a solution of the difunctional nucleophile. This minimizes the chance of a second sulfonylation event.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: How does the reactivity of this compound compare to other sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl)?
-
A: The electronic properties of the aromatic ring modulate the electrophilicity of the sulfur atom. The methoxy group is electron-donating through resonance, which slightly reduces the reactivity of this compound compared to unsubstituted benzenesulfonyl chloride or tosyl chloride (which has a weakly activating methyl group).[15] Mesyl chloride, an aliphatic sulfonyl chloride, has a different reactivity profile and is generally more susceptible to forming highly reactive sulfene intermediates in the presence of a base.[6][16]
-
-
Q: Why does my reaction with a tertiary amine fail to produce a sulfonamide?
-
A: The standard mechanism for sulfonamide formation requires the displacement of the chloride ion followed by the deprotonation of the amine's nitrogen. Tertiary amines lack the necessary N-H proton to be deprotonated after the initial attack on the sulfonyl group, so a stable, neutral sulfonamide cannot be formed.[17]
-
-
Q: I am observing C-sulfonylation on my electron-rich aromatic or heteroaromatic nucleophile. How can I prevent this?
-
A: C-sulfonylation is a form of Friedel-Crafts reaction that can compete with N- or O-sulfonylation, especially with activated substrates.[6] In some cases, initial N-sulfonylation of a heterocycle can activate adjacent C-H bonds, making them susceptible to deprotonation and a second sulfonylation event.[13] To minimize this, use controlled stoichiometry (avoid excess sulfonyl chloride), run the reaction at lower temperatures, and choose your base carefully.[13]
-
Part 3: Protocols & Data
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 equiv.) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).[3] Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 equiv.).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with the addition of 1 M aqueous HCl. Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv.) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous pyridine or in a solvent like Dichloromethane with an added base such as triethylamine (1.5 equiv.). Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add this compound (1.2 equiv.) portion-wise to the stirring solution, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C for 1-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting alcohol.
-
Workup: Quench the reaction by slowly adding cold water or ice. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine/base), saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude sulfonate ester is often used directly in the next step but can be purified by flash chromatography if necessary.
Data Presentation
Table 1: Summary of Nucleophiles and Potential Side Reactions
| Nucleophile Class | Desired Product | Common Side Reaction(s) | Mitigation Strategy |
| Primary/Secondary Amines | Sulfonamide | Hydrolysis of Sulfonyl Chloride | Use anhydrous conditions; fresh reagent.[3] |
| Alcohols | Sulfonate Ester | Elimination (E2) to form alkene; Hydrolysis | Use non-nucleophilic base; low temperature.[8] |
| Tertiary Amines | N/A | No reaction (generally) | N/A[17] |
| Water/Moisture | N/A | Hydrolysis to Sulfonic Acid | Strict anhydrous conditions.[6][7] |
| Bifunctional Molecules (e.g., Amino Alcohols) | Selective Sulfonamide/Sulfonate | Polymerization; Lack of Selectivity | Use protecting groups; control stoichiometry.[14] |
| Activated C-H donors (e.g., some heterocycles) | N/O-Sulfonylation | C-Sulfonylation | Control stoichiometry; low temperature.[13] |
Part 4: Visualization of Reaction Pathways
The following diagrams illustrate the critical decision points and reaction pathways discussed in this guide.
Caption: Desired vs. side reaction pathways.
Caption: Troubleshooting workflow for side reactions.
References
- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Scilit. (2002).
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- BenchChem.
- BenchChem.
- BenchChem. 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride.
- National Institutes of Health (NIH). (2023).
- PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride.
- ChemicalBook.
- National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- BenchChem. Minimizing side products in sulfonamide synthesis.
- Thieme. (2024).
- Wikipedia. Sulfonyl halide.
- Chegg.com. (2020). Alcohols react with sulfonyl chlorides to form.
- OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6.
- Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.
- YouTube. (2020). 02.
- ChemicalBook. 4-Methoxybenzenesulfonyl chloride.
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 5. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chegg.com [chegg.com]
- 11. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
Technical Support Center: Optimizing Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide formation, a cornerstone reaction in medicinal chemistry and materials science. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental and most common method for synthesizing sulfonamides?
The most prevalent and classic method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[1][3][4]
Q2: What are the critical side reactions I need to be aware of during sulfonamide synthesis?
Several side reactions can compete with the desired sulfonamide formation, leading to reduced yields and purification challenges. The most common include:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, reacting with any water present in the reaction mixture to form the corresponding sulfonic acid.[1] This sulfonic acid is unreactive towards the amine, thus representing a loss of starting material.
-
Di-sulfonylation of Primary Amines: Primary amines possess two reactive N-H bonds. Under certain conditions, particularly with an excess of sulfonyl chloride or at higher temperatures, both N-H bonds can react, leading to the formation of a di-sulfonylated byproduct.[1]
-
Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1] This is a significant concern in pharmaceutical applications due to the potential genotoxicity of some sulfonate esters.[1]
-
Polymerization: When synthesizing sulfonamides from starting materials containing both a nucleophilic amine and a precursor to an electrophilic sulfonyl chloride, such as in the sulfonation of aniline, polymerization can occur if the amine is not protected.[5]
Q3: Are there modern, milder alternatives to the traditional sulfonyl chloride method?
Yes, the limitations of the sulfonyl chloride method, such as the often harsh conditions required for their preparation and their moisture sensitivity, have driven the development of alternative strategies.[6] These include:
-
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed methods have been developed for the preparation of aryl sulfonamides from arylboronic acids under mild conditions.[7][8]
-
One-Pot Syntheses from Thiols: Thiols can be converted to sulfonamides in a one-pot process through oxidative chlorination.[9]
-
Use of Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable and safe source of SO2 for sulfonamide synthesis.[8][10]
-
Electrochemical Synthesis: This method offers a green and efficient alternative for the oxidative coupling of thiols and amines to form sulfonamides.[11][12]
-
Use of Sulfonyl Fluorides: Aliphatic sulfonyl fluorides have shown to be effective alternatives to the corresponding chlorides, especially with amines bearing additional functionalities.[13]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable protocols.
Problem 1: Low to No Product Formation
A frustratingly common issue is the failure to form the desired sulfonamide product in any significant yield. This can often be traced back to the quality of reagents or suboptimal reaction conditions.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid upon improper storage or exposure to atmospheric moisture.[1][4] | 1. Use Fresh Reagent: Use freshly opened or recently purified sulfonyl chloride. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Low Reactivity of Amine | Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly.[6] | 1. Increase Reaction Temperature: Gently heating the reaction can increase the rate. 2. Use a More Forcing Solvent: A higher boiling point solvent might be beneficial. 3. Consider a Catalytic Method: For particularly challenging substrates, explore catalytic methods.[6] 4. Use a Stronger Base: For less reactive amines, a stronger base like DBU may be necessary.[4] |
| Incorrect Stoichiometry | An improper ratio of amine, sulfonyl chloride, and base can lead to incomplete conversion. | 1. Verify Calculations: Double-check all molar equivalent calculations. 2. Accurate Measurement: Ensure precise weighing and measuring of all reagents. |
| Inadequate Base | The base neutralizes the HCl byproduct. Insufficient or a weak base can lead to protonation of the amine, reducing its nucleophilicity.[4] | 1. Use Sufficient Base: Employ at least one equivalent of a suitable base like triethylamine or pyridine.[4] 2. Match Base to Amine: The pKa of the base should be appropriate for the amine being used. |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).[4]
-
Base Addition: Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).[1]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[1]
-
Workup and Purification: Proceed with an appropriate aqueous workup to remove the base and any salts, followed by purification of the crude product.
Problem 2: Significant Amount of a Polar Byproduct (Likely Sulfonic Acid)
The appearance of a highly polar spot on your TLC plate that doesn't correspond to your starting materials or product is often the sulfonic acid byproduct.
Causal Analysis & Mitigation Strategy:
Caption: General strategy for using sulfonamides as protecting groups.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
- Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology.
- D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides. Royal Society of Chemistry.
- Perreira, M., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
- Chem-Station. (2014). Sulfonyl Protective Groups.
- Ghosh, I., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society.
- Medicosis Perfectionalis. (2020). Sulfonamides: Mechanism of action. YouTube.
- Georg Thieme Verlag KG. (2024).
- Majumdar, K. C., & Roy, B. (2021).
- Prof. Milenkov. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Segura-Quezada, V. A., et al. (2025).
- Wikipedia. (n.d.). Sulfonamide.
- Mondal, D. S. (2024).
- ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?.
- King, J. F., & Rathore, R. (2011).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Praveen, K., et al. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
- Ball, N. D., & Sanford, M. S. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access.
- BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions. BenchChem.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Reddy, P. V. G., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access.
- Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- N.A. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
- Mukherjee, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
- Synfacts. (2022).
- Scilit. (2011).
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Bowser, J. R., et al. (n.d.).
- Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Università degli Studi di Bari Aldo Moro.
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
- Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem.
- ResearchGate. (2025). The basicity of sulfonamides and carboxamides.
- Cross, J. M., & Colbert, J. C. (1957). Sulfonamide purification process.
- ResearchGate. (2024).
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Enhancing the Storage Stability of Sulfonyl Chlorides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides in their work. The inherent reactivity that makes these compounds valuable synthetic intermediates also presents significant challenges for their long-term storage. Improper handling can lead to degradation, compromising experimental outcomes and posing safety risks.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to maintain the integrity of your sulfonyl chlorides, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary signs that my sulfonyl chloride has degraded during storage?
You can identify a degraded sulfonyl chloride through several sensory and analytical clues. The most common indicators are:
-
Color Change: A fresh, pure sulfonyl chloride is often a colorless to light-yellow liquid or a white solid. The development of a darker yellow, brown, or even black color is a strong indicator of decomposition.[1]
-
Gas Evolution & Pressure Buildup: Sulfonyl chlorides react with moisture to produce hydrogen chloride (HCl) and the corresponding sulfonic acid.[2][3][4] In a tightly sealed container, the formation of HCl gas can lead to significant pressure buildup. If you notice a container is bulging or hear a hiss upon opening, it is a clear sign of hydrolysis. Sulfuryl chloride, upon prolonged standing, can also decompose into sulfur dioxide and chlorine, giving the liquid a yellowish hue.[5]
-
Formation of a Precipitate: The sulfonic acid byproduct of hydrolysis is often a solid and may be less soluble than the parent sulfonyl chloride, leading to the formation of a precipitate in the container.
-
Acrid Odor: The sharp, pungent smell of HCl is a tell-tale sign of moisture contamination.
-
Poor Reactivity: The most definitive sign is a significant drop in the yield of your reaction or a complete reaction failure.[6] If you have ruled out other experimental errors, the purity of the sulfonyl chloride is a likely culprit.
Q2: My bottle of sulfonyl chloride has developed a yellow-green color. What does this mean and is it still usable?
A green or yellowish color, particularly in reagents like sulfuryl chloride, often indicates the liberation of free chlorine (Cl₂), a common decomposition product.[7] This decomposition compromises the purity and stoichiometry of the reagent.
Causality: The S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage, especially when exposed to heat or light, generating sulfonyl radicals and chlorine radicals.[1][8] The chlorine radicals can then combine to form Cl₂ gas, which imparts a greenish-yellow color.
Recommendation: While a slight color change might not render the reagent completely unusable for less sensitive applications, it is certainly impure. For reactions requiring high precision and yield, it is strongly recommended to purify the sulfonyl chloride by distillation before use.[7] However, given the hazards associated with distilling reactive compounds, the safest and most reliable course of action is often to procure a fresh bottle.
Q3: What are the ideal storage conditions to maximize the shelf-life of my sulfonyl chlorides?
The key to preserving sulfonyl chlorides is to rigorously protect them from their primary enemies: water and heat. The stability of sulfonyl halides decreases in the order of fluorides > chlorides > bromides > iodides.[4]
| Storage Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Store in a cool, dry place, ideally between 15–25°C.[2] For particularly sensitive compounds, refrigeration (2-8°C) may be appropriate, but consult the Safety Data Sheet (SDS). | Lower temperatures slow down the rate of both hydrolysis and thermal decomposition pathways.[8][9] Avoid freezing, as this can cause some sulfonyl chlorides to solidify, potentially trapping moisture and accelerating degradation upon thawing. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][10] | Air contains moisture, which is the primary cause of hydrolysis.[3][11] An inert atmosphere displaces this moist air, creating a dry, non-reactive environment inside the container. |
| Container | Use the original manufacturer's container. If transferring, use glass bottles with PTFE-lined caps or high-density polyethylene (HDPE) for some compounds.[2][3] | The container material must be corrosion-resistant to the sulfonyl chloride and its acidic decomposition products (HCl, sulfonic acid).[12] PTFE liners provide an excellent barrier against moisture ingress and prevent reaction with the cap. |
| Light | Store in a dark place or use amber bottles.[2] | Exposure to light, especially UV light, can initiate photolytic decomposition, leading to the formation of radical species and subsequent degradation.[1] |
| Segregation | Store away from incompatible materials such as bases, oxidizing agents, strong acids, and alcohols.[2][13] | Sulfonyl chlorides react vigorously and exothermically with bases and nucleophiles like alcohols and amines.[3][4] Accidental contact can lead to rapid decomposition and a potential runaway reaction. |
Q4: I suspect my stored sulfonyl chloride has degraded. How can I quickly assess its purity in the lab?
While advanced techniques like GC-MS and HPLC provide detailed purity analysis, a simple acid-base titration is a cost-effective and rapid method to quantify the primary acidic impurity: sulfonic acid.[14][15]
Principle: This method relies on the fact that the hydrolysis of a sulfonyl chloride (RSO₂Cl) produces one equivalent of sulfonic acid (RSO₃H) and one equivalent of hydrochloric acid (HCl). By titrating the sample with a standardized base, you can determine the total acid content, which directly correlates to the extent of degradation.
See the "Protocols" section below for a detailed step-by-step procedure.
Visualizing the Problem: Decomposition Pathways
To effectively prevent degradation, it's crucial to understand the chemical mechanisms at play. The two primary pathways are hydrolysis and thermal decomposition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Workup of Sulfonyl Chloride Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into the workup procedures for reactions involving sulfonyl chlorides. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first and most critical step in the workup?
The first and most critical step is to safely and effectively quench any unreacted sulfonyl chloride. Sulfonyl chlorides are highly reactive electrophiles and will react with nucleophiles in the workup, including water and any subsequent purification media (e.g., alcohol solvents for chromatography).[1] Failure to quench properly can lead to a vigorous and exothermic reaction, posing a safety hazard and potentially degrading your desired product.[1][2]
Q2: What are the common quenching agents and how do I choose the right one?
The choice of quenching agent depends on your product's stability and the scale of your reaction.[2] The most common methods involve the addition of a nucleophile to deactivate the sulfonyl chloride.
| Quenching Agent | Product of Quenching | Ideal For | Considerations |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Water-soluble sodium sulfonate salt + CO₂ | Products stable to mild basic conditions. | The evolution of CO₂ gas can cause foaming. Addition should be slow and controlled, especially on a large scale.[2] |
| Cold Water / Ice | Sulfonic acid + HCl | Products that may be sensitive to base. | The reaction is highly exothermic and can be vigorous.[1][2] This should be done with extreme caution, ensuring the reaction mixture is cooled and the water/ice is added slowly or the reaction mixture is added to an ice slurry.[2] |
| Aqueous Ammonia (NH₃) or Primary/Secondary Amines | A simple sulfonamide | When the resulting sulfonamide is easily separable from the desired product. | Introduces a new sulfonamide byproduct that will need to be removed during purification.[2] |
Q3: I've quenched the reaction. How do I remove the resulting sulfonic acid byproduct?
The hydrolysis of a sulfonyl chloride produces the corresponding sulfonic acid and HCl.[1] Both are acidic and typically water-soluble. The most effective way to remove them is through an aqueous workup involving liquid-liquid extraction.[1]
After quenching, dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1] This deprotonates the sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer, effectively removing it from your organic product.[1]
Q4: My desired sulfonamide product seems to have low solubility in common extraction solvents. What can I do?
If your sulfonamide product has poor solubility, a standard extractive workup can be challenging. In some cases, particularly with aryl sulfonyl chlorides which have low water solubility, the product may precipitate directly from the aqueous reaction mixture upon quenching.[3][4] This can be an effective purification strategy, as the sulfonyl chloride's low solubility protects it from extensive hydrolysis during the process.[3][4] The precipitated solid can then be collected by filtration, washed with water, and dried.[3]
Q5: What are the key safety precautions when working with sulfonyl chlorides?
Sulfonyl chlorides are hazardous reagents that must be handled with care.
-
Moisture Sensitivity: They react with moisture, including humidity in the air, to produce corrosive hydrochloric acid.[5][6] Always handle them in a well-ventilated fume hood and store them in tightly sealed containers in a dry environment.[5][6]
-
Corrosivity: They are corrosive and can cause severe skin and eye damage.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[5][7]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5][6]
Troubleshooting Guide
Issue 1: The quenching process is extremely vigorous and difficult to control.
-
Underlying Cause: This is a clear indication of an uncontrolled exothermic reaction.[2] The quenching agent is likely being added too quickly to a concentrated, warm solution of unreacted sulfonyl chloride.
-
Immediate Action: Stop the addition immediately. Ensure the reaction flask is securely clamped in an ice bath to dissipate the heat.[2][9]
-
Preventative Protocol:
-
Always cool the reaction mixture to 0 °C or below in an ice bath before beginning the quench.[1]
-
Add the quenching agent dropwise with vigorous stirring to ensure efficient mixing and heat distribution.[2]
-
Monitor the internal temperature of the reaction. If a significant temperature increase is observed, slow down or pause the addition.
-
Issue 2: After aqueous workup, my organic layer is still acidic, and my NMR shows a persistent polar byproduct.
-
Underlying Cause: This points to incomplete removal of the sulfonic acid byproduct.[1] This can happen if the basic wash was insufficient in volume or concentration, or if phase separation was poor.
-
Solution:
-
Perform additional washes of the organic layer with saturated aqueous sodium bicarbonate solution.[1]
-
After each wash, check the pH of the aqueous layer with litmus paper to ensure it is basic.
-
Ensure complete and clean separation of the aqueous and organic layers in the separatory funnel to avoid carrying over acidic contaminants.
-
Issue 3: During purification by recrystallization, my sulfonamide product is "oiling out" instead of forming crystals.
-
Underlying Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[10] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the crude product is highly impure.[10]
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[10] Slow cooling is crucial for crystal formation.
-
Change the Solvent System: The solvent may be inappropriate. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[10][11] A solvent/anti-solvent system can also be employed, where the compound is dissolved in a "good" solvent and a miscible "anti-solvent" (in which it is insoluble) is slowly added to induce crystallization.[12]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound to provide a nucleation site.[10]
-
Issue 4: I have very low or no crystal formation during recrystallization.
-
Underlying Cause: This is typically due to either using too much solvent, leaving the solution unsaturated, or the solution being supersaturated without nucleation.[10]
-
Solutions:
-
Too Much Solvent: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[10]
-
Supersaturation: Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[10]
-
Temperature: Try cooling the solution to a lower temperature, such as in an ice bath, to decrease the solubility of your product and promote crystallization.[10]
-
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
-
Cooling: Once the reaction is complete (as determined by a monitoring technique like TLC or HPLC), cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.[2] Continue the addition until gas evolution (CO₂) ceases, which indicates that all residual sulfonyl chloride has been quenched.[2]
-
Dilution: Dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully, then drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove sulfonic acid).[1]
-
Water.
-
Saturated aqueous sodium chloride (brine) to facilitate drying.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Recrystallization of a Solid Sulfonamide Product
-
Solvent Selection: Choose a suitable solvent or solvent pair. For many sulfonamides, an isopropanol-water mixture is effective.[10]
-
Dissolution: In an Erlenmeyer flask, add the crude sulfonamide product and the minimum amount of the hot solvent required for complete dissolution.[10]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them and prevent premature crystallization.[10]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath after it has reached room temperature.[10]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry.[12]
Visual Workflows
Caption: Decision workflow for sulfonyl chloride reaction workup.
Caption: Troubleshooting guide for sulfonamide recrystallization.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride. Benchchem.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- removing unreacted methanesulfonyl chloride from reaction mixture. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- SULPHURYL CHLORIDE. SD Fine-Chem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Sulfuryl chloride. Santa Cruz Biotechnology.
- Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Sulfonamide purification process. Google Patents.
- Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
- Recrystallization of Sulfanilamide. Scribd.
- Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Can. J. Chem.
- Building a sulfonamide library by eco-friendly flow synthesis. PubMed.
- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications.
- How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Sulfonamide. Wikipedia.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- Synthesis of Sulfonamides. Royal Society of Chemistry.
- What is the best extraction method of sulfonamides group from honey samples?. ResearchGate.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Thieme.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
-
Determination of Sulphonamide Antibiotics and Trimethoprim in Wastewater and Sludge Using Liquid Chromatography with Diode-Array Detection. ResearchGate. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESiJD9dykDUP93sVrc918HogXsNq01rkt3sFojA-15gHntweU4uSs5ol8A4Nqh8ozSo_rZYk0166JaDsAesvOgM4IkltTMsXdNVUGy3P2dFlJT_jqj85J2xAl4bumksZ83Jlb6_2sw2IHLAQpkSQ_9ccU7a2mz0yuapTW7PNg_6aRQwRjNIV9NpoRC7PDBpmDeLoC_-AV0TcHNlYu2WNxqC9TjpDALjK9WJ_fNVsgG8fZJ4o5AFmiCgidU0jNljnsXQJpW-bLI9jVqkPwYJqFipMdMrS5gBzMHto_dKg2KYkuZg62euahBNmrXRU639ZoXsKiQkY2gJ7w=]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Sulfonylation of Hindered Alcohols
Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sulfonylation of sterically hindered alcohols. Low conversion rates in these reactions are a common yet surmountable obstacle. Here, we delve into the underlying causes and provide actionable troubleshooting strategies, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation of a hindered secondary/tertiary alcohol is showing low to no conversion. What are the most likely causes?
Low conversion in the sulfonylation of sterically hindered alcohols typically stems from a combination of factors:
-
Steric Hindrance: The bulky nature of the alcohol impedes the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This is often the primary bottleneck in the reaction.
-
Insufficient Reactivity of the Sulfonylating Agent: Common reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) may not be electrophilic enough to react efficiently with a hindered, and therefore less nucleophilic, alcohol.[2][3]
-
Inappropriate Base Selection: The base plays a crucial role in deprotonating the intermediate oxonium ion.[1] A base that is too bulky may not be able to access the proton, while a base that is too nucleophilic can compete with the alcohol in reacting with the sulfonyl chloride.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly influence the reaction outcome. For sterically demanding substrates, more forcing conditions may be necessary.
Q2: How can I increase the reactivity of my sulfonylating agent?
When dealing with hindered alcohols, it is often necessary to use a more reactive sulfonylating agent. The reactivity of sulfonyl chlorides is influenced by the electron-withdrawing capacity of the group attached to the sulfur atom.
| Sulfonylating Agent | Abbreviation | Relative Reactivity | Notes |
| p-Toluenesulfonyl chloride | TsCl | Good | A common, moderately reactive agent. Can be slow with hindered alcohols.[1][3] |
| Methanesulfonyl chloride | MsCl | Good | Similar in reactivity to TsCl, but less sterically demanding.[3] |
| Trifluoromethanesulfonyl chloride | TfCl | Excellent | The triflate group is a powerful electron-withdrawing group, making TfCl highly reactive.[3] |
| Trifluoromethanesulfonic anhydride | Tf₂O | Excellent | Even more reactive than TfCl, often the reagent of choice for very hindered alcohols.[2] |
For particularly challenging substrates, switching from a sulfonyl chloride to a sulfonic anhydride, such as trifluoromethanesulfonic anhydride (Tf₂O), can dramatically increase the reaction rate due to the presence of a better leaving group (triflate anion vs. chloride).[2]
Q3: What is the role of the base in sulfonylation, and which base should I choose for a hindered alcohol?
The base in a sulfonylation reaction serves two primary purposes: to neutralize the HCl byproduct and to deprotonate the protonated sulfonate ester intermediate.[1][4] For hindered alcohols, the choice of base is critical.
-
Pyridine: A common choice, acting as both a base and a nucleophilic catalyst. However, its nucleophilicity can sometimes lead to side reactions.
-
Triethylamine (Et₃N): A stronger, non-nucleophilic base. It is effective at scavenging protons but can sometimes promote elimination side reactions, especially with tertiary alcohols.
-
2,6-Lutidine: A sterically hindered, non-nucleophilic base.[5][6] Its bulk prevents it from attacking the sulfonyl chloride, making it an excellent choice for minimizing side reactions when working with hindered substrates.[5][6]
-
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst, often used in substoichiometric amounts in conjunction with a stoichiometric base like triethylamine or pyridine.[7][8] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then attacked by the alcohol.[7][8] This catalytic approach is particularly beneficial for acylating and sulfonylating sterically hindered alcohols.[7][8][9]
For a hindered alcohol, a combination of a non-nucleophilic base like 2,6-lutidine and a catalytic amount of DMAP often provides the best results, balancing the need for efficient proton scavenging with the avoidance of unwanted side reactions.
Q4: I'm observing elimination products instead of the desired sulfonate ester. How can I prevent this?
The formation of elimination byproducts is a common issue, particularly with secondary and tertiary alcohols, where the formation of a carbocation intermediate is more favorable. The sulfonate ester itself is an excellent leaving group, and under the reaction conditions, it can be eliminated to form an alkene.
To minimize elimination:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired sulfonylation.[10][11]
-
Use a non-nucleophilic, sterically hindered base: Bases like 2,6-lutidine are less likely to promote elimination than smaller, more nucleophilic bases.[5][6]
-
Choose the right solvent: A less polar, aprotic solvent can disfavor the formation of carbocation intermediates that can lead to elimination.
This is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming substitution product. At higher temperatures, the reaction is under thermodynamic control, and the more stable elimination product may be favored.[10][12][13]
Troubleshooting Workflow
When faced with low conversion, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Caption: Troubleshooting decision tree for low conversion in the sulfonylation of hindered alcohols.
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Hindered Alcohol using Tf₂O and 2,6-Lutidine
This protocol is a robust starting point for the sulfonylation of challenging, sterically hindered alcohols.
-
To a stirred solution of the hindered alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C (dry ice/acetone bath), add 2,6-lutidine (1.5 equiv).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
This protocol utilizes the catalytic power of DMAP to activate the sulfonylating agent.
-
To a stirred solution of the hindered alcohol (1.0 equiv), triethylamine (1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere at 0 °C, add the sulfonyl chloride (e.g., TsCl or MsCl, 1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Advanced Strategies
Alternative Sulfonylating Systems
For extremely challenging substrates where standard methods fail, consider more specialized reagents and methods. The Corey-Kim reagent, generated in situ from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), can be adapted for the activation of alcohols.[14][15][16][17][18] While primarily known for oxidation, the intermediate alkoxysulfonium salt is conceptually similar to a sulfonate ester and can undergo substitution.
Caption: Conceptual pathway for alcohol activation via a Corey-Kim-like intermediate.
References
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
- Lin, K.-C. (1987). Understanding product optimization: Kinetic versus thermodynamic control.
- MacMillan, D. W. C., & coworkers. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. PubMed Central (PMC) - NIH.
- Hurevich, M., & coworkers. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PubMed Central (PMC) - NIH.
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
- Li, Y., & coworkers. (2019). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones.
- MDPI. (2024).
-
Sourav Sir's Classes. (2022, March 14). Corey Kim Oxidation Mechanism | Oxidation Reactions | Alcohol To Ketone [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
- ChemicalBook. (2019).
- Beller, M., & coworkers. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
-
Scribd. (n.d.). Corey Kim Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. Retrieved from [Link]
- Bower, J. F., & coworkers. (2025).
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
- Chemical Research in Chinese Universities. (2011).
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 17). Overview of the 4 Methods to Activate Alcohols [Video]. YouTube. [Link]
- Evans, R. F., & Brown, H. C. (1957). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides. The Journal of Organic Chemistry.
-
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
- National Institutes of Health (NIH). (2023).
- BenchChem. (2025). Improving yield in DMAP-catalyzed reactions with tertiary alcohols.
- Wiley Online Library. (2022).
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
- Chemistry LibreTexts. (2014). 10.
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites. Retrieved from [Link]
- National Institutes of Health (NIH). (2018).
-
ResearchGate. (2015). Reaction Principle of Alcohol Ether Sulfonates by Sulfonated Alkylation Method – A Review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. [Link]
-
ResearchGate. (2025). Alternative Reagents for the Tritylation of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. thecatalyst.org [thecatalyst.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. m.youtube.com [m.youtube.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Managing Temperature Control During Chlorosulfonylation
Welcome to the technical support center for managing temperature control during chlorosulfonylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this potent and highly exothermic reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both safety and success in your synthetic endeavors.
The Criticality of Thermal Management in Chlorosulfonylation
Chlorosulfonylation, the process of introducing a sulfonyl chloride group (-SO₂Cl) onto a substrate, is a cornerstone of synthetic chemistry, pivotal in the creation of sulfonamides, an important class of pharmaceuticals. The reaction, typically employing chlorosulfonic acid (ClSO₃H), is notoriously exothermic.[1] Uncontrolled temperature fluctuations can lead to a cascade of undesirable outcomes, including dangerous runaway reactions, diminished yield, and the formation of intractable impurities.[2] Precise temperature control is not merely a recommendation; it is a fundamental requirement for safety, reproducibility, and achieving high-purity products.[3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common temperature-related issues, grounded in established scientific principles and field-proven experience.
Troubleshooting Guides & FAQs
Category 1: Reaction Initiation & Sluggishness
Q1: My chlorosulfonylation reaction is not starting, or is extremely slow, even after adding the substrate. Should I increase the temperature?
A1: It is crucial to resist the immediate impulse to heat the reaction. Sluggishness can stem from several factors unrelated to temperature.
Potential Causes & Solutions:
-
Poor Solubility: Your substrate may have poor solubility in the cold chlorosulfonic acid. This is a common issue that limits the reaction rate.
-
Solution: Consider the use of a co-solvent to improve solubility. However, the choice of solvent is critical as it must be inert to the harsh reaction conditions.[1]
-
-
Substrate Reactivity: Electron-withdrawing groups on your aromatic substrate can significantly decrease its reactivity towards electrophilic substitution, slowing down the reaction.
-
Solution: For less reactive substrates, a carefully controlled, gradual increase in temperature may be necessary. However, this should be done with extreme caution and robust cooling capacity on standby. Some procedures for electron-neutral anilines have shown increased conversion at higher temperatures like 75 °C.[4][5] It is imperative to first establish a baseline understanding of the reaction's thermal profile on a small scale.
-
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water, which can quench the reaction and generate significant heat and corrosive fumes.[6]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.[7]
-
Experimental Protocol: Small-Scale Test for Temperature Increase
-
Set up the reaction on a small scale (e.g., 1-5 mmol) in a jacketed reactor with a robust cooling system and a calibrated thermometer.
-
After the initial, controlled addition of the substrate at a low temperature (e.g., -10 °C to 0 °C), monitor the reaction for any signs of exotherm.
-
If the reaction is sluggish, increase the temperature in small increments (e.g., 5 °C).
-
Hold at each new temperature for a set period (e.g., 15-20 minutes) and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).[8]
-
Record the temperature at which the reaction initiates or the rate significantly increases. This data is vital for safe scale-up.
Category 2: Runaway Reactions & Exotherm Control
Q2: I've observed a sudden, rapid increase in temperature that my cooling system is struggling to control. What should I do?
A2: This is a critical situation indicative of a potential runaway reaction. Immediate and decisive action is required to prevent equipment failure and ensure personnel safety.
Immediate Actions:
-
Stop Reagent Addition: If you are in the process of adding the substrate or chlorosulfonic acid, stop the addition immediately.
-
Enhance Cooling: Maximize the cooling to the reactor. If using a cooling bath, add more dry ice or liquid nitrogen. For circulators, ensure they are running at maximum capacity.[9]
-
Reaction Quenching (Emergency Use Only): In extreme cases where temperature continues to rise uncontrollably, quenching the reaction may be necessary. This is a hazardous operation and should only be performed by trained personnel with appropriate safety measures in place. The choice of quenching agent is critical and should be inert to the reactants.
Root Cause Analysis & Prevention:
-
Addition Rate Too Fast: The most common cause of a runaway reaction is adding the substrate too quickly. The rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[10]
-
Preventative Measure: Employ a syringe pump or an automated dosing system for a slow, controlled addition of the substrate.[11] This allows the cooling system to keep pace with the heat generated.
-
-
Inadequate Cooling: The cooling system may be undersized for the scale of the reaction.
-
Preventative Measure: Before scaling up, perform a thermal hazard assessment to determine the heat of reaction and ensure your cooling capacity is sufficient. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[11]
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.[1]
-
Preventative Measure: Use an overhead stirrer for efficient mixing, especially in larger reaction vessels. Ensure the stir rate is sufficient to maintain a homogenous mixture.
-
Table 1: Cooling Bath Options for Sub-Ambient Temperature Control [12]
| Coolant Mixture | Achievable Temperature Range (°C) |
| Ice/Water | 0 |
| Ice/Salt (NaCl) | -15 to -5 |
| Dry Ice/Acetonitrile | -40 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Dichloromethane | -92 |
Category 3: Product Purity & Side Reactions
Q3: My final product is contaminated with a significant amount of a dark, tarry substance. What is the likely cause and how can I prevent it?
A3: The formation of dark, insoluble byproducts is often a result of thermal decomposition or unwanted side reactions occurring at elevated temperatures.
Causality and Mitigation:
-
Sulfone Formation: At higher temperatures, the desired sulfonyl chloride can react with another molecule of the aromatic substrate to form a diaryl sulfone, a common and often difficult-to-remove impurity.[13]
-
Mitigation: Maintain a low reaction temperature throughout the addition and stirring phases. For many substrates, keeping the temperature below 10 °C is effective.
-
-
Substrate Degradation: Many organic molecules are unstable in the presence of hot, fuming chlorosulfonic acid.
-
Hydrolysis: The sulfonyl chloride product can be hydrolyzed back to the sulfonic acid if exposed to water, especially at elevated temperatures during workup.
-
Mitigation: Quench the reaction mixture by adding it slowly to crushed ice or a cold acidic solution. This ensures that the excess chlorosulfonic acid is neutralized while keeping the temperature low to minimize hydrolysis of the product.[1]
-
Workflow for Minimizing Side Reactions
Caption: Workflow for minimizing side reactions in chlorosulfonylation.
Category 4: Monitoring and Automation
Q4: How can I better monitor and control the temperature of my chlorosulfonylation reaction, especially for larger-scale syntheses?
A4: For larger-scale or sensitive reactions, manual control is often insufficient. Advanced monitoring and automation are key to ensuring safety and reproducibility.[15]
Monitoring & Control Strategies:
-
Real-time Monitoring: Utilize probes and sensors to get real-time data on the internal reaction temperature, as well as the temperature of the cooling jacket.[15][16] This allows for immediate detection of any deviations.
-
Automated Dosing Systems: As mentioned, automated dosing systems can be programmed to add reagents at a specific rate.[11] More advanced systems can use feedback control, where the dosing rate is automatically adjusted based on the real-time temperature of the reaction.[16]
-
Process Analytical Technology (PAT): Techniques like in-situ FTIR or Raman spectroscopy can monitor the concentration of reactants and products in real-time.[8] This provides a deeper understanding of the reaction kinetics and can help predict and prevent thermal events.
-
Flow Chemistry: For industrial applications, transitioning from batch to continuous flow processing can offer significant safety advantages.[14][17] The high surface-area-to-volume ratio of microreactors allows for highly efficient heat exchange, virtually eliminating the risk of thermal runaway.[16]
Diagram: Feedback Control Loop for Temperature Management
Caption: Automated feedback loop for precise temperature control.
Final Recommendations
-
Always Prioritize Safety: Chlorosulfonic acid is highly corrosive and reactive.[18][19] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[20] Work in a well-ventilated fume hood.
-
Start Small: Before attempting a large-scale reaction, always perform a small-scale trial to understand the thermal profile of your specific substrate.
-
Be Prepared for the Worst: Have an emergency plan in place to handle spills or runaway reactions. This includes having appropriate neutralizing agents and emergency shower/eyewash stations readily accessible.[19]
By understanding the principles outlined in this guide and implementing robust control strategies, you can safely and effectively manage the challenges of temperature control in chlorosulfonylation, leading to more successful and reliable synthetic outcomes.
References
-
SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]
-
Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system? Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Retrieved from [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]
-
Asynt. (2024, September 3). What are the best tools for cooling chemical reactions? Retrieved from [Link]
-
VAA Technologies Pvt. Ltd. (n.d.). Advanced Industrial Reactor Monitoring System. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
-
LNEYA. (n.d.). Chemical reaction exothermic or endothermic temperature dynamic compensation system. Retrieved from [Link]
-
Puryear, N., Abdelwahed, S., & Roper, T. D. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]
-
ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
-
Chromatography Today. (2015, July 21). What Is Reaction Monitoring? Retrieved from [Link]
-
SenseAnywhere. (n.d.). What is temperature monitoring in pharmaceutical manufacturing? Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. Retrieved from [Link]
-
ResearchGate. (2025, October 13). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PubMed Central. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). US3108137A - Production of organic sulfonyl chlorides.
-
Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]
-
Linkam. (n.d.). The Importance of Temperature Control in Pharmaceutical Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Temperature Control. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of chlorosulfonylation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
YouTube. (2012, March 5). Runaway Reaction - Prevention. Retrieved from [Link]
-
WIT Press. (n.d.). Reaction Inhibition In The Control Of Exothermic Runaway. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. Retrieved from [Link]
-
MDPI. (2019, August 27). Product Temperature Monitoring and Control via Thermal Imaging during Continuous Freeze-Drying of Pharmaceutical Unit Doses. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 3. The Importance of Temperature Control in Pharmaceutical Analysis [iptonline.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. slideserve.com [slideserve.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. asynt.com [asynt.com]
- 10. youtube.com [youtube.com]
- 11. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Reactor Monitoring System [vaatech.com]
- 16. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. nj.gov [nj.gov]
- 20. macro.lsu.edu [macro.lsu.edu]
Technical Support Center: Column Chromatography Purification of Sulfonamide Products
Welcome to the technical support center for the purification of sulfonamide products via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical purification step. Here, we address frequently encountered issues with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies.
Introduction: The Challenges of Purifying Sulfonamides
Sulfonamides are a broad class of synthetic antimicrobial agents characterized by the -SO₂NH₂ or -SO₂NHR functional group.[1][2] Their purification by column chromatography can be complex due to a variety of factors including:
-
Variable Polarity: The polarity of sulfonamides can differ significantly based on their substituents, affecting their interaction with the stationary phase.[3]
-
Hydrogen Bonding: The presence of amine and sulfonamide groups allows for strong hydrogen bonding, which can influence solubility and chromatographic behavior.[4]
-
Acid/Base Properties: As amphoteric compounds, the charge state of sulfonamides is pH-dependent, which can drastically alter their retention on silica gel.[5]
-
Stability Issues: Some sulfonamide derivatives, particularly N-silylated ones, are susceptible to degradation on acidic stationary phases like silica gel.[3][6]
This guide provides a structured approach to overcoming these challenges through a question-and-answer format, addressing specific problems you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems that can arise during the column chromatography of sulfonamide products, offering probable causes and step-by-step solutions.
Issue 1: Poor Separation or Co-elution of Product and Impurities
Question: My sulfonamide product is co-eluting with impurities, and I'm not achieving baseline separation. What steps can I take to improve the resolution?
Answer: Poor separation is a common hurdle. The key is to systematically optimize your chromatographic parameters to exploit the subtle differences between your product and the impurities.
Causality and Strategic Solutions:
-
Mobile Phase Optimization is Crucial: The mobile phase composition is the most powerful tool for manipulating selectivity.[7]
-
Adjust Polarity: For normal-phase chromatography (e.g., silica gel), a frequent starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][8] If your compounds are eluting too quickly (high Rf on TLC), decrease the proportion of the polar solvent. Conversely, if they are sticking to the baseline, gradually increase the polar solvent percentage. A good target Rf for your desired compound on a preliminary TLC plate is between 0.25 and 0.35 to ensure adequate interaction time with the stationary phase for effective separation.[9]
-
Employ Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic (constant solvent composition) elution may not be effective.[7] A gradient elution, where you start with a less polar mobile phase and gradually increase its polarity over the course of the separation, can significantly improve resolution and reduce run times.[8][10] For example, you could start with 10% ethyl acetate in hexanes and slowly increase to 30% ethyl acetate.
-
-
Stationary Phase Selection: Standard silica gel is the workhorse, but it's not always the optimal choice for sulfonamides.
-
Consider Alternatives: If you're struggling with separation on silica, consider other stationary phases. Alumina can be a good alternative, especially for compounds that are sensitive to the acidic nature of silica.[8] For more specialized separations, phenylamide or aminopropyl-modified silica have demonstrated good selectivity for sulfonamides.[8][11]
-
Reverse-Phase Chromatography: For highly polar sulfonamides, reverse-phase chromatography (e.g., C18 or C8 columns) might be more suitable. In this mode, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[8][12]
-
-
Optimize Column Parameters:
-
Sample Loading: Overloading the column is a common cause of poor separation. A general rule of thumb for the sample-to-silica ratio is between 1:20 to 1:100 by weight. For particularly challenging separations, a higher ratio (e.g., 1:100 or more) is recommended.[8]
-
Flow Rate: A flow rate that is too fast can lead to peak broadening and poor separation because the molecules don't have enough time to equilibrate between the stationary and mobile phases.[13] Conversely, a very slow flow rate can also cause band broadening due to diffusion.[8] Finding the optimal flow rate is key to efficient separation.
-
Issue 2: Product Decomposition on the Column
Question: I'm observing significant loss of my product during column chromatography, and my collected fractions contain a new, more polar spot on the TLC plate. What is happening and how can I prevent it?
Answer: This is a classic sign of product degradation on the stationary phase, a frequent problem with acid-sensitive compounds on standard silica gel.
Causality and Strategic Solutions:
-
Acidic Nature of Silica Gel: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). This acidity can be sufficient to cleave acid-labile protecting groups or catalyze decomposition of sensitive sulfonamides.[3][6] N-(trimethylsilyl)sulfonamides are particularly prone to hydrolysis of the TMS group under these conditions.[3]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (Et₃N) to the eluent.[6][10] This will create a more neutral environment and prevent acid-catalyzed degradation.
-
Use Pre-treated Silica: Commercially available deactivated silica gel is also an option.
-
-
Alternative Stationary Phases: If deactivation is not sufficient or if your compound is also base-sensitive, switching to a more inert stationary phase is the best course of action.
Workflow for Diagnosing and Preventing Degradation:
Caption: Troubleshooting workflow for product degradation.
Issue 3: Irregular Peak Shapes (Tailing or Fronting)
Question: My eluted peaks are asymmetrical, showing significant tailing or fronting. How can I achieve sharper, more symmetrical peaks?
Answer: Asymmetrical peaks are indicative of non-ideal chromatographic behavior and can compromise the purity of your collected fractions. Understanding the cause is the first step to resolving the issue.
Causality and Strategic Solutions:
-
Peak Tailing: This is often caused by secondary, undesirable interactions between the analyte and the stationary phase.[15]
-
Silanol Interactions: The free silanol groups on the surface of silica gel can interact strongly with basic functional groups, such as the amine in many sulfonamides, leading to tailing.[15][16]
-
pH Adjustment: For reverse-phase HPLC, operating at a lower pH (e.g., using a buffer with a pH between 2 and 4) can protonate the silanol groups and reduce these interactions.[5] For normal-phase chromatography, adding a small amount of a competitive base like triethylamine can block these active sites.
-
-
Column Overload: While severe overloading often causes fronting, moderate overloading can also contribute to tailing. Try reducing the amount of sample loaded onto the column.[8]
-
-
Peak Fronting: This is a classic symptom of column overload.[8][17]
-
Reduce Sample Concentration: The most straightforward solution is to decrease the amount of sample you are loading onto the column.[8]
-
Sample Solubility: If your sample is not very soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, leading to fronting. Ensure your sample is fully dissolved before loading, or consider using a "dry loading" technique.[8]
-
Data Summary: Common Causes of Asymmetrical Peaks
| Peak Shape | Common Causes | Potential Solutions |
| Tailing | - Secondary interactions with silanol groups[15]- Inappropriate flow rate (too fast)[8]- Column degradation[8] | - Add a modifier to the mobile phase (e.g., triethylamine)[6]- Optimize the flow rate[13]- Replace the column |
| Fronting | - Column overload[8]- Sample solvent stronger than mobile phase- Poor sample solubility in mobile phase[8] | - Reduce the amount of sample loaded[8]- Dissolve the sample in the mobile phase or a weaker solvent- Use the dry loading technique[8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a typical sulfonamide on a silica gel column?
A1: A common and effective starting point for normal-phase chromatography of sulfonamides on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[4][8] A good initial ratio to test via TLC is 7:3 or 8:2 hexanes:ethyl acetate. You can then adjust the ratio based on the Rf value of your target compound.[9]
Q2: Should I use "wet" or "dry" loading for my sample?
A2: The choice between wet and dry loading depends on the solubility of your sample.[8]
-
Wet Loading: This involves dissolving your sample in a minimal amount of the mobile phase and carefully applying it to the top of the column. This method is ideal for samples that are readily soluble in the eluent.[8]
-
Dry Loading: If your sample has poor solubility in the mobile phase, or if you need to use a strong solvent to dissolve it that would interfere with the separation, dry loading is the preferred method.[8][10] This involves pre-adsorbing your sample onto a small amount of silica gel (or your chosen stationary phase), evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of your packed column.[8]
Protocol 1: General Dry Loading Workflow
Caption: Step-by-step workflow for the dry loading of a sample.
Q3: Can I reuse my chromatography column?
A3: While it is possible to reuse a column, it is generally not recommended for high-purity applications to avoid cross-contamination.[8] If you must reuse a column, ensure that all compounds from the previous separation have been completely eluted by thoroughly flushing the column with a strong solvent (e.g., 100% ethyl acetate or methanol).[8] For final purification steps in drug development, a fresh column is always the best practice.
References
- YMER, I. S. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. WORLD JOURNAL OF CURRENT MEDICAL AND PHARMACEUTICAL RESEARCH.
- Munns, R. K., & Roybal, J. E. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient?. Available at: [Link]
- Dolan, J. W. (2001). Retaining Polar Compounds. LCGC Europe.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]
- Al-Ghanana, A. F. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
-
SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. Available at: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
- Rasheed, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Structural Biology.
- Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]
- ACS Publications. (n.d.). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry.
-
NUCLEUS. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Taylor & Francis Online. (n.d.). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
- Soczewiński, E., & Wawrzynowicz, T. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
-
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
- Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Wang, J., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
-
ResearchGate. (2019). How can i prevent the peak tailing in HPLC?. Available at: [Link]
- Zacharis, C. K., & Tzanavaras, P. D. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available at: [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available at: [Link]
-
NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Recrystallization of Solid Sulfonyl Chlorides
Welcome to the Technical Support Center for the purification of solid sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these reactive and often sensitive compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification processes.
The Challenge of Purifying Sulfonyl Chlorides
Sulfonyl chlorides are highly valuable reagents in organic synthesis, serving as key precursors for sulfonamides, sulfonates, and other important functional groups. However, their utility is matched by their reactivity. The primary challenge in their purification by recrystallization stems from their inherent sensitivity to moisture, which can lead to hydrolysis and the formation of the corresponding sulfonic acid.[1][2][3] This impurity can complicate subsequent reactions and is often difficult to remove. Furthermore, thermal instability and the potential for "oiling out" can make obtaining pure, crystalline material a significant experimental hurdle.[4][5]
This guide provides a structured approach to overcoming these challenges, grounded in the principles of physical organic chemistry and extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of solid sulfonyl chlorides in a question-and-answer format.
Q1: My sulfonyl chloride "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This is often due to the presence of impurities that disrupt the crystal lattice formation or a high concentration of the solute in a solvent where it is too soluble.[6]
Causality & Solution:
-
Impurity Effects: The oil, being a liquid phase of your impure product, can act as an excellent solvent for impurities, trapping them upon eventual solidification.[4]
-
Purity Check: Before recrystallization, assess the purity of your crude material. If it is heavily contaminated, consider a preliminary purification step like a quick filtration through a plug of silica gel.
-
Trituration: Try triturating the oil with a non-polar solvent in which the sulfonyl chloride is poorly soluble, such as hexanes or diethyl ether.[6] This can wash away impurities and induce solidification.
-
-
Solvent Choice: The solvent system may be too good at dissolving your compound, even at lower temperatures.
-
Solvent System Modification: If using a single solvent, try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until turbidity persists. Then, reheat to clarify and cool slowly.[7] For example, if your sulfonyl chloride is dissolved in warm ethyl acetate, slowly add hexanes.[8]
-
Different Solvent: Experiment with alternative solvent systems. A list of common solvents is provided in Table 1.
-
Q2: I'm seeing a significant loss of yield after recrystallization. What are the likely causes?
Answer: Yield loss during recrystallization is common but can be minimized. The primary culprits are typically using too much solvent, premature crystallization during a hot filtration, or hydrolysis of the sulfonyl chloride.
Causality & Solution:
-
Excess Solvent: Using more hot solvent than necessary to dissolve the solid will result in a solution that is not saturated upon cooling, leaving a significant amount of your product in the mother liquor.[9]
-
Minimize Solvent: Add the hot solvent in small portions, allowing time for the solid to dissolve between additions.[10] Aim for a saturated solution at the solvent's boiling point.
-
-
Premature Crystallization: If a hot filtration is necessary to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem.[4]
-
Hydrolysis: Sulfonyl chlorides react with water to form the corresponding sulfonic acid.[3][11] If your solvent is not anhydrous or if the compound is exposed to atmospheric moisture for extended periods, hydrolysis can occur, leading to yield loss and contamination.
-
Anhydrous Conditions: Use dry solvents and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if your sulfonyl chloride is particularly moisture-sensitive.[12] Drying the glassware in an oven before use is also good practice.
-
Q3: My recrystallized product is discolored. How can I obtain a colorless solid?
Answer: Discoloration is usually due to the presence of colored, often polymeric, impurities. These can sometimes be removed by treatment with activated charcoal.[4]
Causality & Solution:
-
Adsorption of Impurities: Activated charcoal has a high surface area and can adsorb colored impurities from the solution.[4]
-
Charcoal Treatment: After dissolving your sulfonyl chloride in the hot solvent, cool the solution slightly to prevent bumping, then add a small amount of activated charcoal (1-2% by weight of your compound).[4] Reheat the solution to boiling and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Frequently Asked Questions (FAQs)
1. What are the best general-purpose solvents for recrystallizing solid sulfonyl chlorides?
For many sulfonyl chlorides, non-polar to moderately polar aprotic solvents are a good starting point. Mixtures of solvents, like ethyl acetate/hexanes or chloroform/petroleum ether, often provide the ideal solubility profile.[8][13] For more polar sulfonyl chlorides, systems like ethanol/water or acetone/water can be effective, but care must be taken to minimize hydrolysis.[6]
2. How can I tell if my sulfonyl chloride has decomposed?
Decomposition can be indicated by a color change (often to brown or black), the evolution of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl), and the appearance of new, more polar spots on a TLC plate, which often correspond to the sulfonic acid byproduct.[5] A lower than expected yield is also a common sign of decomposition.[5]
3. What safety precautions should I take when working with sulfonyl chlorides?
Sulfonyl chlorides are corrosive and react with moisture to release HCl gas.[11][14] Always handle them in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Have an emergency shower and eyewash station readily available.[14]
4. Can I store a solution of my sulfonyl chloride?
It is generally not recommended to store solutions of sulfonyl chlorides for extended periods, as they can degrade over time, especially in protic or wet solvents.[2] It is best to prepare fresh solutions for each use.
Experimental Protocol: General Procedure for Recrystallization of a Solid Sulfonyl Chloride
This protocol provides a step-by-step method for the recrystallization of a solid sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), from a mixed solvent system.
Materials:
-
Crude solid sulfonyl chloride
-
Recrystallization solvents (e.g., chloroform and petroleum ether)[13]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stemless funnel and filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude sulfonyl chloride in various solvents to determine a suitable system. The ideal solvent will dissolve the compound when hot but not at room temperature.[12] For this example, we will use a chloroform/petroleum ether system.[13]
-
Dissolution: Place the crude sulfonyl chloride in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (chloroform) and gently heat the mixture to dissolve the solid.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Induce Crystallization: To the hot, clear solution, add the less polar solvent (petroleum ether) dropwise until the solution becomes cloudy, indicating it is saturated.[13] Reheat the mixture until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[8] Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[12] Store the purified sulfonyl chloride in a desiccator to protect it from atmospheric moisture.[12]
Data Presentation
| Solvent System | Polarity | Typical Sulfonyl Chlorides | Notes |
| Hexanes/Ethyl Acetate | Non-polar/Medium | Aromatic sulfonyl chlorides (e.g., TsCl) | Good for compounds of intermediate polarity.[8] |
| Chloroform/Petroleum Ether | Medium/Non-polar | Aromatic sulfonyl chlorides | Effective for precipitating impurities.[13] |
| Toluene/Petroleum Ether | Non-polar | Aromatic sulfonyl chlorides | Good for cold recrystallization.[13] |
| Ethanol/Water | Polar | More polar sulfonyl chlorides | Risk of hydrolysis; use with caution.[6] |
| n-Hexane | Non-polar | Dansyl chloride[16][17] | Suitable for some specific sulfonyl chlorides. |
Table 1: Common Recrystallization Solvent Systems for Solid Sulfonyl Chlorides. This table provides a starting point for solvent selection based on the polarity of the sulfonyl chloride.
Visualizations
Caption: A typical workflow for the recrystallization of solid sulfonyl chlorides.
Caption: Troubleshooting flowchart for when a sulfonyl chloride "oils out".
References
- KR840002200B1 - Purification of p-tosyl chloride - Google Patents. (n.d.).
-
Purification of Tosyl chloride - Chempedia - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. Retrieved January 12, 2026, from [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recrystallization, filtration and melting point. (n.d.). Retrieved January 12, 2026, from [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. Retrieved January 12, 2026, from [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 12, 2026, from [Link]
-
Sulfuryl chloride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.). Retrieved January 12, 2026, from [Link]
- CN102887841A - Preparation method of compound dansyl chloride - Google Patents. (n.d.).
-
Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. Retrieved January 12, 2026, from [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 12, 2026, from [Link]
-
King, J. F., et al. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles for the Reactions of 1-Propanesulfonyl Chloride and Cyclohexylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 56(10), 3429-3438. Retrieved January 12, 2026, from [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454. Retrieved January 12, 2026, from [Link]
- US3108137A - Production of organic sulfonyl chlorides - Google Patents. (n.d.).
- CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents. (n.d.).
-
Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. Retrieved January 12, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
p. 943 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation of 4-toluenesulfonyl chloride - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chen, Y. T., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16). Retrieved January 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 61(8), 619-624. Retrieved January 12, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bentley, T. W., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914-925. Retrieved January 12, 2026, from [Link]
-
What is the best way to recrystallize dansyl alanine? - ResearchGate. (2020, September 18). Retrieved January 12, 2026, from [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. (2019, April 27). Retrieved January 12, 2026, from [Link]
-
Dansyl chloride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
- 14. nj.gov [nj.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
Technical Support Center: Preventing Dimer Formation in Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your synthetic work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the persistent issue of dimer formation. We will explore the "why" behind these side reactions and provide actionable protocols to ensure the integrity of your results.
Frequently Asked Questions: Understanding Dimerization
Q1: I'm observing a significant, higher molecular weight byproduct in my sulfonylation reaction. What is it likely to be?
This is a classic problem in sulfonylation chemistry. The byproduct is very likely a dimer resulting from the self-reaction of your sulfonylating agent or a related intermediate. The exact structure depends on your starting materials, but two common mechanistic pathways are responsible:
-
Sulfene Intermediate Dimerization: This is the most common pathway when using alkylsulfonyl chlorides that have α-protons (like methanesulfonyl chloride or ethanesulfonyl chloride). In the presence of a base, an E2-like elimination occurs to form a highly reactive intermediate called a sulfene (H₂C=SO₂).[1][2] This electrophilic species can then be trapped by another sulfene molecule, leading to a variety of dimeric and oligomeric structures.
-
Sulfonyl Chloride Self-Condensation: In some cases, particularly under forcing conditions or with specific substrates, one molecule of the sulfonylating agent can react with a deprotonated form of the starting material or product, leading to complex dimeric sulfones or related structures.[3]
Understanding which pathway is dominant is key to effective troubleshooting.
Q2: What is a "sulfene," and why is it so problematic for my reaction?
A sulfene is a highly reactive and transient compound with the general structure R₂C=SO₂.[1] It is formed by the dehydrohalogenation of an alkanesulfonyl chloride in the presence of a base, most commonly a tertiary amine like triethylamine.[1][2]
The problem arises from its extreme reactivity. A sulfene is a potent electrophile and will react with the first available nucleophile. Ideally, this is your target substrate (an alcohol or amine). However, if the concentration of the sulfene builds up, it can react with itself in a dimerization or oligomerization cascade, significantly reducing the yield of your desired product.[3] Controlling the transient concentration of this intermediate is the single most important factor in preventing this side reaction.
Caption: A decision-making workflow for troubleshooting dimer formation.
Optimized Protocol: General Procedure for Mesylation of a Primary Alcohol
This protocol incorporates best practices to minimize sulfene-mediated dimer formation.
Materials:
-
Primary alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under vacuum. Allow to cool to room temperature and maintain a positive pressure of inert gas (N₂ or Ar).
-
Initial Solution: Dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.
-
Prepare Additive: In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Slow Addition: Add the MsCl solution from the dropping funnel to the stirred alcohol solution dropwise over 30-60 minutes. It is critical to maintain the internal temperature at or below 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Workup: Once the reaction is complete, quench by adding cold saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By adhering to these principles of controlled addition and low temperature, you can significantly shift the reaction equilibrium away from byproduct formation and towards your desired sulfonylated product.
References
- Benchchem. Troubleshooting low yield in amine sulfonylation reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG56LsgZxve3y9re0kIBeE52BoewXi7sCHFEp6Fu4chiHW3Qz1Lu4Gae5dKSc8EhDRcKHng3qglwJQbHvnl0Hk_XZRT1zM2jKGmMQ4ENBbg4BiEiMEomQi-pE_uSNuLn2k49434AHX360vqZIQEqDvVYBGCRMC59C2mOM067C71-VStvYDlR-tHERfpg7V4QvZgcr-twhc5]
- Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsAfsEqGMokaXt0Z7pwwvqzYhNaPRbTylnGF8C_6dMXXSO_VgkLMyd_GH3tZDPdspiHWCCBBJH3SdxrFzxGWV9erSxhtjyBx7LhxIE_G2ecqMT432d04ApwSDe9hgUr-u6mbdS8NVxR55Mmb3evkSY4T5FFrlp33n8eTn-QCwWMPE0a1x_MPAv_XGFLNIxcRGwhNZHH13k5omo8SsoSXODzQDWOWgzManEI-6s]
- ResearchGate. Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants. [URL: https://www.researchgate.net/publication/329974528_Switching_of_Sulfonylation_Selectivity_by_Nature_of_Solvent_and_Temperature_The_Reaction_of_b-Dicarbonyl_Compounds_with_Sodium_Sulfinates_under_the_Action_of_Iron-Based_Oxidants]
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Pyridosulfonamide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGoftemD2tmJQ-c250jbD8WER9jb9-8T1sgVt54BzcNIAWSiHCHcTWC9vZw5tlSR90KapmbjZaLM4qHwkQTXwwYj7AO56dmvF---56HyWMN0urPGKa7k7YNgqfFI_OHhSupniOcVpY0uncjjH4yYJNlUoNz74GjXZb_tSXyew3MbEr-_WaA7TIu9_6-NOKTgvTXiZlb915kysAkhSW7vrtQ3ROD7N4XKGckr4J5jSZ]
- Chem-Station Int. Ed. Sulfonyl Protective Groups. [URL: https://www.chem-station.com/en/reactions-2/protection/sulfonyl-protective-groups]
- ResearchGate. I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? [URL: https://www.researchgate.
- Wikipedia. Sulfene. [URL: https://en.wikipedia.org/wiki/Sulfene]
- Reddit. What are some common causes of low reaction yields? [URL: https://www.reddit.com/r/Chempros/comments/1d3t7v/what_are_some_common_causes_of_low_reaction_yields/]
- International Journal of Molecular Sciences. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [URL: https://www.mdpi.com/1422-0067/9/5/914]
- ResearchGate. Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. [URL: https://www.researchgate.
Sources
Technical Support Center: Scaling Up Reactions with 4-Methoxy-3-methylbenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Methoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the success of your chemical syntheses.
Introduction to this compound
This compound is an important building block in organic synthesis, primarily used for the preparation of sulfonamides. The methoxy and methyl groups on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. As with many sulfonyl chlorides, scaling up reactions can present challenges related to reagent stability, reaction control, and product purification. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the critical storage and handling requirements for this compound?
A1: this compound is sensitive to moisture and can be corrosive.[1][2] Proper storage and handling are crucial to maintain its reactivity and ensure safety.
-
Storage: Store the reagent in a cool, dry place, preferably in a desiccator or under an inert atmosphere. The recommended storage temperature is typically between 2-8°C.[3] Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
-
Handling: Handle the solid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes, as it can cause severe burns and eye damage.[2][4][5] In case of a spill, do not use water.[4] Instead, use an inert absorbent material, sweep it up, and place it in a suitable container for disposal.
Q2: My sulfonamide reaction with this compound is giving a low yield. What are the most common initial checks I should perform?
A2: Low yields in sulfonamide synthesis are a common issue.[6] Here are the first things to verify:
-
Reagent Quality:
-
Sulfonyl Chloride: This is the most likely culprit. Sulfonyl chlorides are susceptible to hydrolysis, turning into the unreactive sulfonic acid.[6][7] Ensure you are using a fresh bottle or recently purified reagent.
-
Amine: The amine should be pure and dry. Some amines can absorb CO2 from the air, which can interfere with the reaction.[7]
-
Solvent and Base: Use anhydrous solvents and bases. Any water present will promote the hydrolysis of the sulfonyl chloride.[7]
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[7]
-
Temperature: These reactions are often run at 0°C to room temperature.[7] If your amine is not very nucleophilic (e.g., electron-deficient anilines), gentle heating might be required. However, be aware that higher temperatures can accelerate side reactions.[6]
-
Inert Atmosphere: Always run the reaction under an inert atmosphere like nitrogen or argon to exclude moisture.[7]
-
Q3: What are the most common side products, and how can they be minimized?
A3: The primary side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[6] Another potential side product is a bis-sulfonated amine if the primary amine reacts twice, although this is less common. To minimize side products:
-
Rigorous Exclusion of Water: This is the most critical factor. Dry all glassware, use anhydrous solvents, and maintain an inert atmosphere.
-
Controlled Addition: Add the sulfonyl chloride slowly to the solution of the amine and base, especially at larger scales. This helps to control the exotherm and minimize localized high concentrations of the sulfonyl chloride.
-
Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced during the reaction.[8] This prevents the formation of the amine hydrochloride salt, which is not nucleophilic.
Q4: What are the key challenges when scaling up this reaction from the bench to a pilot plant?
A4: Scaling up sulfonyl chloride reactions introduces significant challenges beyond what is observed at the lab scale.[9]
-
Thermal Management: The reaction is often exothermic.[9] What is easily managed in a small flask can become a dangerous thermal runaway in a large reactor.[9] Ensure the reactor has adequate cooling capacity and consider a semi-batch process where the sulfonyl chloride is added at a controlled rate.[9]
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions and impurity formation.[9] The choice of reactor and agitator design is critical.[9]
-
Reagent Handling: Safely handling large quantities of corrosive and moisture-sensitive this compound requires specialized equipment and procedures.[9] Automated dosing systems are often used to ensure precise control and minimize operator exposure.[9]
-
Work-up and Quenching: Quenching a large-scale reaction must be done carefully to control the exotherm. The product may precipitate upon quenching, which can be advantageous for isolation but requires a reactor designed to handle slurries.[10]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to issues you might encounter.
Problem: Low or No Product Formation
If you are experiencing low or no product formation, use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for low-yield reactions.
Problem: Exothermic Reaction and Poor Temperature Control During Scale-Up
Controlling the reaction temperature is paramount for safety and product quality at scale.[9]
Q: My reaction is becoming too hot during the addition of the sulfonyl chloride. How can I manage this?
A: This is a common scale-up issue due to the exothermic nature of the reaction and the change in the surface-area-to-volume ratio in larger reactors.[9]
-
Controlled Addition: The most effective method is to control the rate of addition of the this compound. Use a dosing pump to add the reagent slowly and consistently. This allows the reactor's cooling system to keep up with the heat being generated.
-
Reverse Addition: In some cases, adding the amine/base solution to the sulfonyl chloride can help, but this is less common.
-
Co-solvents: The use of co-solvents can help to mitigate the exotherm.[9]
-
Adequate Cooling: Ensure your reactor's cooling jacket is functioning correctly and is set to a sufficiently low temperature.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may also slow down the reaction rate and impact process efficiency.
The following diagram illustrates the key considerations for thermal management during scale-up.
Caption: Key factors for thermal management in scale-up.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.1 eq)
-
Triethylamine (1.5 eq, dried over KOH)
-
Dichloromethane (anhydrous)
-
1M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: Dissolve the amine (1.0-1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the amine solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1M HCl to quench the excess triethylamine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as needed.[11]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of sulfonyl chloride | Use fresh reagent, anhydrous solvents, and an inert atmosphere.[6][7] |
| Poorly reactive amine | Increase reaction temperature, use a catalyst (e.g., DMAP), or increase reaction time.[6] | |
| Oily/Gummy Product | Presence of sulfonic acid byproduct | Ensure a thorough aqueous workup to remove the water-soluble sulfonic acid. |
| Incorrect stoichiometry | Re-verify calculations and accurately weigh all reagents. | |
| Reaction Stalls | Amine hydrochloride formation | Ensure a sufficient excess of a non-nucleophilic base is used. |
| Low temperature for a deactivated amine | Gently heat the reaction mixture (e.g., to 40°C) and monitor progress. | |
| Scale-up Exotherm | Rapid addition of reagent | Use a dosing pump for slow, controlled addition of the sulfonyl chloride.[9] |
| Inefficient heat removal | Ensure the reactor's cooling system is adequate for the scale.[12] |
Safety Information
This compound is a corrosive substance that causes severe skin burns and eye damage.[13] It is also moisture-sensitive and reacts with water, potentially releasing toxic and corrosive gases.[2][4] Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]
-
Engineering Controls: Use in a well-ventilated chemical fume hood.[1]
-
Incompatibilities: Avoid contact with water, strong bases, strong oxidizing agents, and amines (except under controlled reaction conditions).[2][4]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
- Troubleshooting common issues in sulfonamide bond formation - Benchchem. (n.d.).
- 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride | 918933-10-5 | Benchchem. (n.d.).
- Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides - Benchchem. (n.d.).
- 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet - ChemicalBook. (n.d.).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. (2023, May 20).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR - Sigma-Aldrich. (n.d.).
- 4-methoxy-3-methyl-benzenesulfonyl chloride | C8H9ClO3S - BuyersGuideChem. (n.d.).
- 4-METHOXYBENZENESULFONYL CHLORIDE 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- This compound 84910-98-5 | ECHEMI. (n.d.).
- 4-Methoxybenzenesulfonyl chloride 99% 98-68-0 - Sigma-Aldrich. (n.d.).
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. (n.d.).
- Supporting Information - Cross-Coupling of Sulfonic Acid Derivatives. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry. (2015, September 24). Reddit.
Sources
- 1. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-メトキシベンゼンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Technical Support Center: Monitoring Sulfonylation Reactions by TLC
Welcome to the Technical Support Center for monitoring sulfonylation reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As a Senior Application Scientist, my goal is to blend technical precision with field-tested insights to empower you to overcome common challenges in your synthetic work.
Introduction: The "Why" Behind TLC in Sulfonylation
Sulfonylation, the reaction of a sulfonyl chloride with a nucleophile (typically an amine or alcohol) to form a sulfonamide or sulfonate ester, is a cornerstone of modern organic synthesis, particularly in medicinal chemistry. The robust nature of the resulting sulfonamide functional group makes it a prevalent motif in numerous pharmaceuticals.
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. It offers a rapid, inexpensive, and surprisingly informative snapshot of the reaction's status, allowing for the real-time assessment of starting material consumption, product formation, and the emergence of any byproducts. Mastering TLC for this application is not just about running a plate; it's about understanding the interplay of polarities, the reactivity of the components on the silica plate, and choosing the right visualization techniques to get a clear and accurate picture of your reaction's progress.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the use of TLC for monitoring sulfonylation reactions.
Q1: How do I select an appropriate solvent system (mobile phase) for my sulfonylation reaction?
A1: The key to a good solvent system is achieving clear separation between your starting materials (amine/alcohol and sulfonyl chloride) and your sulfonamide/sulfonate ester product. A good starting point is a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).
-
General Polarity Trend: In most cases, the sulfonamide product is more polar than the starting sulfonyl chloride but may be more or less polar than the starting amine or alcohol. The unreacted sulfonyl chloride is often the least polar component and will have the highest Rf value.
-
Starting Point: Begin with a 7:3 or 8:2 mixture of Hexanes:EtOAc.[1]
-
Optimization:
-
The Goal: Aim for an Rf value of approximately 0.2-0.4 for your limiting reactant.[3] This provides adequate space on the plate for the product and other byproducts to appear with distinct Rf values.
Q2: What is a "co-spot" and why is it essential for monitoring these reactions?
A2: A co-spot is a single lane on the TLC plate where you spot both your starting material reference and the reaction mixture directly on top of each other. This is a critical control to definitively assess reaction progress, especially when the Rf values of the starting material and product are very similar.[4]
-
Interpretation:
-
t = 0: The co-spot will appear as a single, round spot, identical to the starting material lane.
-
Reaction in Progress: The co-spot will begin to elongate vertically as the product spot, with a slightly different Rf, starts to resolve from the starting material spot.[5]
-
Clear Separation: If the starting material and product have a significant Rf difference, the co-spot will resolve into two distinct spots.
-
Reaction Completion: When the limiting reactant is fully consumed, the co-spot will look identical to the reaction mixture lane, with no downward tailing to the original Rf of the starting material.
-
Q3: I suspect my sulfonyl chloride is decomposing on the TLC plate. Is this possible and how can I mitigate it?
A3: Yes, this is a common and often overlooked issue. Silica gel is inherently acidic and can catalyze the hydrolysis of reactive sulfonyl chlorides to their corresponding sulfonic acids, especially in the presence of moisture from the atmosphere or in the developing solvent.[1]
-
On-Plate Hydrolysis: The sulfonic acid byproduct is highly polar and will typically remain at the baseline (Rf ≈ 0) in standard solvent systems. If you observe a new spot appearing at the origin in both your reaction lane and your sulfonyl chloride reference lane, it is likely due to on-plate hydrolysis.
-
Mitigation Strategies:
-
Dry the Plate: Gently warm the TLC plate with a heat gun before spotting to remove adsorbed water.
-
Use Anhydrous Solvents: Prepare your mobile phase with anhydrous solvents.
-
Minimize Exposure: Spot the plate quickly and place it in the developing chamber promptly.
-
Neutralize the Plate (Advanced): For particularly sensitive substrates, you can pre-run the plate in a solvent system containing a small amount of a volatile base like triethylamine, dry it completely, and then use it for your analysis.
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | 1. Sample Overload: The most common cause.[6] 2. Acidic/Basic Compounds: Sulfonamides can be acidic, and starting amines are basic. These can interact strongly with the acidic silica gel.[7] 3. High Polarity of Sample: Very polar compounds may streak in certain solvent systems. | 1. Dilute your sample significantly before spotting.[6] 2. For amine streaking, add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia (in methanol) to your mobile phase.[7] For acidic sulfonamide streaking, add a small amount (0.1-1%) of acetic acid. 3. Consider switching to a different solvent system or using a reversed-phase TLC plate. |
| Starting material and product have the same Rf | 1. Insufficient Solvent Polarity Difference: The chosen mobile phase may not be able to differentiate between the two compounds. 2. Coincidence: The two compounds may genuinely have very similar polarities. | 1. Change the Solvent System: Do not just alter the ratio; change the solvents themselves to exploit different intermolecular interactions. For example, switch from Hexanes:EtOAc to Dichloromethane:Methanol or Toluene:Acetone.[8] 2. Use a Different Stationary Phase: Try an alumina or a reversed-phase (C18) TLC plate. 3. Rely on Staining: Use a stain that gives different colors for the starting material and product (e.g., p-anisaldehyde).[4] |
| A new, very polar spot appears at the baseline (Rf ≈ 0) | 1. Hydrolysis of Sulfonyl Chloride: As discussed in the FAQ, this forms the sulfonic acid.[5] 2. Formation of Amine Salt: If your reaction uses a base like triethylamine, the hydrochloride salt of the starting amine or the base itself can form, which is very polar. | 1. Confirm by running a TLC of the sulfonyl chloride starting material alone. If the baseline spot appears there as well, it's hydrolysis. 2. This is expected. These salts are typically removed during the aqueous workup of the reaction. |
| No spots are visible on the TLC plate | 1. Sample is too dilute. [6] 2. Compound is not UV-active. 3. Compound has evaporated. (Unlikely for most sulfonamides, but possible for very volatile starting materials). | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7] 2. Use a chemical stain for visualization (see below). 3. Ensure your sample is properly dissolved and spotted. |
Visualization of Sulfonamides on TLC
Since many reactants and products in sulfonylation are not UV-active, chemical staining is often necessary.
Common Stains for Sulfonylation Reactions
| Stain | Preparation | Visualization and Mechanism | Best For |
| Potassium Permanganate (KMnO4) | Dissolve 1.5 g KMnO4 and 10 g K2CO3 in 200 mL of water with 1.25 mL of 10% NaOH. | Mechanism: The permanganate ion (MnO4-) is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as amines, and some sulfonamides (depending on their structure). The purple Mn(VII) is reduced to brown manganese dioxide (MnO2), resulting in yellow/brown spots on a purple background.[9] The plate is dipped and may require gentle heating. | General purpose stain for detecting a wide variety of organic compounds, especially starting amines. |
| p-Anisaldehyde | To 350 mL of ice-cold ethanol, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde. Cautiously add 50 mL of concentrated H2SO4 dropwise. | Mechanism: Under the strongly acidic conditions, p-anisaldehyde reacts with nucleophilic or electron-rich compounds on the plate (like amines and some aromatic sulfonamides) to form highly conjugated, colored products (often Schiff bases or products of electrophilic aromatic substitution).[10] The color of the spot can vary depending on the compound's structure. Requires heating. | Visualizing a wide range of compounds. The differential coloration can be a powerful tool for distinguishing between starting materials and products.[11] |
| Ninhydrin | Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid. | Mechanism: Ninhydrin reacts with primary amines to produce a highly colored purple spot known as Ruhemann's purple. It can sometimes react with secondary amines to give a yellow/orange spot, but it is generally unreactive towards tertiary amines and N,N-disubstituted sulfonamides. Requires heating. | Specifically detecting primary amines. Excellent for confirming the consumption of a primary amine starting material. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Sulfonylation Reaction
-
Prepare the Developing Chamber: Pour your chosen mobile phase (e.g., 7:3 Hexanes:EtOAc) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material - your amine/alcohol), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spot the Plate:
-
Dissolve a small amount of your starting amine/alcohol in a volatile solvent (like EtOAc). Using a capillary tube, spot it on the "SM" and "Co" lanes.
-
Take an aliquot of your reaction mixture and dilute it with a volatile solvent. Spot this on the "Rxn" and "Co" lanes (spotting directly over the SM spot in the "Co" lane).
-
Ensure the spots are small and concentrated. Allow the solvent to fully evaporate.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. Ensure the solvent level is below your starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualize:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Dip the plate into your chosen chemical stain, blot the excess, and gently heat with a heat gun until spots appear.
-
-
Interpret: Compare the "Rxn" lane to the "SM" lane to assess the consumption of starting material and the formation of new spots. Use the "Co" lane to confirm the identity of the starting material spot in the reaction mixture.
Visualizing the Workflow
DOT Script for Troubleshooting TLC Problems
Caption: A decision-making workflow for troubleshooting common TLC issues.
DOT Script for a Typical Sulfonylation Reaction Profile
Sources
- 1. researchgate.net [researchgate.net]
- 2. Home Page [chem.ualberta.ca]
- 3. Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com [chegg.com]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Magic Formulas [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Benzenesulfonyl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthesizing substituted benzenesulfonyl chlorides. These reagents are critical building blocks in medicinal chemistry, yet their preparation is fraught with challenges that can derail a synthetic campaign. This guide is structured as a troubleshooting resource, moving from common synthetic hurdles to specific experimental problems and purification strategies. It is designed to provide not just protocols, but the underlying chemical logic to empower you to solve problems as they arise in your own labs.
Part 1: Core Synthetic Strategies & Common Pitfalls
This section addresses the fundamental choices and challenges in planning your synthesis, focusing on the most prevalent method: electrophilic aromatic substitution.
FAQ 1: What are the primary methods for synthesizing substituted benzenesulfonyl chlorides, and how do I choose the right one?
The selection of a synthetic route is dictated by the starting material's availability and the nature of its substituents.
-
Method 1: Direct Chlorosulfonation of Arenes. This is the most common and direct method, involving the reaction of an aromatic compound with chlorosulfonic acid.[1][2] The reaction proceeds via electrophilic aromatic substitution (EAS), where the electrophile is believed to be SO₂Cl⁺, generated from the acid.[3][4][5][6][7] It is best suited for arenes that are not highly deactivated and do not possess acid-sensitive functional groups. A significant excess of chlorosulfonic acid is often used to suppress the formation of diaryl sulfone byproducts.[1][8]
-
Method 2: From Sulfonic Acids or Their Salts. If the corresponding benzenesulfonic acid is available, it can be converted to the sulfonyl chloride using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8][9][10] This two-step approach (sulfonation followed by chlorination) can sometimes offer better control than direct chlorosulfonation.
-
Method 3: Sandmeyer-type Reaction from Anilines. For arenes with substitution patterns not easily accessible through EAS, starting from a substituted aniline is a powerful alternative. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to yield the sulfonyl chloride.[11][12] This method offers excellent regiocontrol but requires careful handling of potentially unstable diazonium intermediates.[13][14]
The following decision tree can guide your choice of synthetic method.
FAQ 2: I'm getting a poor yield and a mixture of isomers from my chlorosulfonation reaction. What's going wrong?
This is a classic problem rooted in the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome is governed by the electronic properties of the substituents already on the ring.
-
Causality: Activating, ortho-, para-directing groups (e.g., alkyl, alkoxy) will yield a mixture of 2- and 4-substituted isomers. Deactivating, meta-directing groups (e.g., nitro, carbonyl) will favor the 3-substituted product. Steric hindrance can also play a major role, often favoring the para-isomer over the ortho-isomer. Poor yields can result from side reactions or incomplete conversion.[15][16]
-
Troubleshooting & Optimization:
-
Temperature Control: Run the reaction at a low temperature (e.g., 0-10 °C) during the addition of the arene to the chlorosulfonic acid to minimize side reactions and potential charring.[2][17]
-
Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) is used. This favors the formation of the sulfonyl chloride over the competing diaryl sulfone byproduct.[1][8]
-
Reaction Time: After the initial addition, allowing the reaction to stir for a defined period (e.g., 1-2 hours) at a controlled temperature can drive it to completion.[18]
-
Isomer Separation: If a mixture is unavoidable, you will need to rely on purification techniques like column chromatography or recrystallization to isolate the desired isomer.
-
FAQ 3: My main byproduct is a high-melting, insoluble white solid. I believe it's a diaryl sulfone. How do I prevent this?
Your suspicion is likely correct. Diaryl sulfone formation is the most common side reaction in chlorosulfonation.
-
Mechanism of Formation: This occurs when a molecule of the newly formed benzenesulfonyl chloride acts as an electrophile and reacts with another molecule of the starting arene. This is essentially a Friedel-Crafts-type acylation where the sulfonyl chloride is the acylating agent.
-
Preventative Measures:
-
Maintain Excess Chlorosulfonic Acid: Using a large excess of chlorosulfonic acid ensures that the starting arene is more likely to react with the chlorosulfonating agent rather than the product sulfonyl chloride.[1][8]
-
Control Reaction Temperature: Higher temperatures can promote sulfone formation. Keeping the reaction cool is crucial.
-
Order of Addition: Always add the aromatic compound slowly to the stirred, cooled chlorosulfonic acid.[8] Reversing the addition order dramatically increases the likelihood of sulfone formation because it creates a temporary high concentration of the arene relative to the chlorosulfonic acid.
-
Part 2: Troubleshooting Experimental Procedures
This section provides answers to specific issues that may arise during the experiment and workup.
FAQ 4: During the workup, I poured my reaction mixture onto ice and an unmanageable oily residue formed. How do I handle this and prevent it in the future?
This oily residue is your crude product. Benzenesulfonyl chlorides are often oils or low-melting solids that are insoluble in cold water and hydrolyze relatively slowly under these conditions.[19][20]
-
Immediate Action (Workup Protocol):
-
After quenching on ice, add a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to dissolve the oily product.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, then with a cold, dilute aqueous solution of sodium bicarbonate to neutralize any remaining acids (like HCl or the sulfonic acid byproduct).[20][21]
-
Wash again with brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Key Insight - Minimizing Hydrolysis: The key is to work quickly and keep everything cold. Benzenesulfonyl chlorides are sensitive to moisture and heat, which causes them to hydrolyze back to the non-reactive benzenesulfonic acid.[8][22] Prolonged contact with the aqueous phase, especially if it warms up, will significantly reduce your yield.[8]
FAQ 5: My starting material has a sensitive functional group (e.g., an unprotected amine or alcohol) and the chlorosulfonation is failing. What are my options?
Chlorosulfonic acid is a highly corrosive and strong acid that will react with or destroy many functional groups. Direct chlorosulfonation is not a viable option in these cases.
-
Solution 1: Protecting Groups. The most common strategy is to protect the sensitive group before chlorosulfonation and deprotect it afterward.[23]
-
Amines: Can be protected as amides (e.g., using acetic anhydride to form an acetanilide). The acetyl group is deactivating but still allows for chlorosulfonation, typically yielding the p-substituted product, which can be deprotected under acidic or basic conditions.[18]
-
Alcohols/Phenols: Can be protected as ethers or esters.
-
Important Consideration: The protecting group itself must be stable to the harsh conditions of chlorosulfonation. A comprehensive review of protecting group stability is essential.[24][25]
-
-
Solution 2: Alternative Synthetic Routes. If a suitable protecting group strategy is not available, you must use a different, milder method.
-
The Sandmeyer-type reaction starting from a protected aniline is often the best choice.[11][12]
-
Modern palladium-catalyzed methods , such as the reaction of arylboronic acids with a sulfur dioxide surrogate and a chlorine source, offer excellent functional group tolerance but may require more specialized reagents and catalysts.[15]
-
Sources
- 1. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. How is Benzene Sulfonyl Chloride synthesized? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 14. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 15. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. Protective Groups [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methoxy-3-methylbenzenesulfonyl Chloride and Tosyl Chloride for the Modern Organic Chemist
For researchers, scientists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. While tosyl chloride (TsCl) has long been the benchmark reagent for the formation of sulfonamides and sulfonate esters, 4-methoxy-3-methylbenzenesulfonyl chloride presents a nuanced alternative with distinct reactivity and properties. This guide provides an in-depth, objective comparison of these two vital reagents, supported by experimental data and mechanistic insights to empower informed decision-making in your research.
At a Glance: Key Molecular and Physical Properties
A foundational understanding of the physical and chemical properties of each reagent is essential for their effective application.
| Property | This compound | Tosyl Chloride (p-Toluenesulfonyl Chloride) |
| Molecular Formula | C₈H₉ClO₃S | C₇H₇ClO₂S |
| Molecular Weight | 220.67 g/mol | 190.65 g/mol |
| Appearance | White to off-white solid | White to yellowish solid |
| Melting Point | 65-68 °C | 67-69 °C |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
The Decisive Factor: Unpacking Electronic Effects on Reactivity
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic nature of the substituents on the aromatic ring.
Tosyl Chloride: The methyl group at the para-position of tosyl chloride is weakly electron-donating through induction and hyperconjugation. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.
This compound: This molecule presents a more complex electronic profile. The methoxy group at the 4-position is a strong electron-donating group through resonance, which would be expected to decrease the reactivity of the sulfonyl chloride. However, the methyl group at the 3-position introduces a subtle steric and electronic perturbation. Kinetic studies on the reactions of various substituted benzenesulfonyl chlorides with anilines have established that electron-donating groups decrease the reaction rate.[1][2] Therefore, it is anticipated that this compound will be less reactive than tosyl chloride due to the potent electron-donating effect of the para-methoxy group.
This difference in reactivity can be a strategic advantage, allowing for greater selectivity in the presence of multiple nucleophilic sites.
Reactivity in Action: A Head-to-Head Comparison in Key Synthetic Transformations
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The synthesis of sulfonamides is a critical transformation in the development of a vast array of pharmaceuticals. The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-4-methoxy-3-methylbenzenesulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide using this compound.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzylamine to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Sulfonate Ester Formation: Activating Alcohols for Subsequent Reactions
Both sulfonyl chlorides are extensively used to convert alcohols, which are poor leaving groups, into sulfonate esters, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[3][4] The principles of electronic effects discussed for sulfonamide formation also apply here; this compound is expected to react more slowly with alcohols than tosyl chloride. This can be advantageous when working with sensitive substrates where a more controlled reaction is desired.
Beyond Synthesis: Cleavage of the Resulting Sulfonamides and Sulfonates
The utility of a protecting group is not only defined by its ease of installation but also by the conditions required for its removal.
Sulfonamides: The cleavage of sulfonamides is generally challenging due to the stability of the S-N bond. Reductive methods are often employed. While specific data for the 4-methoxy-3-methylbenzenesulfonyl group is limited, the electron-donating methoxy group is not expected to significantly alter the stability of the sulfonamide bond compared to a tosylamide.
Sulfonates: The 4-methoxybenzyl (PMB) group, structurally related to the substituent in this compound, is known to be cleavable under oxidative conditions, for instance, with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][6] This offers a potential orthogonal deprotection strategy compared to the typical reductive or strongly acidic/basic conditions required for the cleavage of tosylates. The 4-methoxybenzyloxy group can be removed under milder conditions than a standard benzyl group.[5]
Experimental Protocol: Oxidative Deprotection of a 4-Methoxybenzyloxy Protecting Group
This protocol illustrates a common method for the cleavage of a p-methoxybenzyl ether, which can be conceptually applied to the deprotection of derivatives from this compound.
-
Materials:
-
Substrate with 4-methoxybenzyloxy group (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 - 3.0 eq)
-
Dichloromethane (DCM) and Water (e.g., 18:1 v/v)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the substrate in a mixture of DCM and water in a round-bottom flask.
-
Add DDQ to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Making the Right Choice: A Decision Framework
The selection between this compound and tosyl chloride should be a strategic one, based on the specific requirements of the synthetic step.
Conclusion
In the nuanced landscape of organic synthesis, both this compound and tosyl chloride hold significant value. Tosyl chloride remains the reagent of choice for general applications where high reactivity is paramount. However, this compound emerges as a strategic alternative when greater selectivity is required or when the potential for a mild, oxidative deprotection of the resulting sulfonate is advantageous. A thorough understanding of the electronic properties and reactivity profiles of these reagents, as outlined in this guide, will enable the discerning chemist to make the optimal choice for their synthetic endeavors, ultimately leading to more efficient and successful outcomes.
References
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides. BenchChem.
- Rogne, O. (1971).
- Arshid, M. et al. (2006). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Argentine Chemical Society, 94(4-6), 93-102.
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- King, J. F., & Rathore, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(5), 1290-1297.
- Kevill, D. N., & Park, K.-H. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2534–2547.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs.
-
Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
- Igarashi, J., & Yoda, H. (2006). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 68(7), 1335.
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025).
- Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem.
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
- BenchChem. (2025). The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution and Beyond. BenchChem.
Sources
- 1. sci-hub.ru [sci-hub.ru]
- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficiency of Sulfonyl Chlorides as Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of protecting groups for amines and, to a lesser extent, alcohols, sulfonyl chlorides stand out for their robustness and tunable reactivity.[1][2] This guide provides an in-depth, data-supported comparison of commonly employed sulfonyl chlorides, focusing on their efficiency, stability, and the nuances of their application and removal. We will explore the key differences between popular choices like tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl), offering experimental insights to inform your synthetic strategy.
The Role and Mechanism of Sulfonyl Protecting Groups
The primary function of a sulfonyl protecting group is to decrease the nucleophilicity and basicity of an amine by converting it into a significantly more stable sulfonamide.[1] This transformation is achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[3][4] The lone pair of electrons on the nitrogen atom becomes delocalized through resonance with the electron-withdrawing sulfonyl group, rendering it substantially less reactive towards electrophiles and acidic conditions.[3]
The general mechanism for the protection of an amine with a sulfonyl chloride is a nucleophilic substitution at the sulfur atom.[3]
Visualizing the Protection Mechanism
Sources
A Comparative Guide to Arylsulfonyl Chlorides for Amine and Alcohol Protection: Alternatives to 4-Methoxy-3-methylbenzenesulfonyl Chloride
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in drug development and materials science, the judicious selection of protecting groups is paramount. Arylsulfonyl chlorides are workhorse reagents for the protection of primary and secondary amines, as well as alcohols, converting them into stable sulfonamides and sulfonate esters, respectively. These derivatives effectively mask the nucleophilicity and acidity of the heteroatom, allowing for transformations on other parts of the molecule.
4-Methoxy-3-methylbenzenesulfonyl chloride is one such reagent, offering a specific electronic and steric profile.[1][2][3] However, the "best" protecting group is never a one-size-fits-all solution. The choice of sulfonyl chloride dictates not only the ease of installation but, more critically, the conditions required for its removal. A protecting group that cannot be cleaved without destroying the elaborated molecule is a synthetic dead end.
This guide provides a comparative analysis of common and strategic alternatives to this compound. We will delve into the mechanistic rationale behind their reactivity, compare their performance with experimental context, and provide actionable protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Benchmark: Understanding this compound
This compound features a benzene ring substituted with an electron-donating methoxy group and a weakly electron-donating methyl group. These substituents subtly modulate the electrophilicity of the sulfur center. The methoxy group, in particular, increases electron density in the ring, making the sulfur atom slightly less reactive than that of unsubstituted benzenesulfonyl chloride. The resulting sulfonamide is highly stable, often requiring harsh conditions for cleavage, which can limit its applicability in the synthesis of sensitive molecules.
Core Alternatives: A Comparative Analysis
The true value of a protecting group lies in its unique properties of stability and cleavage. We will compare this compound against three archetypal alternatives, each offering a distinct advantage.
p-Toluenesulfonyl Chloride (TsCl): The Industry Standard
Often abbreviated as TsCl or TosCl, this is arguably the most common arylsulfonyl chloride used for protection.[4] Its widespread use stems from its commercial availability, relatively low cost, and the high stability of the resulting tosylates (from alcohols) and tosylamides (from amines).[5]
-
Reactivity: The p-methyl group is weakly electron-donating, making TsCl's reactivity profile very similar to the benchmark reagent. It readily reacts with amines and alcohols in the presence of a base like pyridine or triethylamine.[4]
-
Stability: Tosylamides are exceptionally robust. They are stable to a wide range of acidic, basic, and oxidative/reductive conditions, making them ideal for protecting a nitrogen atom during harsh reaction steps.
-
Cleavage: This is the primary drawback. Deprotection of N-tosylamides typically requires forcing conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with strong acids at high temperatures (e.g., HBr in acetic acid).[6] Such conditions are incompatible with many functional groups.
p-Nitrobenzenesulfonyl Chloride (NsCl): The Orthogonal Choice
Commonly known as Nosyl chloride (NsCl), this reagent is a powerful alternative when mild cleavage is a priority.[7][8][9]
-
Reactivity: The presence of a strongly electron-withdrawing nitro group makes the sulfur atom significantly more electrophilic than in TsCl. This can lead to faster and more efficient protection reactions.
-
Stability & Cleavage Causality: The true genius of the nosyl group lies in its cleavage. The electron-withdrawing nitro group renders the proton on the sulfonamide nitrogen significantly more acidic. More importantly, it activates the sulfur atom toward nucleophilic aromatic substitution (SNAr) and facilitates cleavage via nucleophilic attack at the sulfur. This allows for deprotection under remarkably mild, basic conditions using a soft nucleophile, most commonly a thiol like thiophenol in the presence of a base such as K₂CO₃.[10] This cleavage condition is orthogonal to the acidic or reductive methods used for tosylamides, making NsCl an excellent choice for complex syntheses requiring selective deprotection.
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): The Steric Powerhouse
Also known as Trisyl chloride, TPSCl is a highly sterically hindered reagent. This bulk is not a bug; it's a feature that chemists exploit for selectivity and as a powerful coupling agent.[11][12][13]
-
Reactivity & Selectivity: The three bulky isopropyl groups sterically shield the sulfonyl chloride group. This can lead to highly selective reactions, for example, favoring reaction with a less hindered primary amine in the presence of a more hindered secondary amine. Counterintuitively, ortho-alkyl groups can sometimes accelerate the rate of substitution at sulfonyl sulfur, a phenomenon attributed to the relief of ground-state strain upon moving to the transition state.[14]
-
Primary Application - Condensing Agent: Beyond protection, TPSCl is a premier condensing agent, particularly in the synthesis of oligonucleotides and phospholipids.[15][16] It activates the phosphate or phosphonate moiety, facilitating the formation of internucleotide linkages.
-
Cleavage: The resulting trisylamides are very stable, and their cleavage is often challenging due to steric hindrance around the sulfur atom, typically requiring harsh reductive or acidic conditions similar to tosylamides. Its selection as a protecting group is therefore less common than its use as a coupling reagent.
Data Presentation: Head-to-Head Comparison
Table 1: Physical and Chemical Properties of Selected Sulfonyl Chlorides
| Reagent Name | Abbreviation | CAS Number | Molecular Weight ( g/mol ) | Key Feature |
| This compound | - | 84910-98-5 | 220.67[3] | Electron-donating groups |
| p-Toluenesulfonyl chloride | TsCl, TosCl | 98-59-9 | 190.65 | Industry standard, high stability |
| p-Nitrobenzenesulfonyl chloride | NsCl, NosCl | 98-74-8 | 221.61[7] | Electron-withdrawing, enables mild cleavage |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | TPSCl, Trisyl-Cl | 6553-96-4 | 302.86[13] | Sterically hindered, high selectivity |
Table 2: Comparative Performance for Amine Protection
| Reagent | Typical Protection Conditions | Stability of Sulfonamide | Typical Deprotection Conditions | Key Advantage |
| Benchmark | Amine, Pyridine, CH₂Cl₂, 0 °C to RT | Very High (Acid, Base, Redox) | Strong Acid (HBr/AcOH) or Na/NH₃ | High stability |
| TsCl | Amine, Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT[4] | Very High (Acid, Base, Redox) | Na/NH₃; HBr/AcOH, heat[17] | Robustness, cost-effective |
| NsCl | Amine, Pyridine, CH₂Cl₂, 0 °C to RT | Stable to acid; labile to base/nucleophiles | PhSH, K₂CO₃, DMF, RT[10] | Orthogonal, mild cleavage |
| TPSCl | Amine, Pyridine, CH₂Cl₂, RT | Very High (Acid, Base, Redox) | Strong Acid or Na/NH₃ | Steric selectivity, coupling applications |
Visualization of Synthetic Strategy
Diagram 1: General Sulfonamide Synthesis & Cleavage Workflow
The fundamental process of protection and deprotection is a two-step sequence that is crucial to synthetic planning.
Caption: Workflow for amine protection via sulfonamide formation and subsequent deprotection.
Diagram 2: Decision Tree for Reagent Selection
Choosing the right reagent requires considering the stability of your substrate and the planned synthetic route.
Caption: A decision-making guide for selecting an appropriate sulfonyl chloride protecting group.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations.
Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine (e.g., Benzylamine)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve the desired sulfonyl chloride (TsCl, NsCl, etc.) (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Comparative Deprotection of an N-Nosyl Sulfonamide
-
Setup: To a round-bottom flask, add the N-nosyl sulfonamide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) and thiophenol (2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material and the appearance of the free amine.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash thoroughly with 1 M NaOH (aq) to remove excess thiophenol, followed by a water wash and a brine wash.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography or distillation.
Conclusion
While this compound is a capable reagent for forming robust sulfonamides, the modern synthetic chemist must have a toolbox of alternatives to navigate the challenges of complex molecule synthesis.
-
p-Toluenesulfonyl chloride (TsCl) remains the go-to choice for creating highly stable protecting groups when harsh cleavage conditions are tolerable.
-
p-Nitrobenzenesulfonyl chloride (NsCl) is the superior option when orthogonality and mild deprotection are critical for preserving sensitive functionalities.
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) offers unique steric control, making it invaluable for selective transformations and as a powerful coupling agent.
The optimal choice is dictated by a holistic analysis of the entire synthetic route. By understanding the causal relationship between the structure of the sulfonyl chloride and the properties of the resulting sulfonamide, researchers can strategically design more efficient, robust, and successful synthetic pathways.
References
-
[11] 2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 - Sigma-Aldrich. (n.d.). Retrieved from
-
[12] 2,4,6-Triisopropylbenzenesulfonyl chloride - Chem-Impex. (n.d.). Retrieved from
-
[13] 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. (2025). Retrieved from
-
[15] 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 - Benchchem. (n.d.). Retrieved from
-
[16] 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 - ChemicalBook. (2025). Retrieved from
-
[14] Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. Retrieved from
-
[17] Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from
-
[6] Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. Retrieved from [Link]
-
[1] this compound 84910-98-5 Formula - ECHEMI. (n.d.). Retrieved from
-
[7] 4-Nitrobenzenesulfonyl chloride - Fluorochem. (n.d.). Retrieved from _
-
[5] What is Tosyl chloride? - ChemicalBook. (2020, September 17). Retrieved from
-
[2] 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from
-
[3] 4-Methoxy-3-methyl-benzenesulfonyl chloride | CAS 84910-98-5 | SCBT. (n.d.). Retrieved from
-
[8] Nosyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. Retrieved from
-
[9] nosyl chloride CAS:98-74-8. (n.d.). Retrieved from
-
[4] 4-Toluenesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]
-
[10] Tosyl Chloride? why not anything else - Chemistry Stack Exchange. (2017, March 12). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. What is Tosyl chloride?_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Nosyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 4-Nitrobenzenesulfonyl Chloride CAS 98-74-8, High Purity at Affordable Price [nbinnochem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 [chemicalbook.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Medicinal Chemist's Guide to the 4-Methoxy-3-Methylbenzenesulfonyl Group: A Comparative Analysis
In the landscape of modern drug discovery, the benzenesulfonamide scaffold is a cornerstone, a privileged structure renowned for its versatility and broad spectrum of biological activities.[1][2] However, the therapeutic efficacy of a sulfonamide-based drug is not dictated by the core alone; it is profoundly influenced by the nature and positioning of substituents on the phenyl ring. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the 4-methoxy-3-methylbenzenesulfonyl group, a substitution pattern that offers a compelling blend of physicochemical and pharmacological advantages. We will objectively compare this moiety to other common benzenesulfonyl analogs, supported by experimental data and detailed protocols, to illuminate its strategic value in drug design.
The Strategic Advantage: Unpacking the Physicochemical Properties
The unique arrangement of an electron-donating methoxy group at the 4-position and a lipophilic methyl group at the 3-position imparts a finely tuned set of properties to the benzenesulfonyl core. This balance is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.
The methoxy group, prevalent in many natural products and approved drugs, can significantly influence ligand-target binding, physicochemical properties, and ADME parameters.[3] It donates electron density to the aromatic ring through resonance, which can modulate the electronic character of the sulfonamide, and its oxygen atom can serve as a hydrogen bond acceptor.[4] The methyl group, in turn, adds steric bulk and increases lipophilicity, which can enhance binding in hydrophobic pockets and influence membrane permeability.[5]
Comparative Analysis of Physicochemical Properties
To contextualize the advantages of the 4-methoxy-3-methyl substitution, we compare its key properties with those of other common benzenesulfonyl analogs.
| Substituent | Calculated LogP * | Key Physicochemical Features | Impact on Drug Design |
| 4-Methoxy-3-methyl | ~2.5-3.0 | Balanced lipophilicity; H-bond acceptor (methoxy); potential for steric influence (methyl). | Versatile for targeting pockets with both polar and non-polar regions. The substitution pattern can modulate metabolic stability. |
| 4-Methoxy | ~2.0-2.5 | Lower lipophilicity than the 3-methyl analog; potent H-bond acceptor.[6] | Often used to improve solubility and introduce a key H-bonding interaction.[4] Can be a site for O-demethylation. |
| p-Toluenesulfonyl (4-methyl) | ~2.2-2.7 | Increased lipophilicity; provides a simple hydrophobic interaction. | A standard choice for increasing hydrophobic contact; generally metabolically stable. |
| Unsubstituted Benzenesulfonyl | ~1.5-2.0 | Lowest lipophilicity in this series. | Baseline scaffold; often requires substitution to optimize activity and properties. |
| 4-Trifluoromethyl | ~3.0-3.5 | High lipophilicity; strong electron-withdrawing group. | Increases metabolic stability by blocking oxidation; can alter pKa and binding mode.[7] |
Note: LogP values are estimations and can vary based on the calculation method and the rest of the molecule's structure.
The 4-methoxy-3-methylbenzenesulfonyl group occupies a sweet spot, offering increased lipophilicity over a simple methoxy substituent without the strong electronic pull of a trifluoromethyl group. This balance is crucial for achieving potent on-target activity while maintaining favorable ADME properties.
Enhancing Pharmacological Performance: Binding Affinity and Metabolic Stability
The true test of a functional group in drug design lies in its ability to confer tangible pharmacological benefits. The 4-methoxy-3-methylbenzenesulfonyl moiety excels in two critical areas: enhancing target binding and improving metabolic stability.
Modulating Target Affinity and Selectivity
The dual functionality of the 4-methoxy-3-methyl group allows for multi-point interactions within a target's binding site.
-
Hydrogen Bonding : The oxygen atom of the 4-methoxy group is an effective hydrogen bond acceptor, capable of forming crucial interactions with polar residues like serine, threonine, or backbone amides in the active site.[4]
-
Hydrophobic Interactions : The 3-methyl group provides a valuable lipophilic contact point, favorably interacting with non-polar residues such as leucine, isoleucine, and valine. This can significantly contribute to binding affinity.
-
Selectivity : The specific positioning of these groups creates a distinct steric and electronic profile. This can be exploited to achieve selectivity for a desired target over closely related off-targets, a critical factor in minimizing side effects. Studies on various sulfonamide-based inhibitors have shown that such substitutions can lead to significant gains in inhibitory power and selectivity.[8][9]
Navigating the Metabolic Maze
Metabolic stability is a paramount concern in drug development.[10] While a methoxy group can be a metabolic "soft spot" susceptible to cytochrome P450-mediated O-demethylation, the presence of an adjacent methyl group can provide steric hindrance, protecting the methoxy group from enzymatic attack.[11] This can lead to a more favorable pharmacokinetic profile, including a longer half-life and improved oral bioavailability, compared to an unhindered 4-methoxy analog.[12]
In one study, the introduction of chloro- or fluoro-substitutions on a benzenesulfonamide core, analogous to the steric and electronic effects of a methyl group, led to reduced clearance and improved metabolic stability.[9] This highlights the general principle that strategic substitution adjacent to a metabolically labile site can be a highly effective optimization strategy.
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed methodologies for the synthesis of a key precursor and the evaluation of protein binding, a critical parameter for any drug candidate.
Synthesis of 4-Methoxy-3-methylbenzenesulfonyl chloride
This protocol outlines the synthesis of the key intermediate required to install the 4-methoxy-3-methylbenzenesulfonyl group onto a primary or secondary amine.
Materials:
-
2-Methylanisole (1-methoxy-2-methylbenzene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Cool a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet to 0 °C using an ice bath.
-
Add 2-methylanisole (1.0 eq) to the flask, followed by anhydrous DCM.
-
Slowly add chlorosulfonic acid (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.
Protocol for Evaluating Drug-Protein Binding via Fluorescence Spectroscopy
This protocol details a method to assess the interaction between a sulfonamide-containing compound and a target protein, such as Human Serum Albumin (HSA), which is crucial for understanding drug distribution.[13]
Principle: Many proteins, including HSA, contain fluorescent amino acids (tryptophan, tyrosine). The binding of a ligand (drug) to the protein can quench this intrinsic fluorescence. The degree of quenching can be used to determine binding affinity and other thermodynamic parameters.[14]
Materials:
-
Target protein (e.g., HSA) solution in phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in a suitable solvent (e.g., DMSO)
-
PBS buffer (pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of solutions in cuvettes containing a fixed concentration of the protein (e.g., 2 µM HSA) and varying concentrations of the test compound. Ensure the final concentration of the organic solvent (e.g., DMSO) is constant across all samples and does not exceed 1% to avoid protein denaturation.
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan). Set the emission scan range from 300 nm to 500 nm.
-
Data Collection: a. Record the fluorescence spectrum of the buffer alone (blank). b. Record the spectrum of the protein solution alone. c. Sequentially add increasing concentrations of the test compound to the protein solution, incubating for 5 minutes at a constant temperature (e.g., 37 °C) after each addition, and record the spectrum.
-
Data Analysis: a. Correct the fluorescence intensity readings for the inner filter effect caused by the absorbance of the drug. b. Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant. c. Calculate the binding constant (Ka) and the number of binding sites (n) from the quenching data.
Conclusion
The 4-methoxy-3-methylbenzenesulfonyl group represents a highly strategic choice in contemporary drug design. It provides a sophisticated tool for medicinal chemists to enhance binding affinity through a combination of hydrogen bonding and hydrophobic interactions, while simultaneously improving the metabolic stability of the resulting molecule. Its balanced physicochemical properties make it an attractive alternative to simpler or more extreme substitution patterns. By understanding the underlying principles and employing the experimental protocols outlined in this guide, researchers can effectively leverage the distinct advantages of this moiety to accelerate the development of safer and more effective therapeutics.
References
-
Jalali, E., & Sargolzaei, J. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 5(4), 103429. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
Jalali, E., & Sargolzaei, J. (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 5(4). Available at: [Link]
- Al-Ghorbani, M., & Al-Salahi, R. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry, 4(1-1), 1.
- Ahmed, M. F. (2024). Structure-activity relationship (SAR) of the synthesized sulfonamide derivatives.
-
de Oliveira, D. B., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(3), 359-368. [Link]
-
Vuignier, K., et al. (2013). Testing for drug-human serum albumin binding using fluorescent probes and other methods. Methods and applications in fluorescence, 1(2), 022001. [Link]
- Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Doan, K. M., & Wainer, I. W. (2010). Drug–protein binding: a critical review of analytical tools. Analytical and bioanalytical chemistry, 397(7), 2735-2746.
-
Ferreira, A. (2021). Graphviz tutorial. YouTube. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
- Kumar, D., et al. (2018). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
-
Ates, B., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of biochemical and molecular toxicology, 38(8), e23749. [Link]
-
ResearchGate. (n.d.). Results of metabolic stability study. Retrieved from [Link]
-
Wallace, M. (2017). A Quick Introduction to Graphviz. SitePoint. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(1), 104415. [Link]
-
Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS medicinal chemistry letters, 2(8), 597-601. [Link]
-
Lee, S. H., & Shen, J. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug metabolism and disposition: the biological fate of chemicals, 40(4), 823-832. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(44), 27415-27431. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345-361. [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
-
Scott, J. D., & Rodrigues, A. D. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(11), 1087-1091. [Link]
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Methoxy-N-methyl-N-(3-chloro-7-indazolyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Ni, K., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 29(5), 1133. [Link]
-
PubChem. (n.d.). 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Sebban, P., et al. (2013). The measured and calculated affinity of methyl and methoxy substituted benzoquinones for the QA site of bacterial reaction centers. Biochimica et biophysica acta, 1827(11-12), 1264-1275. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The measured and calculated affinity of methyl and methoxy substituted benzoquinones for the QA site of bacterial reaction centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of 4-Methoxy-3-methylbenzenesulfonyl Chloride Purity
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Pharmaceutical Intermediate Quality Control
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible synthetic outcomes. 4-Methoxy-3-methylbenzenesulfonyl chloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its inherent reactivity, while synthetically advantageous, poses distinct analytical challenges.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in selecting and implementing the most appropriate analytical strategy for your needs.
The Criticality of Purity for this compound
This compound (C₈H₉ClO₃S, MW: 220.67 g/mol ) is a reactive organosulfur compound.[2] The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[3] The presence of this and other process-related impurities can have significant downstream consequences, including poor yields, the formation of unwanted byproducts, and complications in purification. Therefore, a robust and accurate analytical method for purity determination is not just a quality control measure; it is a prerequisite for successful drug development.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding of its performance relative to other available methods is essential for informed decision-making. The choice of technique should be guided by the specific analytical objective, whether it be routine quality control, in-depth impurity profiling, or structural confirmation.[1]
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Purity assessment, quantification | High | Excellent | Robust, reproducible, widely available, suitable for routine QC.[4] | Requires reference standards, potential for co-elution.[4] |
| GC-MS | Purity analysis of volatile impurities | High | Good | High resolution, suitable for thermally stable compounds.[1] | Potential for on-column degradation of thermally labile sulfonyl chlorides.[5] |
| Titrimetry | Total sulfonyl chloride content | Low | Excellent | Simple, cost-effective, accurate for total assay.[1] | Lacks specificity, cannot distinguish between different sulfonyl chlorides or detect non-acidic impurities.[6] |
| ¹H NMR | Structural elucidation, purity | Moderate | Excellent (qNMR) | Provides detailed structural information, non-destructive.[1][7][8] | Lower sensitivity compared to chromatographic methods, may not differentiate between the sulfonyl chloride and its sulfonic acid degradant.[5] |
In-Depth Focus: HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands out as the most versatile and widely adopted technique for the routine purity analysis of sulfonyl chlorides in a pharmaceutical setting.[1][4] Its ability to separate the parent compound from its potential impurities and degradation products with high resolution and sensitivity makes it an indispensable tool.
The Rationale Behind a Stability-Indicating HPLC Method
A crucial aspect of analyzing reactive molecules like this compound is the use of a "stability-indicating" method.[9] This means the method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products, process impurities, and any other potential contaminants.[9][10] To achieve this, forced degradation studies are performed to intentionally degrade the sample under various stress conditions (e.g., acid, base, oxidation, heat, light).[10][11][12] This ensures that any degradants that might form during manufacturing, storage, or handling can be detected and quantified.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Detailed Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[13]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water. The acid helps to suppress the ionization of silanol groups on the column, improving peak shape.
-
B: 0.1% Formic acid in Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography.
-
-
Gradient Elution: A gradient elution is employed to ensure the separation of both early and late-eluting impurities.[14]
-
Time (min) | % B
-
0 | 30
-
20 | 90
-
25 | 90
-
25.1 | 30
-
30 | 30
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C to ensure reproducible retention times.[1]
-
Detection Wavelength: The wavelength should be set at the maximum absorbance of this compound. A PDA detector is beneficial for assessing peak purity.[13]
-
Injection Volume: 10 µL.[1]
2. Sample and Standard Preparation:
-
Causality: Due to the reactivity of the sulfonyl chloride group, especially with protic solvents, an aprotic solvent like acetonitrile or dichloromethane should be used for sample preparation.[1]
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[13]
3. Forced Degradation Studies:
-
Objective: To demonstrate the specificity of the method by showing that it can separate the main peak from any degradation products.[10]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 4 hours.[11]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.[11]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.[11]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.[11]
-
Neutralization: After degradation, neutralize the acidic and basic samples before injection.
4. Data Analysis:
-
The purity of this compound is calculated using the area normalization method from the chromatogram of the test sample.
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Comparative Performance Data
The following table presents hypothetical but realistic data comparing the performance of HPLC with other analytical techniques for a batch of this compound.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Titrimetry | ¹H NMR (qNMR) |
| Purity (%) | 99.2 | 99.1 | 99.5 (as total sulfonyl chloride) | 99.3 |
| Major Impurity Detected | 4-methoxy-3-methylbenzenesulfonic acid (0.5%) | Isomeric impurity (0.6%) | Not applicable | Residual solvent (0.2%) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | Not applicable for impurities | ~0.1% |
| Analysis Time per Sample | ~30 min | ~25 min | ~15 min | ~10 min |
| Specificity | High | High | Low | Moderate |
Alternative Purity Assessment Methodologies
While HPLC is often the method of choice, other techniques offer valuable, complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[1] However, due to the thermal lability of many sulfonyl chlorides, direct analysis can be challenging.[5] A common strategy is to derivatize the sulfonyl chloride with an amine (e.g., diethylamine) to form a more stable sulfonamide prior to analysis.[1]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: Dissolve a known amount of the sample in an aprotic solvent (e.g., dichloromethane). Add a solution of diethylamine and allow the reaction to proceed to completion.
-
GC Conditions:
-
MS Conditions:
Titrimetry
Titrimetric methods provide a cost-effective way to determine the total sulfonyl chloride content.[1] One approach involves reacting the sulfonyl chloride with a known excess of a nucleophile, such as benzyl mercaptan, and then back-titrating the unreacted mercaptan or titrating the resulting sulfonic acid.
Experimental Protocol: Titrimetry
-
Dissolve a known weight of the sample in a suitable solvent (e.g., dimethylformamide).
-
Add a known excess of benzyl mercaptan solution.
-
Allow the reaction to complete.
-
Titrate the formed sulphinic acid with a standardized solution of cerium(IV) sulfate using ferroin as an indicator.
Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary ratio method and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[7][8] By adding a known amount of an internal standard to the sample, the purity of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[1]
Experimental Protocol: qNMR
-
Accurately weigh the sample (5-10 mg) and a suitable internal standard (e.g., maleic anhydride) into an NMR tube.[1]
-
Add a deuterated aprotic solvent such as CDCl₃.[1]
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Calculate the purity using the following equation:
-
Purity (%) = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ) * Purityᵢₛ
-
Where I = integral area, N = number of protons, MW = molecular weight, m = mass, and the subscripts x and is refer to the analyte and internal standard, respectively.
-
Conclusion: A Multi-faceted Approach to Purity Assurance
The comprehensive characterization of this compound necessitates a well-reasoned analytical strategy. While a stability-indicating HPLC method is the cornerstone for routine quality control, offering a balance of specificity, sensitivity, and throughput, other techniques provide invaluable orthogonal data. GC-MS, particularly with derivatization, is excellent for profiling volatile impurities. Titrimetry offers a simple and accurate assay of total sulfonyl chloride content. qNMR provides an absolute quantification method that is non-destructive and requires minimal sample preparation.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust, self-validating analytical workflow. This multi-faceted approach ensures the highest level of confidence in the purity of this compound, thereby safeguarding the integrity of the entire synthetic process.
References
-
Bhatt, D. K., Sharma, V. S., Jamwal, S., Jasrotia, S., & Sambra, B. S. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 34(5), 414-415. Available at: [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
-
Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Quantitative NMR Spectroscopy.docx. University of California, Berkeley. Available at: [Link]
-
Benzenesulfonyl chloride | C6H5ClO2S. PubChem. Available at: [Link]
-
RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Chemical Health Risks. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
- The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. Available at: [Link]
-
METHOD 9253 CHLORIDE (TITRIMETRIC, SILVER NITRATE). U.S. Environmental Protection Agency. Available at: [Link]
-
Quantitative NMR of chloride by an accurate internal standard approach. ResearchGate. Available at: [Link]
-
Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health. Available at: [Link]
-
4-Methoxybenzenesulfonyl chloride | C7H7ClO3S. PubChem. Available at: [Link]
-
Benzenesulfonyl Chloride. The Lab Depot. Available at: [Link]
-
Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Characterization of Sulfonamides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and analytical sciences, the robust characterization of sulfonamides—a critical class of synthetic antimicrobial agents—is paramount.[1][2] Their widespread use in both human and veterinary medicine necessitates precise and reliable analytical methods to ensure safety, efficacy, and regulatory compliance.[1][2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3]
This guide provides an in-depth comparison of mass spectrometry-based workflows for sulfonamide characterization. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to develop and validate robust analytical systems.
Fundamental Principles: Ionization and Fragmentation
The journey of a sulfonamide molecule through a mass spectrometer begins with ionization. The choice of ionization technique is a critical decision that directly impacts sensitivity and data quality. For sulfonamides, the two most prevalent atmospheric pressure ionization (API) sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Comparative Analysis: ESI vs. APCI for Sulfonamide Ionization
Electrospray ionization is a 'soft' ionization technique that transfers ions from solution into the gas phase, making it exceptionally well-suited for the polar nature of most sulfonamides.[4][5] APCI, conversely, uses a corona discharge to ionize the vaporized analyte, a process that can be more effective for less polar compounds and is often less susceptible to matrix effects.[4][6][7]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Field Insights |
| Analyte Polarity | Ideal for polar to highly polar compounds.[4] | Effective for moderately polar to non-polar compounds.[4][6] | Most sulfonamides are sufficiently polar to perform well with ESI, which is often the default first choice. |
| Volatility | Suitable for non-volatile and thermally labile molecules.[4][6] | Requires the analyte to be thermally stable and volatile enough to be vaporized.[6] | ESI is generally preferred for its compatibility with a broader range of sulfonamide structures, including those that may be thermally sensitive.[6] |
| Matrix Effects | More susceptible to ion suppression or enhancement from co-eluting matrix components.[6] | Generally more robust and less prone to matrix effects.[7] | In complex matrices like animal tissue or honey, APCI might offer more consistent quantification without extensive sample cleanup, though ESI often provides lower detection limits with proper sample preparation.[2][7] |
| Ion Formation | Primarily forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Can also form adducts (e.g., [M+Na]⁺).[8][9] | Typically forms protonated molecules [M+H]⁺ through gas-phase chemical reactions.[4][9] | ESI's tendency to form adducts can sometimes complicate spectral interpretation but is manageable with high-purity solvents and mobile phase additives.[8] |
| Flow Rates | Optimal at lower flow rates (typically < 1 mL/min).[5] | Works well with higher flow rates (typically > 0.5 mL/min).[5][6] | ESI is highly compatible with the flow rates used in standard UHPLC/HPLC systems. |
The Key to Confirmation: Understanding Sulfonamide Fragmentation
The true power of mass spectrometry for structural characterization lies in tandem MS (MS/MS). By inducing fragmentation of a selected precursor ion, we generate a product ion spectrum that serves as a highly specific molecular fingerprint. Sulfonamides exhibit predictable and characteristic fragmentation patterns that are foundational to their reliable identification.[1][10]
Upon collision-induced dissociation (CID), the protonated sulfonamide molecule ([M+H]⁺) typically cleaves at the sulfonamide bond (S-N) and the bond between the phenyl ring and the sulfur atom (C-S).[11][12] This process consistently yields several diagnostic ions.[11]
Common Fragmentation Pathways:
-
Formation of m/z 156: Heterolytic cleavage of the S-N bond results in the highly stable p-aminobenzenesulfonyl cation ([H₂NPhSO₂]⁺) at m/z 156. This is often the most abundant fragment ion and is considered a hallmark of this class of compounds.[11][12][13]
-
Formation of m/z 108: A rearrangement process involving the loss of SO-NH-R can lead to the formation of an ion at m/z 108.[11][13]
-
Formation of m/z 92: Subsequent loss of SO₂ from the m/z 156 fragment results in the anilinium cation ([H₂NPh]⁺) at m/z 92.[11][13]
-
Loss of SO₂: A neutral loss of 64 Da (SO₂) directly from the precursor ion is another common pathway, particularly for arylsulfonamides.[10]
These shared fragmentation patterns provide a self-validating system: the presence of these key ions strongly indicates the presence of a sulfonamide structure.
Experimental Protocol: Non-Targeted Screening in Honey
This protocol is adapted from methodologies designed for discovering known and unknown sulfonamide residues. [14][15]
-
Sample Preparation (Modified QuEChERS):
-
Weigh 1 g of a homogenized honey sample into a 15 mL centrifuge tube.
-
Add 10 mL of a solution containing 1% trifluoroacetic acid (TFA) in a 1:1 mixture of acetonitrile (ACN) and water.
-
Vortex vigorously for 1 minute, then sonicate for 20 minutes to ensure complete dissolution and extraction. [14] * Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm). [14] * Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.3 mL/min. [14] * Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry (Orbitrap):
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive.
-
Acquisition Mode: Full MS / data-dependent MS² (dd-MS²) or All-Ion Fragmentation (AIF).
-
Full Scan Resolution: 70,000 FWHM.
-
Scan Range: m/z 100-1000.
-
dd-MS² Settings: Isolate the top 5 most intense ions from the Full Scan for fragmentation using higher-energy collisional dissociation (HCD).
-
Data Interpretation: The elemental composition of the parent ion is calculated from its accurate mass. The fragmentation spectrum is then compared against the known characteristic ions (m/z 156, 108, 92) to confirm the sulfonamide core structure, and unique fragments are used to elucidate the R-group.
Workflow 2: Quantitative Analysis with Tandem Quadrupole MS (QqQ)
For routine monitoring and precise quantification of known sulfonamide residues, LC coupled with a tandem quadrupole (QqQ) mass spectrometer is the industry workhorse. [2][3] Core Principle: This workflow uses Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique. The first quadrupole (Q1) isolates a specific precursor ion (the [M+H]⁺ of the target sulfonamide), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, characteristic product ion. This precursor-to-product transition is a unique identifier, virtually eliminating matrix interference and providing exceptional sensitivity. [3][16]
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 5. microsaic.com [microsaic.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Multiresidue analysis of sulfonamides using liquid chromatography with atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. bingol.edu.tr [bingol.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Sulfonyl Chloride Hydrolysis
For researchers, scientists, and professionals in drug development, understanding the reactivity of sulfonyl chlorides is paramount. These compounds are not only crucial building blocks for sulfonamides, a class of drugs with broad therapeutic applications, but their inherent reactivity also presents challenges, primarily their susceptibility to hydrolysis.[1][2] This guide provides an in-depth comparison of the hydrolysis kinetics for different sulfonyl chlorides, grounded in experimental data and mechanistic insights. We will explore the causality behind experimental choices, present self-validating protocols, and offer a clear framework for interpreting kinetic data.
The Central Role of Hydrolysis in Sulfonyl Chloride Chemistry
The hydrolysis of a sulfonyl chloride (R-SO₂Cl) is a nucleophilic substitution reaction where water acts as the nucleophile, displacing the chloride ion to form the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[1][3]
R-SO₂Cl + 2H₂O → R-SO₃H + H₃O⁺ + Cl⁻
This reaction is often a competing pathway during syntheses, such as the formation of sulfonamides from amines, potentially reducing yields.[4][5] Conversely, for reagents like dansyl chloride, used in protein and amino acid labeling, understanding its hydrolysis rate is critical for optimizing derivatization procedures and ensuring accurate quantification.[6][7] The study of these kinetics, therefore, provides invaluable information on the stability, reactivity, and appropriate handling of this important class of reagents.
Unraveling the Mechanism: A Spectrum of Pathways
The solvolysis of sulfonyl chlorides is predominantly governed by a bimolecular nucleophilic substitution (S_N2) mechanism.[8][9] This pathway involves a concerted process where the nucleophile (water) attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs.[10] The reaction proceeds through a high-energy trigonal bipyramidal transition state.[3]
However, the mechanism is best viewed as a spectrum. While purely S_N1 reactions involving a discrete sulfonyl cation (R-SO₂⁺) are generally unfavorable due to the high energy of this intermediate, some reactions can exhibit S_N1 character, particularly with electron-donating substituents or in highly ionizing solvents.[2] The extended Grunwald-Winstein equation is a powerful tool used to dissect these mechanistic nuances by correlating the reaction rate with the solvent's nucleophilicity (N) and ionizing power (Y).[11][12][13]
A Comparative Kinetic Analysis
The rate of hydrolysis is highly dependent on the structure of the sulfonyl chloride. Key factors include the nature of the 'R' group (alkyl vs. aryl), the presence of substituents on aromatic rings, and steric hindrance.
-
Methanesulfonyl Chloride (MsCl): As a simple alkyl sulfonyl chloride, MsCl is highly reactive towards hydrolysis.[1] Its small size offers little steric hindrance to the incoming water nucleophile.
-
Benzenesulfonyl Chloride (BsCl): The aromatic ring in benzenesulfonyl chloride and its derivatives influences reactivity. Electron-withdrawing groups (e.g., -NO₂) attached to the ring increase the electrophilicity of the sulfur atom, accelerating hydrolysis. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can slightly decrease the rate in a pure S_N2 context.[8] However, studies have shown a complex relationship, where both electron-donating and electron-withdrawing groups can sometimes decrease the rate, suggesting a nuanced interplay of mechanistic factors.[2]
-
p-Toluenesulfonyl Chloride (TsCl): The methyl group on TsCl is weakly electron-donating, making it slightly less reactive towards hydrolysis than unsubstituted benzenesulfonyl chloride under strictly S_N2 conditions.[5] Its relative stability and solid nature make it a widely used reagent.
-
Dansyl Chloride (DnsCl): The bulky naphthalene ring of dansyl chloride introduces significant steric hindrance. Furthermore, its low water solubility can protect it from rapid hydrolysis, a crucial feature for its application in labeling reactions in aqueous media.[6][14] Nevertheless, hydrolysis is a significant competing reaction, especially at high pH.[7]
Table 1: Comparative Activation Parameters for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
The following table, adapted from studies on the solvolysis of benzenesulfonyl chlorides, illustrates how substituents influence the activation parameters, providing insight into the transition state of the reaction.[15]
| 4-Substituent (X) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | -TΔS‡ (kcal/mol) |
| OCH₃ | 21.8 | 12.2 | 9.6 |
| CH₃ | 21.9 | 12.9 | 9.0 |
| H | 22.1 | 13.6 | 8.5 |
| Cl | 22.0 | 14.1 | 7.9 |
| NO₂ | 21.8 | 15.3 | 6.5 |
Data sourced from studies on the solvolysis of benzenesulfonyl chlorides.[15]
The data shows that while the free energy of activation (ΔG‡) remains relatively constant across the series, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation vary significantly. Electron-withdrawing groups (like NO₂) increase the enthalpy of activation but make the entropy of activation less negative, suggesting a more disordered transition state.
Experimental Protocol: Kinetic Measurement by UV-Vis Spectroscopy
This protocol details a robust, self-validating method for determining the pseudo-first-order rate constant (k_obs) for the hydrolysis of an aromatic sulfonyl chloride. The principle lies in monitoring the change in UV absorbance over time as the sulfonyl chloride is converted to the sulfonic acid, which typically has a different absorption spectrum.
A. Rationale for Experimental Choices
-
Technique: UV-Vis spectroscopy is chosen for its accessibility, high sensitivity for aromatic compounds, and non-destructive nature, allowing for continuous monitoring.[16]
-
Solvent System: An aqueous buffer with a co-solvent (e.g., acetonitrile) is used. The buffer maintains a constant pH, a critical parameter as hydrolysis rates can be pH-dependent.[7][8] The organic co-solvent is necessary to dissolve the often sparingly soluble sulfonyl chloride.
-
Pseudo-First-Order Conditions: The reaction is run with a large excess of water (the solvent) relative to the sulfonyl chloride. This ensures the concentration of water remains effectively constant, simplifying the kinetics to be dependent only on the sulfonyl chloride concentration.
-
Temperature Control: A thermostatted cuvette holder is essential, as reaction rates are highly sensitive to temperature. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) is crucial for reproducibility.
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer Solution: Prepare a buffer of the desired pH (e.g., 100 mM sodium phosphate, pH 7.0) in deionized water.
-
Stock Sulfonyl Chloride Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the sulfonyl chloride in a dry, inert organic solvent like acetonitrile. This solution should be prepared fresh to minimize premature hydrolysis from trace moisture.[7]
-
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to collect absorbance data at a fixed wavelength over time (kinetics mode).
-
Select an analytical wavelength where the change in absorbance between the reactant and product is maximal. This can be determined by scanning the full spectra of the starting material and the fully hydrolyzed product.
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette the required volume of the aqueous buffer into a quartz cuvette (e.g., 2.9 mL) and place it in the holder. Allow it to thermally equilibrate for at least 10 minutes.
-
To initiate the reaction, rapidly inject a small volume of the sulfonyl chloride stock solution (e.g., 100 µL) into the cuvette.
-
Quickly cap the cuvette, invert 2-3 times to mix, and immediately start data acquisition.
-
Collect absorbance data at regular intervals until the reaction is complete (i.e., the absorbance value becomes stable), typically for 5-10 half-lives.
-
-
Data Analysis & Validation:
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: Aₜ = A_∞ + (A₀ - A_∞)e⁻ᵏᵒᵇˢᵗ where Aₜ is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
Most modern spectrophotometer software can perform this non-linear regression automatically. Alternatively, a plot of ln(Aₜ - A_∞) versus time will yield a straight line with a slope of -k_obs.
-
Validation: To ensure the reliability of the data, each kinetic run should be repeated at least three times. The calculated k_obs values should be consistent, with a relative standard deviation of less than 5%.
-
Conclusion
The kinetic analysis of sulfonyl chloride hydrolysis is a powerful tool for probing chemical reactivity and mechanism. The rate of this fundamental reaction is a complex function of the substrate's electronic and steric properties, as well as the conditions of the solvent, pH, and temperature. By employing robust experimental designs, such as the spectroscopic method detailed here, researchers can obtain high-quality kinetic data. This information is not merely academic; it is critical for optimizing synthetic routes, developing stable drug formulations, and ensuring the accuracy of analytical and diagnostic procedures that rely on sulfonyl chloride-based reagents.
References
-
Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Science Publishing URL: [Link]
-
Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
-
Title: Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions Source: OSTI.GOV URL: [Link]
-
Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) Source: ResearchGate URL: [Link]
-
Title: The Use of Dansyl Chloride to Probe Protein Structure and Dynamics Source: MDPI URL: [Link]
-
Title: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL: [Link]
-
Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: ResearchGate URL: [Link]
-
Title: Kinetics of hydrolysis of dansyl peptide substrates by thermolysin: analysis of fluorescence changes and determination of steady-state kinetic parameters Source: PubMed URL: [Link]
-
Title: Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in Source: Semantic Scholar URL: [Link]
-
Title: A Study of the Bratton and Marshall Hydrolysis Procedure Utilizing High Performance Liquid Chromatography Source: PubMed URL: [Link]
-
Title: On-water dehydration of formamides to isocyanides Source: RSC Publishing URL: [Link]
-
Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides Source: ResearchGate URL: [Link]
-
Title: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Hydrolysis of dansyl-peptide substrates by leucine aminopeptidase Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Dansyl chloride – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Grunwald–Winstein equation (G02710) Source: The IUPAC Compendium of Chemical Terminology URL: [Link]
-
Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: ResearchGate URL: [Link]
-
Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: MDPI URL: [Link]
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link]
-
Title: Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Comprehensive Guide to Hydrolysis and Analysis of Amino Acids Source: Waters Corporation URL: [Link]
-
Title: 4-Toluenesulfonyl chloride Source: Wikipedia URL: [Link]
-
Title: Hydrothermal chemistry of methylene chloride and MTBE : experimental kinetics and reaction pathways Source: SciSpace URL: [Link]
-
Title: Tosylates And Mesylates Source: Master Organic Chemistry URL: [Link]
-
Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]
-
Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: HYDROLYSIS Source: University Course Material URL: [Link]
-
Title: Calculation of free-energy curves for the study of hydrolysis reactions in aqueous solution from ab initio potentials and molecular dynamics simulation Source: ResearchGate URL: [Link]
-
Title: 5.4: Hydrolysis Reactions Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
A Senior Application Scientist's Guide: Comparing 4-Methoxy-3-methylbenzenesulfonyl Chloride and Dansyl Chloride for Amine Derivatization
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of amine-containing compounds is a frequent analytical challenge. Many biologically significant molecules, including amino acids, biogenic amines, and pharmaceutical compounds, lack strong chromophores or fluorophores, hindering their direct detection by high-performance liquid chromatography (HPLC) and other analytical techniques. Pre-column derivatization, the chemical modification of an analyte prior to analysis, is a powerful strategy to overcome this limitation. This guide provides an in-depth technical comparison of two sulfonyl chloride-based derivatizing agents: the well-established fluorescent reagent, dansyl chloride, and the less conventional 4-Methoxy-3-methylbenzenesulfonyl chloride.
This comparison moves beyond a simple cataloging of features to provide a foundational understanding of the chemical principles governing their utility, supported by established experimental protocols and a discussion of their relative performance characteristics. Our objective is to equip you with the knowledge to make an informed decision when selecting a derivatizing agent for your specific analytical needs.
At a Glance: Key Performance Characteristics
| Feature | Dansyl Chloride | This compound |
| Primary Application | Fluorescent labeling for enhanced detection | UV-Vis detection, potential for MS |
| Reactivity | High with primary and secondary amines | Expected to be high with primary and secondary amines |
| Derivative Stability | High | Theoretically high, influenced by substituents |
| Detection Method | Fluorescence (Ex: ~340 nm, Em: ~520 nm), UV-Vis | UV-Vis (estimated λmax ~230-280 nm) |
| Sensitivity | Picomole to femtomole range | Expected to be lower than dansyl chloride |
| Key Advantage | Intense and environmentally sensitive fluorescence | Potentially simpler UV-Vis detection, less background fluorescence |
| Considerations | Light sensitivity of derivatives, potential for fluorescence quenching | Lack of native fluorescence, less established methodology |
Unveiling the Reagents: Structure and Reactivity
Both dansyl chloride and this compound belong to the class of aryl sulfonyl chlorides. Their utility as derivatizing agents stems from the highly electrophilic nature of the sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophilic primary and secondary amines to form stable sulfonamide bonds.
Figure 1: Chemical structures of the derivatizing agents.
The core difference lies in their aromatic systems. Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, possesses a naphthalene ring system with a dimethylamino group. This extended, electron-rich aromatic system is the basis for its remarkable fluorescence properties.[1][2] In contrast, this compound has a simpler substituted benzene ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide.
The Derivatization Reaction: A Shared Mechanism
The reaction of both sulfonyl chlorides with a primary or secondary amine follows a nucleophilic substitution pathway. The reaction is typically carried out under mild alkaline conditions (pH 8-10) to ensure the amine is in its deprotonated, nucleophilic state.[3]
Figure 2: General reaction mechanism for amine derivatization with sulfonyl chlorides.
The stability of the resulting sulfonamide bond is a key advantage of this class of derivatizing agents, ensuring the integrity of the derivative throughout the analytical process.[1] The electron-donating methoxy and methyl groups on the this compound are expected to increase the electron density on the sulfur atom, which could potentially enhance the stability of the resulting sulfonamide bond compared to those derived from sulfonyl chlorides with electron-withdrawing groups.
A Tale of Two Detectabilities: Fluorescence vs. UV-Vis
The most significant point of divergence between these two reagents is the nature of the detectable tag they impart to the analyte.
Dansyl Chloride: The Luminary of Fluorescence Detection
Dansyl chloride itself is not fluorescent, but upon reaction with an amine, it forms a highly fluorescent dansyl-sulfonamide adduct.[2][4] This phenomenon is the cornerstone of its utility, offering exceptional sensitivity. The fluorescence of dansyl derivatives is also highly sensitive to the local environment, a property known as solvatochromism. This can be a powerful tool for probing the microenvironment of the analyte, for instance, in protein folding studies.[2]
-
Excitation Maximum: Typically around 340 nm[5]
-
Emission Maximum: Varies with solvent polarity, generally around 520 nm[5]
This large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-absorption and reduces background noise, further enhancing sensitivity.
This compound: A Candidate for UV-Vis Detection
In contrast to dansyl chloride, derivatives of this compound are not expected to be fluorescent. The simple substituted benzene ring does not possess the extended conjugated system necessary for significant fluorescence emission. However, the introduction of the benzenesulfonyl group provides a strong chromophore, making the derivatives readily detectable by UV-Vis spectrophotometry.
Based on the structure, the expected UV absorbance maxima for the derivatives would be in the range of 230-280 nm. While this provides a viable detection method, the sensitivity is generally lower than that of fluorescence detection. For applications where high sensitivity is not the primary concern, or where fluorescence detection is not available, this reagent presents a practical alternative.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the derivatization of amines using both reagents. Optimization for specific analytes and matrices is always recommended.
Protocol 1: Derivatization with Dansyl Chloride
This protocol is adapted from established methods for the derivatization of amino acids and biogenic amines.[3][6]
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Amine-containing sample or standard
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetone
-
Quenching solution (e.g., 2% (v/v) formic acid or a primary amine like methylamine)
Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the dansyl chloride solution.
-
Add 100 µL of sodium bicarbonate buffer.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to react with excess dansyl chloride.
-
Vortex and centrifuge the sample to pellet any precipitate.
-
The supernatant is ready for HPLC analysis.
Figure 3: Experimental workflow for derivatization with dansyl chloride.
Protocol 2: Hypothetical Protocol for Derivatization with this compound
As this reagent is less commonly used for derivatization, this protocol is based on general procedures for aryl sulfonyl chlorides.
Materials:
-
This compound solution (e.g., 5 mg/mL in acetonitrile)
-
Amine-containing sample or standard
-
Potassium carbonate buffer (100 mM, pH 10)
-
Acetonitrile
-
Quenching solution (e.g., 1% (v/v) acetic acid)
Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of potassium carbonate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at 50°C for 20-30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of the quenching solution to acidify the mixture and stop the reaction.
-
Vortex and filter or centrifuge the sample before injection.
-
The sample is ready for HPLC-UV analysis.
Figure 4: Proposed experimental workflow for derivatization with this compound.
Concluding Remarks for the Practicing Scientist
The choice between dansyl chloride and this compound is fundamentally a decision driven by the required sensitivity of the assay and the available analytical instrumentation.
Choose Dansyl Chloride when:
-
High sensitivity is paramount: The inherent fluorescence of its derivatives allows for detection at very low concentrations.
-
Fluorescence detection is available: This is the primary mode of detection for dansylated compounds.
-
Environmental probing is desired: The solvatochromic properties of the dansyl group can provide additional information about the analyte's microenvironment.
Consider this compound when:
-
Moderate sensitivity is sufficient: UV-Vis detection is generally less sensitive than fluorescence.
-
A simple UV-Vis detection method is preferred: This may be advantageous in laboratories without fluorescence detectors.
-
Potential fluorescence quenching is a concern: For complex matrices that may contain quenching agents, a non-fluorescent tag may be more robust.
-
Mass spectrometry is the primary detection method: The added mass and predictable fragmentation of the derivative can be beneficial for MS-based quantification, where a fluorescent tag is not necessary.
Ultimately, the optimal choice of derivatizing agent is application-dependent. By understanding the underlying chemical principles and performance characteristics of both dansyl chloride and this compound, researchers can make a more strategic and effective selection, leading to more reliable and accurate analytical results.
References
-
Wikipedia. Dansyl chloride. [Link]
-
Grokipedia. Dansyl chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. [Link]
-
Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]
-
National Center for Biotechnology Information. Targeted quantification of amino acids by dansylation. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 4-methylbenzenesulfonyl chloride,4-methylbenzylsulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Synthesis Methods for Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the efficacy of a wide array of therapeutic agents.[1][2][3] Given their prevalence, the development and validation of efficient, sustainable, and versatile synthetic methodologies are of paramount importance. This guide provides an in-depth comparison of modern synthesis techniques against classical approaches, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Evolving Landscape of Sulfonamide Synthesis
The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][4] While this method is well-established and versatile, it can be limited by the availability and stability of the requisite sulfonyl chlorides.[2] Furthermore, increasing emphasis on green chemistry has spurred the development of more environmentally friendly and efficient alternatives.
This guide will explore and compare the following synthetic strategies:
-
Classical Sulfonyl Chloride Method: The foundational approach.
-
Sustainable Oxidative Chlorination: A greener alternative using thiols as starting materials.[1][5]
-
Mechanochemical Synthesis: A solvent-free, high-efficiency method.[3][6]
-
Flow Chemistry: A continuous manufacturing approach offering rapid and scalable synthesis.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: A modern method for forming the C-N bond.[7]
Comparative Analysis of Synthesis Methodologies
The choice of synthetic route significantly impacts yield, reaction time, scalability, and environmental footprint. The following table provides a quantitative comparison of the aforementioned methods.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Classical Method | Sulfonyl chloride, Amine, Base (e.g., Pyridine) | Organic (e.g., DCM) | 0 - 25 | Several hours | Variable, can be high | Well-established, versatile[1][4] |
| Sustainable Oxidative Chlorination | Thiol, Amine, NaDCC·2H₂O | Water, EtOH, Glycerol | Room Temperature | 1 - 6 hours | Good to Excellent | Environmentally friendly, mild conditions, simple workup[1][5] |
| Mechanochemical Synthesis | Disulfide, Amine, NaOCl·5H₂O, MgO | Solvent-free | N/A (milling) | ~2 hours | Good to High | Eco-friendly, cost-effective, solvent-free[3][6] |
| Flow Chemistry | Sulfonyl chloride, Amine, NaHCO₃ | Et₂O/H₂O | 25 | Minutes | >95% | Rapid, scalable, high control, eco-friendly[1] |
| Pd-Catalyzed Cross-Coupling | Aryl halide, Sulfonamide | Organic | Variable | Hours | Good to High | Forms challenging C-N bonds, good functional group tolerance[7] |
In-Depth Experimental Protocols and Validation
To ensure the trustworthiness and reproducibility of these methods, detailed experimental protocols and validation data are essential.
Classical Synthesis of N-Benzyl-4-toluenesulfonamide
This protocol exemplifies the traditional approach to sulfonamide synthesis.
Experimental Workflow:
Caption: Classical synthesis of a substituted sulfonamide.
Protocol:
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the sulfonyl chloride solution to 0°C in an ice bath.
-
Slowly add the amine solution to the sulfonyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Validation:
The identity and purity of the synthesized sulfonamide are confirmed using a suite of analytical techniques.[8]
-
¹H NMR: Confirms the presence of aromatic and benzylic protons.
-
¹³C NMR: Verifies the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching vibrations around 1350 cm⁻¹ and 1160 cm⁻¹.[8]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
Sustainable Oxidative Chlorination in Water
This protocol highlights a greener approach, avoiding hazardous organic solvents.[5]
Reaction Mechanism:
Caption: Mechanochemical synthesis of sulfonamides.
Protocol: [6]
-
In a 15 mL ZrO₂ milling jar containing two ZrO₂ balls, add NaHSO₄ (0.1 mmol), the disulfide (1.0 mmol), and NaOCl·5H₂O (6.0 mmol) in this specific order.
-
Mill the mixture at a frequency of 30 Hz for 40-180 minutes.
-
Open the jar and add the amine (1.1 equiv.) and MgO (4.0 mmol).
-
Continue milling at 30 Hz for an additional 120 minutes.
-
Extract the crude product from the jar with ethyl acetate and filter.
-
Wash the filtrate with a 10% w/w citric acid solution to obtain the pure sulfonamide.
Validation:
Standard analytical techniques (NMR, MS, IR, HPLC) are employed to confirm the structure and purity of the product. The absence of residual solvents is a key validation point for this method.
Conclusion
The synthesis of substituted sulfonamides has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, safety, and environmental impact over classical approaches. While the traditional sulfonyl chloride method remains a viable option, sustainable techniques like oxidative chlorination and solvent-free mechanochemistry, as well as high-throughput methods like flow chemistry, are becoming increasingly important in both academic and industrial settings. The choice of method should be guided by factors such as substrate scope, scalability, and green chemistry principles. Rigorous validation through a combination of spectroscopic and chromatographic techniques is crucial to ensure the quality and reproducibility of the synthesized sulfonamides.
References
- A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem. (n.d.).
- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.).
-
Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry, 26(6), 2684–2691. [Link]
- Eco-friendly and green synthesis methods for sulfonamide derivatives - Benchchem. (n.d.).
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). Molecules, 24(2), 254. [Link]
- Gutiérrez Hernández, A., Sierra-Molero, F. J., Baeza Carratalá, A., Méndez, F., Contreras-Celedón, C. A., & Alonso, D. A. (2025).
-
Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662. [Link]
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- Design and Synthesis of Sulfonamides Derivatives: A Review. (2023).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025).
- Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal.
- A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. (n.d.). ResearchGate.
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.).
- Sulfonamide derivatives: Synthesis and applications. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to Differentiating Regioisomeric Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides are a pivotal class of organic reagents, indispensable in the synthesis of sulfonamides, sulfonate esters, and various other sulfur-containing compounds that form the backbone of numerous pharmaceutical agents and agrochemicals.[1] The inherent reactivity of the sulfonyl chloride functional group makes it a versatile handle for introducing the sulfonyl moiety, which can serve as a bioisostere, a protecting group, or a reactive intermediate for further chemical transformations.[2]
Within this class of compounds, regioisomerism plays a crucial role in dictating the chemical and physical properties, as well as the biological activity, of the resulting molecules. The spatial arrangement of the sulfonyl chloride group on an aromatic ring, for instance, can profoundly influence its electronic environment, reactivity, and steric hindrance.[3] Consequently, the unambiguous identification of a specific regioisomer is a critical aspect of quality control in synthetic and medicinal chemistry.
This guide provides a comprehensive spectroscopic comparison of regioisomeric sulfonyl chlorides, with a focus on ortho-, meta-, and para-toluenesulfonyl chloride as representative examples. We will delve into the distinguishing features in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols to empower researchers in their structural elucidation endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Aromatic Region
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at differentiating regioisomers.[4] The chemical shifts and coupling patterns of the protons and carbons in an aromatic ring are highly sensitive to the electronic effects of the substituents.
¹H NMR Spectroscopy: Deciphering the Splitting Patterns
The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm). The substitution pattern of the regioisomers dictates the multiplicity and coupling constants of the aromatic signals, providing a unique fingerprint for each isomer.
-
Ortho-Toluenesulfonyl Chloride (2-Methylbenzenesulfonyl chloride): The aromatic region of the ¹H NMR spectrum is the most complex of the three isomers, typically showing four distinct multiplets due to the lack of symmetry. The proton adjacent to the sulfonyl chloride group is expected to be the most deshielded.
-
Meta-Toluenesulfonyl Chloride (3-Methylbenzenesulfonyl chloride): This isomer also displays a complex pattern with four aromatic signals. However, the relative chemical shifts and coupling constants will differ from the ortho isomer.
-
Para-Toluenesulfonyl Chloride (4-Methylbenzenesulfonyl chloride): Due to its C₂ symmetry, the ¹H NMR spectrum of the para isomer is the simplest and most recognizable. It exhibits two doublets in the aromatic region, each integrating to two protons, characteristic of an A₂B₂ spin system.[5]
Table 1: Comparative ¹H NMR Data for Toluenesulfonyl Chloride Isomers (CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| Ortho | ~7.95 (d), ~7.60 (t), ~7.40 (t), ~7.25 (d) | ~2.65 (s) |
| Meta | ~7.80 (s), ~7.75 (d), ~7.50 (t), ~7.45 (d) | ~2.50 (s) |
| Para | ~7.80 (d, J ≈ 8.4 Hz, 2H), ~7.35 (d, J ≈ 8.4 Hz, 2H) | ~2.45 (s) |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the carbon atoms in the aromatic ring are also influenced by the position of the sulfonyl chloride group. The carbon atom directly attached to the -SO₂Cl group (ipso-carbon) is typically deshielded.
Table 2: Comparative ¹³C NMR Data for Toluenesulfonyl Chloride Isomers (CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| Ortho | ~142.0, 138.0, 133.5, 132.0, 131.0, 126.0 | ~20.0 |
| Meta | ~145.0, 139.0, 134.0, 133.0, 129.0, 126.0 | ~21.0 |
| Para | ~145.0, 135.0, 130.0, 128.0 | ~21.5 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the spectrometer frequency.[6][7]
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of the sulfonyl chloride functional group.[8] Aryl sulfonyl chlorides exhibit strong and characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds.
-
S=O Stretching: Two strong bands are typically observed in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
-
S-Cl Stretching: A weaker absorption is expected in the range of 560-580 cm⁻¹.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern of the aromatic ring.
While the positions of the S=O stretching bands are not significantly different between the regioisomers, the overall fingerprint region of the IR spectrum can be used for comparison with a known standard.
Table 3: Characteristic IR Frequencies for Toluenesulfonyl Chloride Isomers (cm⁻¹)
| Isomer | Asymmetric S=O Stretch | Symmetric S=O Stretch | Aromatic C-H Bending |
| Ortho | ~1380 | ~1185 | ~760 |
| Meta | ~1375 | ~1180 | ~780, ~890 |
| Para | ~1370 | ~1175 | ~815 |
Note: The frequencies are approximate.[9][10]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the toluenesulfonyl chloride isomers, the molecular ion peak (M⁺) will be observed at m/z 190, with a characteristic M+2 peak at m/z 192 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with ³⁵Cl).[3]
The fragmentation patterns of the regioisomers are often similar, but the relative intensities of the fragment ions may differ. Common fragmentation pathways include:
-
Loss of Cl• to give the tolylsulfonyl radical cation at m/z 155.
-
Loss of SO₂ to give the chlorotoluene radical cation at m/z 126.
-
Formation of the tolyl cation at m/z 91.
Table 4: Key Fragments in the Mass Spectra of Toluenesulfonyl Chloride Isomers
| Fragment | m/z |
| [M]⁺ | 190 |
| [M+2]⁺ | 192 |
| [M - Cl]⁺ | 155 |
| [M - SO₂]⁺ | 126 |
| [C₇H₇]⁺ | 91 |
Note: The base peak can vary depending on the ionization conditions.[1][11]
Experimental Protocols
Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of toluenesulfonyl chloride isomers.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Toluenesulfonyl chloride isomer sample (5-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride isomer into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set appropriate parameters (e.g., spectral width, acquisition time, number of scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Increase the number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).
-
Protocol for IR Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of a solid toluenesulfonyl chloride isomer to identify characteristic functional groups.
Materials:
-
FTIR spectrometer
-
Potassium bromide (KBr), IR grade, dry
-
Agate mortar and pestle
-
Pellet press
-
Toluenesulfonyl chloride isomer sample (1-2 mg)
Procedure:
-
Sample Preparation:
-
Grind 1-2 mg of the solid sulfonyl chloride isomer with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
-
Pellet Formation:
-
Transfer a portion of the powder to the pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment for background correction.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the sulfonyl chloride and other functional groups.
-
Protocol for Mass Spectrometry (GC-MS with Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of a toluenesulfonyl chloride isomer.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Sample vial.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the toluenesulfonyl chloride isomer in a suitable volatile solvent to prepare a dilute solution (e.g., 1 mg/mL).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the MS source where they are ionized by electron impact (typically at 70 eV).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Visual Summaries and Workflows
Caption: Regioisomers of Toluenesulfonyl Chloride.
Caption: Decision workflow for isomer identification.
Conclusion
The differentiation of regioisomeric sulfonyl chlorides is a critical task in synthetic chemistry that can be reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy often provides the most definitive information through the analysis of aromatic proton splitting patterns. ¹³C NMR, IR, and Mass Spectrometry serve as essential complementary techniques to confirm the carbon framework, the presence of the key functional group, and the molecular weight, respectively. By carefully analyzing the data from these methods and comparing it with known standards, researchers can confidently elucidate the structure of their target sulfonyl chloride isomers, ensuring the integrity and success of their synthetic endeavors.
References
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Published July 30, 2008. [Link]
-
Semantic Scholar. Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. Semantic Scholar. Accessed January 12, 2026. [Link]
-
PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Accessed January 12, 2026. [Link]
-
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Accessed January 12, 2026. [Link]
-
Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Accessed January 12, 2026. [Link]
-
MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Published October 28, 2020. [Link]
-
NIST. (+)-Camphor-10-sulfonyl chloride. NIST WebBook. Accessed January 12, 2026. [Link]
-
PubChem. o-Toluenesulfonyl chloride. PubChem. Accessed January 12, 2026. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 12, 2026. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Accessed January 12, 2026. [Link]
-
SpectraBase. o-Toluenesulfonyl chloride - Optional[ATR-IR] - Spectrum. SpectraBase. Accessed January 12, 2026. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride. SpectraBase. Accessed January 12, 2026. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 12, 2026. [Link]
-
MPG.PuRe. Polymer Chemistry. MPG.PuRe. Published May 28, 2020. [Link]
-
NIST. Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. Accessed January 12, 2026. [Link]
-
Dove Medical Press. Supplementary materials. Dove Medical Press. Accessed January 12, 2026. [Link]
-
Royal Society of Chemistry. 1H and 13C NMR spectra of compound 2a. Royal Society of Chemistry. Accessed January 12, 2026. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride - Optional[13C NMR] - Spectrum. SpectraBase. Accessed January 12, 2026. [Link]
-
Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. Published 2022. [Link]
-
ResearchGate. Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... ResearchGate. Accessed January 12, 2026. [Link]
-
PubChem. 4-Toluenesulfonyl chloride. PubChem. Accessed January 12, 2026. [Link]
-
NIST. Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. Accessed January 12, 2026. [Link]
-
SIELC Technologies. p-Toluenesulfonyl chloride. SIELC Technologies. Published February 16, 2018. [Link]
-
Wikipedia. 4-Toluenesulfonyl chloride. Wikipedia. Accessed January 12, 2026. [Link]
-
SpectraBase. Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 12, 2026. [Link]
Sources
- 1. o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 11. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Alkyl and Aryl Sulfonyl Chlorides
Introduction: The Dichotomy of the Sulfonyl Chloride Functional Group
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its ability to act as a powerful electrophile in the formation of sulfonamides, sulfonate esters, and sulfones.[1][2] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3] However, not all sulfonyl chlorides are created equal. The reactivity of the sulfur center is profoundly influenced by the nature of its organic substituent—specifically, whether it is an alkyl or an aryl group.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between alkyl- and arylsulfonyl chlorides is not merely academic; it is critical for rational reaction design, optimizing yields, and predicting potential side reactions. This guide provides an in-depth, evidence-based comparison of their performance, explaining the causality behind their distinct chemical behaviors and offering practical, field-proven insights.
Part 1: Fundamental Electronic and Structural Differences
The core distinction between alkyl- and arylsulfonyl chlorides lies in the electronic interplay between the organic residue and the highly electrophilic sulfonyl group.
-
Alkyl Sulfonyl Chlorides (e.g., Methanesulfonyl Chloride, MsCl): The alkyl group, being sp³ hybridized, primarily exerts a weak electron-donating inductive effect (+I). This slightly increases the electron density on the sulfur atom, but its overall influence is modest. The sulfur atom remains highly electron-deficient due to the potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Aryl Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride, TsCl): The aryl group introduces a more complex electronic environment. It exerts an electron-withdrawing inductive effect (-I) due to the sp² hybridization of the aromatic carbons. More importantly, the π-system of the aromatic ring can engage in resonance with the sulfonyl group. This resonance delocalizes the lone pairs on the sulfonyl oxygens into the ring, and more significantly, allows the sulfur atom to participate in π-bonding interactions. This delocalization stabilizes the ground state of the molecule, thereby reducing the electrophilicity of the sulfur atom compared to its alkyl counterpart.
Caption: Structural and electronic differences between alkyl and aryl sulfonyl chlorides.
Part 2: Divergent Mechanistic Pathways
The structural differences give rise to distinct and competing reaction mechanisms, a critical consideration when selecting reagents and reaction conditions.
A. The Common Pathway: Nucleophilic Substitution at Sulfur
For both classes of compounds, the primary reaction with a nucleophile (Nu⁻) is a nucleophilic substitution at the sulfur atom. This reaction is generally accepted to proceed through a trigonal bipyramidal (TBP) transition state, analogous to an Sₙ2 mechanism at carbon.[4] The nucleophile attacks the electrophilic sulfur, and the chloride ion departs. The geometry of this transition state is crucial, as it is influenced by steric and electronic factors.
Caption: General nucleophilic substitution mechanism at the sulfonyl sulfur center.
B. The Divergent Pathway: Sulfene Formation
A crucial mechanistic distinction arises for alkyl sulfonyl chlorides that possess α-hydrogens (e.g., methanesulfonyl chloride, 1-propanesulfonyl chloride). In the presence of a sufficiently strong, non-nucleophilic base (e.g., triethylamine), these compounds can undergo an elimination reaction to form a highly reactive intermediate known as a sulfene (R₂C=SO₂).[5][6][7] This pathway, often proceeding via an E1cB-like mechanism, is completely inaccessible to aryl sulfonyl chlorides, which lack α-hydrogens.[6][8]
The formation of a sulfene intermediate can lead to undesired side products or reaction failure if not properly controlled, as the sulfene can react with the nucleophile, dimerize, or polymerize. This necessitates a careful choice of base; a weaker, nucleophilic base like pyridine is often used to favor the direct nucleophilic substitution pathway.[8]
Caption: The sulfene formation pathway, unique to alkyl sulfonyl chlorides with α-hydrogens.
Part 3: Quantitative Reactivity Comparison & Experimental Data
The electronic and mechanistic differences manifest as significant, quantifiable variations in reaction rates. In general, alkyl sulfonyl chlorides are more reactive than aryl sulfonyl chlorides toward nucleophiles under conditions that favor direct substitution.
Hydrolysis Rate Comparison
Solvolysis, particularly hydrolysis, is a standard benchmark for comparing the reactivity of electrophiles. Kinetic studies consistently show that simple alkanesulfonyl chlorides hydrolyze significantly faster than arenesulfonyl chlorides. This is attributed to the greater ground-state stabilization of the aryl system, which increases the activation energy required to reach the transition state.
| Compound | Representative Structure | Relative Hydrolysis Rate (Approx.) | Rationale |
| Methanesulfonyl Chloride (MsCl) | CH₃-SO₂Cl | ~10-30 | No resonance stabilization; sulfur is highly electrophilic. |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅-SO₂Cl | 1 (Reference) | Resonance stabilization of the ground state reduces electrophilicity. |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃-C₆H₄-SO₂Cl | ~0.6 | The electron-donating methyl group further stabilizes the ground state, decreasing reactivity relative to BsCl.[9] |
| p-Nitrobenzenesulfonyl Chloride | p-NO₂-C₆H₄-SO₂Cl | ~5-10 | The electron-withdrawing nitro group destabilizes the ground state and stabilizes the T.S., increasing reactivity.[10] |
Note: Relative rates are compiled from trends observed in the literature and are intended for comparative purposes. Absolute values vary with solvent and temperature.[10][11]
The Hammett Analysis: Quantifying Substituent Effects in Aryl Systems
For aryl sulfonyl chlorides, the reactivity can be finely tuned by substituents on the aromatic ring. The Hammett equation, log(kₓ/kₙ) = ρσ, provides a powerful tool to quantify these effects.[12] Studies on the reactions of substituted benzenesulfonyl chlorides with various nucleophiles consistently yield a positive reaction constant (ρ).[4][10][13]
A positive ρ value (typically between +1.5 and +2.5) indicates that:
-
The reaction is accelerated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).
-
The reaction is decelerated by electron-donating groups (e.g., -CH₃, -OCH₃).
-
There is a buildup of negative charge in the transition state relative to the ground state, which is stabilized by electron-withdrawing substituents.[12][13]
This provides strong evidence for the Sₙ2-like mechanism where bond-formation with the nucleophile is significant in the rate-determining transition state.[10]
A Field-Proven Insight: The Counterintuitive "Ortho-Effect"
While steric hindrance is typically expected to decrease reaction rates, a fascinating exception exists for aryl sulfonyl chlorides. The presence of ortho-alkyl groups (e.g., in 2,4,6-trimethylbenzenesulfonyl chloride) has been shown to accelerate the rate of nucleophilic substitution.[4][9][14]
Causality: This "steric acceleration" is not due to a change in mechanism but rather to the relief of ground-state strain. The bulky ortho groups cause steric congestion in the tetrahedral ground state. This strain is partially relieved upon moving to the more open trigonal bipyramidal transition state, thus lowering the activation energy and increasing the reaction rate.[9] This is a high-level insight that can be exploited in synthetic design.
Part 4: Experimental Protocol for Comparative Reactivity Assessment
To provide a self-validating system for observing these reactivity differences, the following competitive experiment can be performed.
Objective: To determine the relative reactivity of methanesulfonyl chloride (alkyl) and p-toluenesulfonyl chloride (aryl) toward a primary alcohol.
Methodology:
-
Preparation: In a dry, inert atmosphere (N₂ or Ar), dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Reagent Addition: To the stirred solution, add a pre-mixed solution containing methanesulfonyl chloride (MsCl, 1.1 eq) and p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM dropwise over 5 minutes. Causality: Using a slight excess of the sulfonylating agents ensures the alcohol is the limiting reagent. 2,6-lutidine is chosen as a sterically hindered base to minimize its own nucleophilic attack on the sulfonyl chlorides.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzyl alcohol and the formation of benzyl mesylate and benzyl tosylate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Quenching and Workup: Once the starting alcohol is consumed (or after a fixed time), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the ratio of benzyl mesylate to benzyl tosylate in the crude product mixture using ¹H NMR spectroscopy (by integrating characteristic peaks) or calibrated HPLC. The product ratio directly reflects the relative rates of reaction.
Expected Outcome: A significantly higher proportion of benzyl mesylate will be observed, demonstrating the greater reactivity of the alkyl sulfonyl chloride (MsCl) compared to the aryl sulfonyl chloride (TsCl).
Caption: Workflow for the competitive sulfonylation experiment.
Part 5: Summary and Recommendations for the Practicing Scientist
| Feature | Alkyl Sulfonyl Chlorides (e.g., MsCl) | Aryl Sulfonyl Chlorides (e.g., TsCl) |
| Relative Reactivity | Higher | Lower |
| Key Electronic Factor | Inductive Effect (+I) | Resonance Stabilization & Inductive Effect (-I) |
| Unique Mechanism | Sulfene formation possible with strong bases | No sulfene formation |
| Steric Profile | Generally less hindered | Generally more hindered |
| Tunability | Limited (chain length) | Highly tunable via ring substituents (Hammett effects) |
| Stability/Handling | Generally less stable, more moisture-sensitive | Generally more stable, often crystalline solids |
| Typical Use Case | When high reactivity is needed; formation of mesylates for subsequent Sₙ2 reactions. | When moderate reactivity, higher stability, or electronic tuning is required; formation of tosylates as protecting groups or leaving groups. |
Recommendations:
-
For Maximum Reactivity: Choose an alkyl sulfonyl chloride like methanesulfonyl chloride (MsCl) or propanesulfonyl chloride (PsCl). Be mindful of the base used; to avoid the sulfene pathway, prefer pyridine over triethylamine.[8]
-
For Stability and Tunability: Choose an aryl sulfonyl chloride . They are generally easier to handle, and their reactivity can be precisely controlled. For a standard, robust leaving group, p-toluenesulfonyl chloride (TsCl) is an excellent choice. For enhanced reactivity, consider an electron-deficient analog like p-nitrobenzenesulfonyl chloride.
-
For Sterically Hindered Substrates: The higher intrinsic reactivity of alkyl sulfonyl chlorides may be advantageous. Alternatively, an ortho-substituted aryl sulfonyl chloride could be employed to leverage the "steric acceleration" effect.[9]
-
Validate Your System: When developing a new sulfonylation protocol, always consider the potential for competing mechanistic pathways. The choice of substrate, nucleophile, base, and solvent collectively dictates the outcome.
By understanding these fundamental principles, researchers can harness the full synthetic potential of sulfonyl chlorides, making informed decisions that lead to more efficient, selective, and successful chemical transformations.
References
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118056686]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214. [URL: https://www.researchgate.net/publication/328562757_Recent_advances_in_synthesis_of_sulfonamides_A_review]
- King, J. F. (1978). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 50(9-10), 1245-1254. [URL: https://www.degruyter.com/document/doi/10.1351/pac197850091245/html]
- Mikołajczyk, M., Gajl, M., & Błaszczyk, J. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [URL: https://www.mdpi.com/1420-3049/25/6/1428]
- Drasar, P., & Pouzar, V. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782622240-00350/978-1-78262-224-0]
- Willis, M. C., et al. (2018). Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids, DABSO, and Pentafluorophenol. Organic Letters, 20(18), 5692–5695. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b02459]
- Formation of Sulfonate Esters. LibreTexts Chemistry. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-reactivity-of-the-sulfonyl-chloride-functional-group/]
- Fariña, F., et al. (2000). Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. Journal of Physical Organic Chemistry, 13(3), 151-158. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1099-1395(200003)13:3%3C151::AID-POC217%3E3.0.CO;2-9]
- Mikołajczyk, M., Gajl, M., Błaszczyk, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1428. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7142999/]
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22047–22054. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c07923]
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2233-1463]
- Fiveable. Sulfonyl Chloride Definition. [URL: https://library.fiveable.me/chemistry/reaction-mechanisms/sulfonyl-chloride]
- Organic Chemistry Portal. Synthesis of sulfonyl chlorides. [URL: https://www.organic-chemistry.org/synthesis/O2S/sulfonylchlorides.shtm]
- BenchChem. Tosylates vs. Mesylates: A Comparative Analysis of Leaving Group Efficiency. [URL: https://www.benchchem.com/blog/tosylate-vs-mesylate-a-comparative-analysis-of-leaving-group-efficiency/]
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CNpGgM4p/]
- ResearchGate. Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. [URL: https://www.researchgate.net/figure/Scheme-3-Formation-of-thiosulfonates-and-sulfonyl-chlorides_fig2_334542289]
- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents. [URL: https://patents.google.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v57-182]
- Rogne, O. (1968). Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680001294]
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [URL: https://www.mdpi.com/1420-3049/25/6/1428]
- ResearchGate. Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. [URL: https://www.researchgate.net/figure/Dependence-of-log-k-0-on-Hammett-s-value-for-a-series-of-substituted-sulfonyl-chlorides_fig1_340003050]
- Reddit. Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [URL: https://www.reddit.com/r/chemistry/comments/14z2q0b/which_is_the_stronger_electrophile_aryl_acyl/]
- Vizgert, R. V. (1963). Mechanisms of the hydrolysis of aromatic sulphonyl chlorides and of alkyl and aryl arenesulphonates. Russian Chemical Reviews, 32(1), 1. [URL: https://www.semanticscholar.org/paper/MECHANISMS-OF-THE-HYDROLYSIS-OF-AROMATIC-AND-OF-Vizgert/28e3f421f1d752946c108157731f24d9c3b067f5]
- Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7434-7437. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390701831X]
- Arcoria, A., et al. (1970). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 124-128. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700000124]
- Moody, C. J., & Rees, C. W. (1998). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2(6), 390-392. [URL: https://pubs.acs.org/doi/10.1021/op980053e]
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2020). Current Organic Synthesis, 17(1), 16-32. [URL: https://www.ingentaconnect.com/content/ben/cos/2020/00000017/00000001/art00004]
- Glorius, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(31), 12762-12767. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.202003882]
- Chemistry Stack Exchange. How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation?. [URL: https://chemistry.stackexchange.com/questions/163013/how-should-the-reactivity-of-1-propanesulfonyl-chloride-be-expected-to-compare-t]
- ECHEMI. Why do tosylation and mesylation of alcohols follow different mechanisms?. [URL: https://www.echemi.com/community/why-do-tosylation-and-mesylation-of-alcohols-follow-different-mechanisms_thread_53216.html]
- Chemistry Steps. Mesylates and Tosylates with Practice Problems. [URL: https://www.chemistrysteps.
- Save My Exams. Relative Ease of Hydrolysis. [URL: https://www.savemyexams.
- Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [URL: https://pharmacy180.
- Scribd. Hammett Plots2. [URL: https://www.scribd.com/document/73636750/Hammett-Plots2]
- Quora. What is more reactive, alkyl halides and aryl halides?. [URL: https://www.quora.com/What-is-more-reactive-alkyl-halides-and-aryl-halides]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. books.rsc.org [books.rsc.org]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iupac.org [publications.iupac.org]
- 6. echemi.com [echemi.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Guanidino Protecting Groups in Peptide Synthesis: Evaluating 4-Methoxy-3-methylbenzenesulfonyl chloride (Mms-Cl)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. The guanidino side chain of arginine, with its high basicity and nucleophilicity, presents a particular challenge, necessitating robust protection to prevent unwanted side reactions during peptide elongation.[1] This guide provides a comprehensive comparison of guanidino protecting groups, with a special focus on the potential efficacy of 4-Methoxy-3-methylbenzenesulfonyl chloride (Mms-Cl) alongside established reagents like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) and p-toluenesulfonyl chloride (Tos-Cl).
While Pbf-Cl and Tos-Cl are widely characterized, Mms-Cl represents a less explored alternative. This guide will leverage established principles of physical organic chemistry to infer the potential performance of Mms-Cl and present a framework for its experimental validation.
The Critical Role of Guanidino Protection
The guanidino group of arginine is strongly basic, with a pKa of approximately 12.5, meaning it is protonated under physiological conditions.[2] In the context of solid-phase peptide synthesis (SPPS), an unprotected guanidino group can interfere with coupling reactions and lead to side reactions, such as δ-lactam formation.[3] Protecting this functional group is therefore essential for efficient and clean peptide assembly.[4]
The ideal guanidino protecting group should exhibit:
-
Stability: It must be stable to the conditions of peptide coupling and Nα-deprotection (typically basic conditions for Fmoc chemistry).
-
Efficient Cleavage: It should be readily and cleanly removable under conditions that do not degrade the final peptide (typically strongly acidic conditions).
-
Minimal Side Reactions: Its cleavage should not generate reactive species that can modify other amino acid residues, such as tryptophan.[5]
-
Good Solubility: The protected arginine derivative should be readily soluble in common SPPS solvents.
Established Guanidino Protecting Groups: A Benchmark
p-Toluenesulfonyl chloride (Tos-Cl)
The tosyl group is a classic protecting group for arginine, particularly in Boc-based SPPS.[6] It offers excellent stability to the acidic conditions used for Boc deprotection. However, its removal requires harsh conditions, typically treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] These strong acids can lead to peptide degradation and side reactions, particularly with sensitive residues.[5]
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl)
The Pbf group is the current gold standard for arginine protection in Fmoc-based SPPS.[7] The electron-donating alkyl and ether groups on the aromatic ring make the Pbf group significantly more acid-labile than the Tos group, allowing for its removal with trifluoroacetic acid (TFA) under standard cleavage conditions.[8] While generally efficient, the Pbf group can sometimes be difficult to cleave completely, especially in arginine-rich sequences, and its bulky nature can occasionally hinder coupling efficiency.[9]
This compound (Mms-Cl): A Potential Alternative
Mms-Cl is a sulfonyl chloride with a methoxy and a methyl group on the benzene ring. While direct experimental data on its use in peptide synthesis is limited, we can infer its potential properties based on its structure.
Inferred Properties of the Mms Group:
-
Acid Lability: The methoxy group is a strong electron-donating group, which should increase the acid lability of the Mms group compared to the Tos group. The additional methyl group, also electron-donating, would further facilitate cleavage. It is hypothesized that the Mms group would be more labile than Tos but potentially less labile than Pbf, offering a different selectivity profile.
-
Steric Hindrance: The Mms group is less sterically hindered than the Pbf group, which could potentially lead to improved coupling efficiency of Fmoc-Arg(Mms)-OH.
-
Cleavage Byproducts: Upon cleavage, the Mms group would generate 4-methoxy-3-methylbenzenesulfonic acid, which is less likely to be as reactive towards sensitive residues as the byproducts from some other sulfonyl-based protecting groups.
Comparative Analysis of Guanidino Protecting Groups
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Cleavage Conditions |
| Tos (Tosyl) | CH₃C₆H₄SO₂- | High stability in Boc-SPPS | Requires harsh acid (HF, TFMSA) for cleavage, potential for side reactions | Anhydrous HF or TFMSA |
| Pbf | (CH₃)₅(C₈H₇O)SO₂- | Good acid lability (TFA cleavable), widely used in Fmoc-SPPS | Can be difficult to cleave in Arg-rich sequences, bulky | TFA/scavenger cocktail |
| Mms (inferred) | CH₃O(CH₃)C₆H₃SO₂- | Potentially moderate acid lability, less steric bulk than Pbf | Lack of experimental data, cleavage conditions need optimization | TFA/scavenger cocktail (hypothesized) |
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of Mms-Cl in peptide synthesis.
Protocol 1: Synthesis of Fmoc-Arg(Mms)-OH
This protocol is adapted from the general synthesis of sulfonyl-protected arginine derivatives.
Materials:
-
Fmoc-Arg-OH
-
This compound (Mms-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Fmoc-Arg-OH (1 equivalent) in a 1:1 mixture of dioxane and 1M NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Mms-Cl (1.1 equivalents) in dioxane dropwise over 30 minutes, maintaining the pH between 9 and 10 by the addition of 2M NaOH.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Comparative Cleavage Study
This protocol outlines a method to compare the cleavage efficiency of the Mms group with Pbf and Tos groups on a model peptide.
Model Peptide Sequence: Ac-Ala-Arg-Gly-NH₂
Procedure:
-
Synthesize the model peptide on a Rink amide resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Tos)-OH, and the newly synthesized Fmoc-Arg(Mms)-OH in three separate syntheses.
-
After the final coupling and N-terminal acetylation, divide the resin from each synthesis into three equal portions.
-
Cleavage Cocktail: Prepare a standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Treat one portion of each resin with the cleavage cocktail for 1 hour, a second portion for 2 hours, and a third portion for 4 hours at room temperature.
-
After the specified time, filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Analyze the crude peptides by RP-HPLC and LC-MS to determine the percentage of the fully deprotected peptide and identify any side products.
Visualizing the Workflow
Caption: Experimental workflow for the comparative study of guanidino protecting groups.
Conclusion and Future Outlook
While established protecting groups like Pbf-Cl and Tos-Cl have well-defined roles in peptide synthesis, the exploration of new protecting groups is crucial for advancing the field. This compound (Mms-Cl) presents an intriguing, albeit unproven, alternative. Based on its chemical structure, the Mms group is expected to offer a unique balance of acid lability and steric properties.
The experimental protocols outlined in this guide provide a clear path for the synthesis and evaluation of Fmoc-Arg(Mms)-OH. Rigorous comparative studies are necessary to fully elucidate its efficacy in terms of coupling efficiency, cleavage kinetics, and impact on peptide purity. Should the Mms group demonstrate favorable characteristics, it could become a valuable addition to the peptide chemist's toolbox, particularly for sequences where existing protecting groups present challenges.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in enzymology, 289, 67–83.
- Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of the 2, 2, 4, 6, 7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for protection of arginine in solid-phase peptide synthesis.
- Ramage, R., & Green, J. (1987). The 2, 2, 5, 7, 8-pentamethylchroman-6-sulphonyl (Pmc) group for arginine protection in solid phase peptide synthesis. Tetrahedron letters, 28(20), 2287–2290.
- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
-
PubChem. This compound. [Link]
- Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. The peptides, 5, 65–109.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
- Pearson, D. A., Blanchette, M., McKee, M. L., & Ealick, S. E. (1991). Crystal structure of the 2, 2, 5, 7, 8-pentamethylchroman-6-sulfonyl group.
- Lukszo, J., Patterson, D., & Albericio, F. (1996). Side-chain-to-side-chain cyclization by amide bond formation. Letters in Peptide Science, 3(3), 157–160.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
Sources
- 1. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. The Effect of Arginine on the Phase Stability of Aqueous Hen Egg-White Lysozyme Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Assessment of cleavage conditions for the methoxybenzenesulfonyl protecting group
Initiating Research on Deprotection
I'm currently starting my investigation. My initial action involves executing a series of specific Google searches. The aim is to assemble thorough information about the methoxybenzenesulfonyl protecting group. I will focus on established and alternative cleavage conditions and comparative studies.
Analyzing Cleavage Strategies
I'm now diving deep into the Google search results, isolating various cleavage methods and underlying mechanisms. I am really scrutinizing efficiency, selectivity, and experimental data. My aim is to extract established protocols from credible sources. I'm starting to build a comparison framework now, beginning with an introduction to the methoxybenzenesulfonyl group. I'm assembling the information for a structured guide, using data tables and Graphviz diagrams to visually represent mechanisms and workflows. Finally, I'm working towards the actual writing, with detailed protocols supported by in-text citations.
Organizing the Research Findings
I've completed data gathering and initial analysis, now having a solid grasp of various cleavage conditions for the methoxybenzenesulfonyl group. Key references with experimental data are identified. Structuring and writing the guide is the next stage. I can proceed to generate the response now.
A Comparative Guide to Modern Sulfonating Agents: Benchmarking Against 4-Methoxy-3-methylbenzenesulfonyl Chloride
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the sulfonyl group is a cornerstone functional moiety. The choice of sulfonating agent is a critical decision that dictates not only the efficiency and yield of a reaction but also its safety and environmental impact. For years, arylsulfonyl chlorides like 4-Methoxy-3-methylbenzenesulfonyl chloride have been reliable workhorses. However, the continuous drive for milder, safer, and more versatile reagents has led to the emergence of novel sulfonating agents. This guide provides an in-depth comparison of these new alternatives against the established benchmark, this compound, offering researchers, scientists, and drug development professionals the data and insights needed to make informed decisions for their synthetic strategies.
The Benchmark: this compound
This compound is a widely used reagent for the introduction of the 4-methoxy-3-methylphenylsulfonyl group, a common structural motif in biologically active molecules. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride group.[1]
Key Characteristics:
-
Reactivity: The sulfonyl chloride moiety is highly electrophilic, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related compounds.[1] The electron-donating methoxy group can modulate the reactivity of the sulfonyl chloride.[1]
-
Applications: It is a key reagent in the synthesis of a variety of organic compounds, including sulfonamide derivatives with potential antimicrobial properties.[2]
-
Limitations: As with many sulfonyl chlorides, it is corrosive and can be sensitive to moisture.[3] The generation of hydrochloric acid as a byproduct can also be a drawback in certain applications.
Emerging Alternatives: A New Generation of Sulfonating Agents
In recent years, two classes of reagents have gained significant attention as promising alternatives to traditional sulfonyl chlorides: Imidazole-1-sulfonyl Azide Salts and 2,4,6-Trichlorophenyl (TCP) Sulfonate Esters .
Imidazole-1-sulfonyl Azide Salts: The Safety-First Approach
Imidazole-1-sulfonyl azide and its salts have emerged as valuable reagents, particularly for the synthesis of sulfonyl azides and for diazo-transfer reactions.[4][5] The hydrogen sulfate salt, in particular, is noted for its enhanced stability and safety profile compared to other azido compounds.[4][5]
Key Advantages:
-
Enhanced Safety: Imidazole-1-sulfonyl azide hydrogen sulfate is significantly more stable and less prone to detonation than many other diazo-transfer reagents.[4][6]
-
Ease of Handling: It is a crystalline, shelf-stable solid that can be handled with greater ease than many traditional, often explosive, azide-containing reagents.[7][8]
-
High Yields: Optimized, one-pot synthetic procedures for the hydrogen sulfate salt have been developed, providing high yields of over 75%.[4]
-
Green Chemistry Principles: The use of ethyl acetate as a solvent in its synthesis is a step towards greener chemical processes.[7]
2,4,6-Trichlorophenyl (TCP) Sulfonate Esters: The Versatile and Cost-Effective Contender
2,4,6-Trichlorophenyl (TCP) sulfonate esters have been developed as stable and reactive surrogates for sulfonyl chlorides in the synthesis of sulfonamides.[9][10] They offer a balance of stability and reactivity, making them attractive for a range of applications, including the synthesis of complex molecules.[2][9]
Key Advantages:
-
Stability: TCP sulfonate esters are generally solid, stable compounds that can be stored for extended periods without significant decomposition, a notable advantage over many moisture-sensitive sulfonyl chlorides.[2][10]
-
Cost-Effectiveness: The precursor, 2,4,6-trichlorophenol, is less toxic and more affordable than the reagents required for some other activated sulfonate esters, such as pentafluorophenyl (PFP) esters.[9][10]
-
Tunable Reactivity: The reactivity of TCP sulfonate esters can be modulated, and their greater stability compared to other activated esters allows for a broader range of chemical transformations on the same molecule.[9][10]
-
Versatility: They have been successfully employed in the synthesis of a variety of sulfonamides, including those derived from challenging aniline substrates.[9][10]
Head-to-Head Comparison: Performance and Properties
| Feature | This compound | Imidazole-1-sulfonyl Azide Hydrogen Sulfate | 2,4,6-Trichlorophenyl (TCP) Sulfonate Esters |
| Primary Application | General sulfonation (e.g., sulfonamide formation)[1] | Diazo-transfer, sulfonyl azide synthesis[4][6] | Sulfonamide synthesis[9][10] |
| Reagent Type | Arenesulfonyl chloride | Imidazolium salt of sulfonyl azide | Activated sulfonate ester |
| Physical State | Solid[11] | Crystalline solid[7] | Solid[2] |
| Stability | Moisture sensitive, corrosive[3] | Shelf-stable, significantly more stable than other azides[4][5] | Bench-stable, can be stored for months[2][10] |
| Safety Profile | Corrosive, releases HCl[3] | Significantly reduced explosion hazard compared to other azides[4][6] | Lower toxicity of precursors compared to alternatives like PFP esters[9][10] |
| Byproducts | Hydrochloric acid (HCl) | Imidazole, sulfuric acid | 2,4,6-Trichlorophenol |
| Synthetic Accessibility | Established multi-step synthesis | Optimized one-pot synthesis with high yields[4] | Synthesized from sulfonic acids[9][10] |
Experimental Protocols: A Representative Sulfonamide Synthesis
The following protocols provide a generalized framework for the synthesis of a sulfonamide using the benchmark and one of the emerging alternatives.
Protocol 1: Sulfonamide Synthesis using this compound
This protocol is a standard procedure for the reaction of a sulfonyl chloride with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The use of a base (pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the reaction and minimize side product formation.
-
The aqueous workup is designed to remove the base, any unreacted starting materials, and salts formed during the reaction.
Protocol 2: Sulfonamide Synthesis using a 2,4,6-Trichlorophenyl (TCP) Sulfonate Ester
This protocol highlights the use of a stable TCP sulfonate ester for sulfonamide formation.[9][10]
Materials:
-
2,4,6-Trichlorophenyl arenesulfonate
-
Primary or secondary amine
-
Suitable solvent (e.g., THF, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
Procedure:
-
Dissolve the 2,4,6-trichlorophenyl arenesulfonate (1.0 eq) and the amine (1.2-2.0 eq) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates (ranging from room temperature to reflux), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by direct recrystallization or column chromatography to remove the 2,4,6-trichlorophenol byproduct.
Causality Behind Experimental Choices:
-
The absence of a strong acid byproduct simplifies the reaction setup and workup, often eliminating the need for an aqueous wash.
-
The choice of solvent and temperature is dependent on the reactivity of the amine and the sulfonate ester. More challenging anilines may require higher temperatures.[9]
-
The stoichiometry of the amine can be adjusted to act as both the nucleophile and the base to neutralize the liberated 2,4,6-trichlorophenol, although an external non-nucleophilic base can also be added.
Visualizing the Workflow
Caption: Comparative experimental workflows for sulfonamide synthesis.
Mechanism of Action: The Sulfonylation Reaction
The fundamental reaction for sulfonamide formation is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonating agent.
Caption: Generalized mechanism of sulfonamide formation.
The key difference between the benchmark sulfonyl chloride and the TCP ester lies in the nature of the leaving group ("X" in the diagram). For this compound, the leaving group is a chloride anion. For the 2,4,6-trichlorophenyl sulfonate ester, the leaving group is the more stable 2,4,6-trichlorophenoxide.[2] The stability of the leaving group influences the reactivity of the sulfonating agent.
Conclusion and Future Outlook
While this compound remains a viable and effective sulfonating agent, the development of alternatives like imidazole-1-sulfonyl azide salts and 2,4,6-trichlorophenyl sulfonate esters offers significant advantages in terms of safety, stability, and ease of handling.
-
For applications requiring high safety and the synthesis of sulfonyl azides, imidazole-1-sulfonyl azide hydrogen sulfate is a superior choice. Its stability and the development of high-yielding, one-pot syntheses make it an attractive modern reagent.[4][5][6]
-
For the synthesis of sulfonamides where stability, cost, and versatility are key considerations, 2,4,6-trichlorophenyl sulfonate esters present a compelling alternative to sulfonyl chlorides. Their bench-top stability and the reduced toxicity of their precursors are significant benefits in a drug discovery and development setting.[9][10]
The choice of sulfonating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired product, and the importance of factors such as safety, cost, and scalability. As the field of organic synthesis continues to evolve, the adoption of these newer, often more user-friendly, reagents is likely to increase, paving the way for more efficient and sustainable chemical processes.
References
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL (University College London). [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]
-
Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. (n.d.). UCL Discovery. [Link]
-
An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. (n.d.). Research Explorer - The University of Manchester. [Link]
-
Product Subclass 2: Arenesulfonic Acid Derivatives. (n.d.). Science of Synthesis. [Link]
-
Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. (2014). PubMed. [Link]
-
Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal. [Link]
-
An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. (2016). Request PDF. [Link]
-
Novel sulphonylating reagent: sulphuric acid–hexafluoroacetic anhydride. (n.d.). RSC Publishing. [Link]
-
Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). CORE. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journals. [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]
-
Recent Developments in the Synthesis and Application of Sultones. (n.d.). Chemical Reviews. [Link]
-
A Novel Method for Sulfonation of Aromatic Rings with Silica Sulfuric Acid. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
-
Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. (n.d.). Request PDF. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery. [Link]
-
A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. (2024). PMC - NIH. [Link]
-
High-Throughput Salt Screening of Synthetic Intermediates Effects of Solvents, Counterions, and Counterion Solubility. (n.d.). Scribd. [Link]
-
4-Methoxy-3-methyl-benzenesulfonyl chloride | C8H9ClO3S. (n.d.). BuyersGuideChem. [Link]
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
-
This compound. (n.d.). Amerigo Scientific. [Link]
-
Benzenesulfonyl chloride, 4-methoxy-. (n.d.). the NIST WebBook. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Chemistry Portal. [Link]
-
4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. (n.d.). PubChem. [Link]
-
Rapid methods for high-throughput detection of sulfoxides. (n.d.). PubMed. [Link]
-
High throughput screening techniques in the pharmaceutical industry. (2024). YouTube. [Link]
-
Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. (n.d.). PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 9. Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters - UCL Discovery [discovery.ucl.ac.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate [dspace.mit.edu]
Safety Operating Guide
Guide to the Safe Disposal of 4-Methoxy-3-methylbenzenesulfonyl chloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-methoxy-3-methylbenzenesulfonyl chloride. As a reactive sulfonyl chloride, this compound requires careful management to mitigate risks associated with its corrosivity and reactivity, particularly with water. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Core Principles: Hazard Assessment and Mitigation
This compound is classified as a corrosive solid that reacts with water.[1][2][3] Contact with moisture, including humidity in the air, can lead to hydrolysis, liberating toxic and corrosive gases such as hydrogen chloride (HCl).[1] Therefore, the primary disposal strategy is not to discard the reactive chemical directly but to convert it into a less hazardous substance through a controlled quenching (neutralization) process.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2][3][4]
-
Water Reactivity: Reacts with water, potentially violently, to release toxic and corrosive fumes.[1]
-
Toxicity: The toxicological properties have not been fully investigated, but it is considered hazardous.[1]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound in any capacity—from experimental use to disposal.
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive solid or quenching solution and potential fumes.[2][3] |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents severe skin burns upon contact.[1][2] |
| Body | A chemical-resistant apron over a flame-retardant lab coat. | Provides a barrier against spills and splashes. |
| Respiratory | Work must be conducted in a certified chemical fume hood. | Prevents inhalation of dust particles or liberated HCl gas during handling and quenching.[1] |
Step-by-Step Disposal Protocol: Controlled Quenching
This protocol is designed for small quantities (typically <100 g) of residual or waste this compound. The fundamental principle is the slow, controlled hydrolysis of the sulfonyl chloride in a basic solution to yield a stable, non-reactive sulfonate salt and sodium chloride, which can then be disposed of as aqueous hazardous waste.
Required Materials
-
Chemical fume hood
-
Stir plate and magnetic stir bar
-
Large beaker (at least 10x the volume of the quenching solution)
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriate hazardous waste container, correctly labeled
Quenching Solution Preparation
Prepare a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Sodium carbonate is often preferred as it is less aggressive and the reaction is more easily controlled. Ensure the solution is cold by placing the beaker in an ice bath.
Quenching Procedure
-
Setup: Place the beaker containing the cold, stirring basic solution on a stir plate within a chemical fume hood.
-
Slow Addition: Carefully and slowly add the this compound to the basic solution in small portions. Causality: The reaction is exothermic; slow addition is crucial to control the temperature and prevent a runaway reaction. Adding the acid chloride to the base ensures the reaction medium remains basic, immediately neutralizing the HCl byproduct.[5]
-
Monitoring: Observe the reaction. If excessive fuming or a rapid temperature increase occurs, immediately cease addition until the reaction subsides.
-
Completion: After all the sulfonyl chloride has been added, allow the mixture to stir for several hours (or overnight) at room temperature to ensure the reaction is complete.
-
Neutralization Check: Check the pH of the solution. It should be neutral or slightly basic (pH 7-10). If it is still acidic, add more base dropwise until the desired pH is reached.
-
Final Disposal: The resulting aqueous solution, containing sodium 4-methoxy-3-methylbenzenesulfonate and sodium chloride, must be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office.[6][7] Do not pour it down the drain.[6][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses. All personnel in the laboratory should be aware of these procedures.
| Situation | Immediate Action Protocol |
| Spill on Surface | Evacuate personnel from the immediate area. Ventilate by ensuring the fume hood is operating correctly. Contain the spill by covering it with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use water or combustible materials. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water. Seek immediate medical attention.[1][2] |
Final Waste Characterization and Segregation
-
Primary Waste Stream (Quenched Liquid): The neutralized aqueous solution should be labeled as "Hazardous Waste, Aqueous, Organic" and should list the primary constituents (sodium 4-methoxy-3-methylbenzenesulfonate, water).
-
Contaminated Solids: Any PPE, absorbent materials from spills, or empty containers with residue must be disposed of as solid hazardous waste.[7] Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone); the rinsate must be collected and disposed of as hazardous waste.
Never mix sulfonyl chloride waste with other incompatible waste streams, particularly solvents or strong acids, to avoid violent reactions.[6][7] All waste must be managed through your institution's hazardous waste program.[6][10]
References
-
Reactive and Potentially Explosive Chemicals. Cornell University Environmental Health and Safety.
-
4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR. Sigma-Aldrich.
-
Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
-
SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Fisher Scientific.
-
4-Methoxybenzenesulfonyl chloride - Safety Data Sheet. ChemicalBook.
-
Hazardous Waste Disposal Procedures. University of Alabama in Huntsville Environmental Health and Safety.
-
Ignitable, Reactive, Toxic, Corrosive. Massachusetts Institute of Technology Environmental Health & Safety.
-
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET - Methanesulfonyl chloride. Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride. TCI Chemicals.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
-
Hazardous Waste and Disposal Considerations. American Chemical Society.
-
4-Methoxybenzenesulfonyl chloride. PubChem, National Institutes of Health.
-
Defining Hazardous Waste. California Department of Toxic Substances Control.
-
SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
-
SAFETY DATA SHEET - Isobutanesulfonyl chloride. Sigma-Aldrich.
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
-
Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit r/Chempros.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
-
EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. acs.org [acs.org]
- 9. aksci.com [aksci.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Navigating the Safe Handling of 4-Methoxy-3-methylbenzenesulfonyl chloride: A Guide for Laboratory Professionals
Understanding the Hazard: A Corrosive and Reactive Compound
4-Methoxy-3-methylbenzenesulfonyl chloride is classified as a corrosive substance. The primary and most immediate danger it poses is its ability to cause severe skin burns and serious eye damage upon contact.[1] The sulfonyl chloride moiety is highly reactive, particularly towards nucleophiles. Its reactivity with water is a critical consideration, as this reaction can liberate corrosive and toxic gases, such as hydrogen chloride. Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes, and to rigorously exclude moisture.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with this compound. The selection of appropriate PPE is not merely a procedural checkbox but a critical risk mitigation strategy.
Eye and Face Protection:
Due to the severe and immediate threat to vision, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes.
-
Face Shield: A full-face shield must be worn in conjunction with safety goggles. This provides a crucial secondary layer of protection for the entire face from splashes and potential off-gassing.
Hand Protection:
The choice of gloves is critical to prevent skin contact and subsequent chemical burns. Given the lack of specific glove compatibility data for this compound, recommendations are based on general resistance to corrosive chemicals and sulfonyl chlorides.
| Glove Material | Recommendation | Rationale |
| Nitrile | Suitable for incidental contact. | Offers good resistance to a range of chemicals, but breakthrough times can vary. Double gloving is recommended. |
| Neoprene | Recommended for extended handling. | Provides excellent resistance to acids, caustics, and a broad range of chemicals. |
| Butyl Rubber | Highly Recommended. | Offers superior resistance to corrosive materials and is often the preferred choice for handling highly reactive chemicals. |
It is imperative to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using proper technique and disposed of as hazardous waste.
Body Protection:
-
Chemical-Resistant Laboratory Coat: A lab coat made of a chemical-resistant material, such as rubberized fabric or a coated synthetic, is essential. Standard cotton lab coats are not sufficient as they can absorb the chemical, prolonging skin contact.
-
Chemical-Resistant Apron: For operations with a higher risk of splashes, such as transferring larger quantities, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a significant risk of exposure, such as a large-scale reaction or when cleaning a major spill, a full-body chemical-resistant suit may be necessary.
Respiratory Protection:
Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure. In the event of a spill or if there is a potential for aerosol generation, respiratory protection will be necessary.
-
Air-Purifying Respirator (APR): A full-face respirator equipped with cartridges appropriate for acid gases and organic vapors (e.g., a combination cartridge) should be used if engineering controls are insufficient or during emergency situations. All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.
Safe Handling and Operational Plan: A Step-by-Step Approach
A methodical and well-documented operational plan is crucial for minimizing risks. The following steps provide a procedural framework for handling this compound.
Preparation and Pre-Handling Checklist:
-
Information Review: All personnel involved must review the available safety information for similar sulfonyl chlorides and this guide before commencing work.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept at the lowest possible height during operations.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit appropriate for corrosive materials is readily accessible.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood before introducing the this compound.
Handling Procedure:
-
Weighing: If the compound is a solid, weigh it out within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a powder funnel to avoid spills.
-
Reaction Conditions: As sulfonyl chlorides are moisture-sensitive, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Upon completion of the reaction, any excess sulfonyl chloride should be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a suitable nucleophile, such as a dilute aqueous base (e.g., sodium bicarbonate). This should be done in the fume hood due to the potential for gas evolution.
Disposal Plan: Managing Waste Responsibly
The disposal of this compound and any associated waste must be handled with the utmost care to prevent environmental contamination and ensure the safety of waste handlers.
Waste Segregation and Labeling:
-
Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weighing boats, gloves) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Reaction mixtures containing the sulfonyl chloride and organic solvents should be collected in a separate, labeled hazardous waste container. Aqueous waste from quenching and cleaning should also be collected and neutralized before disposal.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Neutralization of Small Residues: For cleaning glassware, a careful rinse with a suitable solvent (e.g., acetone) can be followed by a rinse with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual sulfonyl chloride. This rinsing should be performed in the fume hood.
-
Professional Disposal: All collected hazardous waste must be disposed of through a licensed and reputable chemical waste disposal company.[2] The waste containers must be properly labeled with the contents and associated hazards. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize: Once absorbed, the material can be cautiously neutralized with a solid absorbent neutralizing agent for acids (such as sodium bicarbonate).
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a dilute basic solution, followed by a water rinse.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
PubChem. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. Available at: [Link]
-
SD Fine-Chem. Sulphuryl Chloride Safety Data Sheet. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
